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Core Science & Biosynthesis

Foundational

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 5-Iodothiophene-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Ethyl 5-iodothiophene-2-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 5-Iodothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-iodothiophene-2-carboxylate is a halogenated heterocyclic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties and strategically positioned functional groups make it a sought-after precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and diverse reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. For professionals in drug discovery and materials science, a thorough understanding of this reagent's capabilities is paramount for the design and execution of innovative and efficient synthetic strategies. The thiophene core is a prevalent motif in numerous pharmaceuticals and organic electronic materials, and the iodo-substituent at the 5-position offers a highly reactive handle for a multitude of chemical transformations.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting.

Core Physicochemical Properties

The physical characteristics of Ethyl 5-iodothiophene-2-carboxylate are summarized in the table below. These properties are essential for its proper handling, storage, and for the design of reaction and purification protocols.

PropertyValueSource/Comment
Molecular Formula C₇H₇IO₂S-
Molecular Weight 282.09 g/mol -
CAS Number 5751-89-3-
Appearance White to light yellow solidBased on typical appearance of similar compounds.
Melting Point Not explicitly reported; likely a low-melting solidData for the analogous 5-bromothiophene-2-carboxylic acid is 141-144 °C.[2] The ethyl ester is expected to have a lower melting point.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF)Inferred from its use in organic synthesis.
Storage Store in a cool, dark place under an inert atmosphereRecommended for halogenated and light-sensitive compounds.
Spectroscopic Signature: A Guide to Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two protons on the thiophene ring.

  • Thiophene Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm). The proton at the 3-position will likely appear as a doublet, coupled to the proton at the 4-position. Similarly, the proton at the 4-position will appear as a doublet. The electron-withdrawing nature of the carboxylate group and the iodine atom will influence their precise chemical shifts.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.3-4.5 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-CH₃) will likely appear further upfield, around δ 1.3-1.5 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-165 ppm.

  • Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the iodine (C5) will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the carboxylate group (C2) will be downfield, while the other two carbons (C3 and C4) will appear in the aromatic region. For the related 5-iodo-thiophene-2-carboxylic acid, signals are observed in the aromatic region.[6]

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is expected around δ 60-63 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-15 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the functional groups.

  • C=O Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • C-O Stretch: A strong band for the C-O single bond of the ester is anticipated around 1250 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the thiophene ring.

  • C-H Stretch (Aliphatic): Bands in the 2850-2980 cm⁻¹ region will correspond to the C-H stretching of the ethyl group.

  • C-S Stretch: A weak absorption for the C-S bond in the thiophene ring is expected in the fingerprint region, typically around 600-800 cm⁻¹.[7]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 282. The presence of iodine will give a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give the corresponding acylium ion, and McLafferty rearrangement if applicable. The loss of an iodine radical (127 Da) is also a likely fragmentation pathway.[8]

Synthesis and Purification: A Practical Protocol

The synthesis of Ethyl 5-iodothiophene-2-carboxylate is most commonly achieved through the direct iodination of the readily available ethyl thiophene-2-carboxylate. This electrophilic aromatic substitution is a reliable and scalable method.

Experimental Protocol: Direct Iodination

This protocol is based on established methods for the iodination of thiophene derivatives.[1][9]

Materials:

  • Ethyl thiophene-2-carboxylate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or a similar inert solvent

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl thiophene-2-carboxylate (1.0 eq.). Dissolve it in a suitable volume of dichloromethane.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure Ethyl 5-iodothiophene-2-carboxylate.[3]

G reagents Ethyl thiophene-2-carboxylate N-Iodosuccinimide (NIS) Trifluoroacetic acid (cat.) Dichloromethane reaction Stir at Room Temperature Monitor by TLC reagents->reaction 1. Mix workup Quench with Na₂S₂O₃(aq) Wash with NaHCO₃(aq) Wash with Brine reaction->workup 2. Reaction Complete purification Dry over MgSO₄ Concentrate Column Chromatography workup->purification 3. Isolate Crude product Ethyl 5-iodothiophene-2-carboxylate purification->product 4. Purify

Synthetic workflow for Ethyl 5-iodothiophene-2-carboxylate.

Chemical Reactivity and Synthetic Utility: A Hub for Molecular Elaboration

The C-I bond in Ethyl 5-iodothiophene-2-carboxylate is the key to its synthetic versatility. This bond is significantly weaker than the corresponding C-Br and C-Cl bonds, making the molecule highly reactive in a variety of palladium-catalyzed cross-coupling reactions.[2] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and higher yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures. Ethyl 5-iodothiophene-2-carboxylate is an excellent substrate for this transformation.[10][11]

Generalized Protocol:

  • Reaction Setup: In a Schlenk tube, combine Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.[11]

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: - Ethyl 5-iodothiophene-2-carboxylate - Arylboronic Acid - Pd Catalyst & Base reaction Heat under Inert Atmosphere (e.g., 80-110 °C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-thiophene-2-carboxylate Product purification->product

Workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the thiophene ring to a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems.[12][13]

Generalized Protocol:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne (1.2 eq.).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion.

  • Work-up and Purification: The reaction is typically worked up by filtering off the amine hydrohalide salt and concentrating the filtrate. The residue is then purified by column chromatography.[12]

G title Sonogashira Coupling Protocol setup 1. Reaction Setup: - Ethyl 5-iodothiophene-2-carboxylate - Terminal Alkyne - Pd/Cu Catalysts addition 2. Add Solvent (THF/DMF) & Amine Base (Et₃N) setup->addition react 3. Stir at RT to 60 °C addition->react purify 4. Work-up & Purify react->purify product 5-Alkynyl-thiophene Product purify->product

Step-by-step Sonogashira coupling protocol.
Heck Coupling: Vinylation of the Thiophene Ring

The Heck reaction facilitates the coupling of the iodothiophene with an alkene, leading to the formation of a new C-C bond and a substituted alkene.[14][15]

Generalized Protocol:

  • Reaction Setup: In a sealed tube, combine Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.), the alkene (e.g., ethyl acrylate, styrene; 1.5 eq.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction Conditions: Heat the mixture in a sealed tube at a temperature typically ranging from 80 to 120 °C.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The product is then purified by column chromatography.[14]

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl thiophenes.[16][17]

Generalized Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a strong base (e.g., NaOt-Bu, LHMDS).[17]

  • Reagent Addition: Add Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) and heat the mixture (e.g., 100 °C) until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is quenched with water, extracted with an organic solvent, and the product is purified by column chromatography.[18]

Applications in Research and Development

The synthetic versatility of Ethyl 5-iodothiophene-2-carboxylate makes it a valuable intermediate in several areas of chemical research.

Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are known to exhibit a wide range of biological activities.[19] Ethyl 5-iodothiophene-2-carboxylate serves as a key starting material for the synthesis of novel thiophene derivatives that can be screened for various therapeutic targets. The ability to easily introduce diverse substituents at the 5-position through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of substituted thiophenes is a common strategy in the development of kinase inhibitors and other targeted therapies.

Materials Science and Organic Electronics

Thiophene-based oligomers and polymers are at the forefront of research in organic electronics, with applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[8][20] The electron-rich nature of the thiophene ring facilitates charge transport. Ethyl 5-iodothiophene-2-carboxylate is an ideal building block for the synthesis of these conjugated materials. Through iterative cross-coupling reactions, well-defined oligomers and polymers with tailored electronic and optical properties can be constructed.

Safety and Handling

As a halogenated organic compound, Ethyl 5-iodothiophene-2-carboxylate should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Toxicity: While specific toxicity data is limited, it should be treated as a potentially hazardous chemical.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

Ethyl 5-iodothiophene-2-carboxylate is a powerful and versatile building block in organic synthesis. Its high reactivity in a range of palladium-catalyzed cross-coupling reactions, coupled with the importance of the thiophene motif in pharmaceuticals and materials science, ensures its continued and expanding role in chemical research and development. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.

References

  • Akhileshwari, P., Kiran, K.R., Sridhar, M.A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. Available at: [Link]

  • Mazzio, K.A., & Luscombe, C.K. (2015). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Materials, 8(10), 6757-6780. Available at: [Link]

  • Liu, L., Song, X.M., Guan, J.T., Zhang, Z.Y., & Wei, B.M. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6–-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry, 27(3), 1011-1013. Available at: [Link]

  • Jain, A., & Sharma, S. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(7), 3843-3852. Available at: [Link]

  • SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]

  • Zubkov, E.A. (1998). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl... Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). High-Efficiency Organic Photovoltaics for Indoor and Outdoor Applications. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
  • Moschona, A., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). University of California, Santa Cruz.
  • Whitcombe, N.J., Hii, K.K., & Gibson, S.E. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27, 429-436.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Ali, A., et al. (2020). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 25(17), 3949.
  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (n.d.).
  • Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. (n.d.).
  • Royal Society of Chemistry. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Ruel, F.S., Braun, M.P., & Johnson, C.R. (1998). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: PREPARATION OF 2-IODO-2-CYCLOHEXEN-1-ONE AND SUZUKI COUPLING WITH 4-METHOXYPHENYLBORONIC ACID. Organic Syntheses, 75, 69.
  • Heck coupling of aryl iodide with ethyl acrylate catalyzed by PdNPs biohybrids a. (n.d.).
  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. (2017). Journal of the American Chemical Society.
  • Clean and Efficient Iodination of Thiophene Derivatives. (2025).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.).
  • IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met.

Sources

Exploratory

Foreword: The Strategic Importance of Ethyl 5-iodothiophene-2-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 5-iodothiophene-2-carboxylate Ethyl 5-iodothiophene-2-carboxylate is more than a mere chemical compound; it is a high-value building block in the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-iodothiophene-2-carboxylate

Ethyl 5-iodothiophene-2-carboxylate is more than a mere chemical compound; it is a high-value building block in the landscape of modern organic synthesis. Its utility stems from the unique electronic properties of the thiophene ring, combined with two strategically placed, orthogonally reactive functional groups: an electron-withdrawing carboxylate ester and a versatile carbon-iodine bond. The latter serves as a prime handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. Consequently, this scaffold is integral to the development of conductive polymers, organic light-emitting diodes (OLEDs), and, most critically, a wide array of pharmacologically active agents.[1]

This guide provides a comprehensive overview of the principal synthetic routes to Ethyl 5-iodothiophene-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explore the underlying mechanistic principles and field-proven insights that ensure reproducible, high-yield synthesis.

Chapter 1: An Overview of Synthetic Strategies

The synthesis of Ethyl 5-iodothiophene-2-carboxylate can be approached from several distinct angles. The choice of method often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents. Three primary strategies dominate the field:

  • Direct Electrophilic Iodination: The most direct route, involving the iodination of a pre-existing Ethyl thiophene-2-carboxylate scaffold.

  • The Sandmeyer Reaction: A classic and robust method that builds the iodo-functionality from an amino group precursor via a diazonium salt intermediate.

  • Iodination Followed by Esterification: A two-step approach where the thiophene-2-carboxylic acid core is first iodinated and then esterified.

Each of these pathways possesses unique advantages and challenges, which will be dissected in the subsequent chapters.

Synthesis_Overview cluster_0 Synthetic Strategies Start Key Precursors P1_Start Ethyl thiophene- 2-carboxylate P2_Start Ethyl 5-aminothiophene- 2-carboxylate P3_Start Thiophene-2- carboxylic acid Final_Product Ethyl 5-iodothiophene-2-carboxylate P1_Method Direct Electrophilic Iodination P1_Start->P1_Method P1_Method->Final_Product P2_Method Sandmeyer Reaction (Diazotization & Iodination) P2_Start->P2_Method P2_Method->Final_Product P3_Step1 Iodination P3_Start->P3_Step1 P3_Step2 Esterification P3_Step1->P3_Step2 P3_Step2->Final_Product

Caption: High-level overview of the three primary synthetic routes.

Chapter 2: Direct Electrophilic Iodination

This approach is often the most atom-economical pathway, directly functionalizing the C-5 position of Ethyl thiophene-2-carboxylate.

Mechanistic Rationale and Regioselectivity

The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The sulfur atom can stabilize the cationic intermediate (the sigma complex) through resonance, particularly when substitution occurs at the C-2 or C-5 positions (alpha to the sulfur). In Ethyl thiophene-2-carboxylate, the C-2 position is already substituted. The C-5 position is therefore highly activated towards electrophiles, leading to excellent regioselectivity. The reaction proceeds via the formation of an iodonium ion or a polarized iodine complex, which is then attacked by the π-system of the thiophene ring.

Caption: Simplified mechanism for direct electrophilic iodination.

Reagent Selection: The Causality Behind the Choice

While molecular iodine (I₂) can be used, it is a relatively weak electrophile and often requires an oxidizing agent (e.g., nitric acid, mercury oxide) to generate a more potent iodinating species like I⁺.[2] These conditions can be harsh and environmentally taxing.

A superior and widely adopted method employs N-Iodosuccinimide (NIS) .[1]

  • Expertise & Experience: NIS is a crystalline, easy-to-handle solid that acts as a source of electrophilic iodine ("I⁺"). Its reactivity is significantly enhanced in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TosOH).[1][3] The acid protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom and making the reaction much more efficient, even for moderately deactivated rings. This method avoids the use of heavy metals or strong oxidizers, simplifying workup and improving the reaction's green profile.[4]

Experimental Protocol: Direct Iodination with NIS

Objective: To synthesize Ethyl 5-iodothiophene-2-carboxylate from Ethyl thiophene-2-carboxylate via direct iodination.

Materials:

  • Ethyl thiophene-2-carboxylate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (solvent)

  • Trifluoroacetic acid (TFA) (catalytic, ~0.1 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for recrystallization/chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl thiophene-2-carboxylate (1.0 eq) in acetonitrile (approx. 10-20 mL per gram of starting material).

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add trifluoroacetic acid (0.1 eq) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine (indicated by the disappearance of any yellow/brown color).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize TFA), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient).

Chapter 3: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a variety of functionalities, including halides.[5] This is an indirect but highly reliable method.[6]

Strategy Overview

This multi-step synthesis involves:

  • Synthesis of the Precursor: Preparation of Ethyl 5-aminothiophene-2-carboxylate. The Gewald reaction is a common and efficient method for this.[7][8]

  • Diazotization: Conversion of the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[9]

  • Iodide Displacement: Introduction of an iodide source (typically potassium iodide) to displace the diazonium group, which leaves as nitrogen gas, driving the reaction forward.[10][11]

Sandmeyer_Workflow Start Ethyl 5-aminothiophene- 2-carboxylate Diazonium Thiophene Diazonium Salt (Unstable Intermediate) Start->Diazonium  NaNO2, HCl  0-5 °C Product Ethyl 5-iodothiophene- 2-carboxylate Diazonium->Product  KI, Δ  (-N2 gas)

Caption: Workflow for the Sandmeyer iodination of the aminothiophene.

Field Insights: The Criticality of Diazotization
  • Trustworthiness: The diazotization step is the most critical part of this sequence. Diazonium salts are notoriously unstable and can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ.

  • Temperature Control: The reaction must be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[12]

  • Acid Choice: A strong, non-nucleophilic acid like sulfuric acid or hydrochloric acid is required to generate the necessary nitrous acid and maintain a low pH.[9]

Experimental Protocol: Sandmeyer Iodination

Objective: To synthesize Ethyl 5-iodothiophene-2-carboxylate from its 5-amino precursor.

Materials:

  • Ethyl 5-aminothiophene-2-carboxylate (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Diazotization: a. In a beaker or flask, suspend Ethyl 5-aminothiophene-2-carboxylate (1.0 eq) in a mixture of water and concentrated HCl (approx. 3 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. b. In a separate flask, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. c. Add the sodium nitrite solution dropwise to the cold amine suspension. The addition rate must be controlled to keep the temperature below 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (turns blue). d. Stir the resulting diazonium salt solution in the cold bath for an additional 15-20 minutes.

  • Iodide Displacement: a. In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water and warm it gently to around 50-60 °C. b. Slowly and carefully add the cold diazonium salt solution to the warm KI solution. Vigorous evolution of nitrogen gas will occur. c. After the addition is complete, continue to warm the mixture for 30-60 minutes to ensure complete decomposition of the intermediate.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Add saturated sodium thiosulfate solution to quench any iodine formed. c. Extract the product with diethyl ether or ethyl acetate (3x). d. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography or recrystallization as described in the previous method.

Chapter 4: Iodination Followed by Esterification

This strategy reverses the order of operations compared to direct iodination. It can be advantageous if the starting material, thiophene-2-carboxylic acid, is more readily available or cheaper than its ethyl ester.

  • Iodination of the Acid: 5-Iodothiophene-2-carboxylic acid is prepared first, typically using methods similar to those for the ester (e.g., I₂ with an oxidant or NIS).[13]

  • Esterification: The resulting iodo-acid is then converted to the ethyl ester. The most common method for this is the Fischer esterification .[14]

  • Expertise & Experience: Fischer esterification involves refluxing the carboxylic acid with an excess of the alcohol (ethanol, in this case) in the presence of a strong acid catalyst (like H₂SO₄).[14] The reaction is an equilibrium process, and using excess alcohol helps drive it towards the product side.[15] Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, the carboxylic acid can be converted to an acid chloride (using SOCl₂ or (COCl)₂) and then reacted with ethanol, or coupled directly with ethanol using coupling agents like DCC or EDCI.[16][17]

Chapter 5: Comparative Analysis and Data

The optimal synthetic route depends on project-specific constraints. The following table provides a comparative summary.

Parameter Method 1: Direct Iodination Method 2: Sandmeyer Reaction Method 3: Iodination & Esterification
Starting Material Ethyl thiophene-2-carboxylateEthyl 5-aminothiophene-2-carboxylateThiophene-2-carboxylic acid
Number of Steps 12 (from amine)2
Key Reagents NIS, Acid CatalystNaNO₂, HCl, KII₂/Oxidant or NIS; EtOH, H₂SO₄
Typical Yield Good to Excellent (70-95%)Good (60-80%)Good (overall yield depends on both steps)
Advantages Most direct, high atom economy, mild conditions.Robust, reliable, avoids direct handling of I₂.Useful if carboxylic acid is the primary starting material.
Disadvantages Requires ester starting material.Multi-step, uses unstable diazonium intermediate, requires strict temperature control.Two separate steps, Fischer esterification requires excess alcohol and heat.
Characterization Data

The final product, Ethyl 5-iodothiophene-2-carboxylate, should be characterized to confirm its identity and purity.

Analysis Expected Results
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.6 (d, 1H, H-3), ~7.1-7.2 (d, 1H, H-4), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃). The coupling constant (J) between H-3 and H-4 should be ~4.0 Hz.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~161 (C=O), ~143 (C-3), ~138 (C-4), ~133 (C-2), ~75 (C-5, C-I bond), ~61 (-OCH₂), ~14 (-CH₃).
Mass Spec (ESI+) [M+H]⁺ calculated for C₇H₈IO₂S⁺: 282.93; found: ~282.9

Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration. The provided values are based on spectral data for the analogous 5-Iodo-thiophene-2-carboxylic acid[13] and general principles of NMR spectroscopy.

Conclusion

The synthesis of Ethyl 5-iodothiophene-2-carboxylate is a well-established process with several viable and robust routes. For directness and efficiency, the direct electrophilic iodination using N-Iodosuccinimide and an acid catalyst stands out as the premier choice for researchers with access to the ethyl ester precursor. The Sandmeyer reaction, while more complex, offers a powerful alternative, particularly in contexts where the amino-thiophene precursor is readily synthesized or available. Finally, the iodination-then-esterification route provides strategic flexibility depending on the cost and availability of starting materials. A thorough understanding of the mechanisms and procedural nuances detailed in this guide will empower scientists to select and execute the optimal synthesis for their specific research and development needs.

References

  • Zaman, K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • IntechOpen. (n.d.). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved from [Link]

  • Çolak, N., et al. (2024). Monoazo Dyes: Coupling Reactions between Indanone Compounds and Heterocyclic Aminothiophene-Containing Spiro Group. Hitit Journal of Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MDPI. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]

  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • IUCr. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. (n.d.). Retrieved from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Retrieved from [Link]

  • Manasagangotri Physics. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Hypervalent iodine-induced disulfenylation of thiophene derivatives with thiophenols | Request PDF. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). What is the right form of diazonium salt synthesized from 4-aminothiophenol in the solution?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodothiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles | Request PDF. Retrieved from [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process of completing the esterification of carboxylic acids with alcohols.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-nitrothiophene-2-carboxylate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

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Foundational

The Bifunctional Architecture of Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0): A Technical Guide to Synthesis and Cross-Coupling Applications

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary & Structural Logic Ethyl 5-iodothiophene-2-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Logic

Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0) is a highly versatile, bifunctional heterocyclic building block. Its molecular architecture features a push-pull electronic system: an electron-withdrawing ethyl ester at the C2 position and a highly polarizable, reactive iodine atom at the C5 position.

From a mechanistic standpoint, the ester group reduces the overall electron density of the thiophene ring. While this lowers the ring's nucleophilicity, it significantly polarizes the C5–I bond. This polarization dramatically accelerates the rate of oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)), making this compound an elite electrophilic partner in cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) and click chemistry[1][2]. Consequently, it is heavily utilized in the synthesis of PI3K inhibitors for oncology[2] and donor-acceptor co-oligomers for organic electronics (OLEDs)[1].

De Novo Synthesis: Regioselective Metalation Strategy

Synthesizing ethyl 5-iodothiophene-2-carboxylate directly from ethyl thiophene-2-carboxylate presents a classical chemoselectivity challenge. Traditional alkyllithium reagents (e.g., n-BuLi) act as strong nucleophiles and will preferentially attack the ester carbonyl, leading to unwanted acyl substitution or tertiary alcohol formation.

To circumvent this, modern protocols employ highly sterically hindered, non-nucleophilic bases such as TMPMgCl·LiCl (Knochel's Base)[3][4]. The bulky 2,2,6,6-tetramethylpiperidide (TMP) ligand prevents nucleophilic attack on the ester, while the LiCl salt breaks up organometallic aggregates, drastically increasing the kinetic basicity of the magnesium amide. This allows for rapid, regioselective deprotonation at the most acidic proton (C5) at room temperature[3].

Metalation SM Ethyl thiophene-2-carboxylate (Starting Material) Base TMPMgCl·LiCl (Kinetic Deprotonation at C5) SM->Base Intermediate C5-Magnesiated Thiophene (Stable Intermediate) Base->Intermediate Electrophile I2 in THF (Electrophilic Trapping) Intermediate->Electrophile Product Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0) Electrophile->Product

Caption: Regioselective C5-metalation and iodination using TMPMgCl·LiCl.

Protocol 1: Synthesis via TMPMgCl·LiCl Metalation

Self-validating methodology adapted from Knochel et al.[3][4]

  • System Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with ethyl thiophene-2-carboxylate (1.0 mmol) and anhydrous THF (2 mL).

  • Kinetic Deprotonation: Add TMPMgCl·LiCl (0.94 mL, 1.17 M in THF, 1.1 mmol) dropwise at 23 °C.

  • Maturation: Stir the reaction mixture for 3.5 hours at 23 °C. Causality Note: Unlike lithiated species which require cryogenic temperatures (-78 °C) to prevent degradation, the magnesiated intermediate is highly stable at room temperature, ensuring complete conversion.

  • Electrophilic Trapping: Add a solution of iodine (254 mg, 1.0 mmol) dissolved in THF (1 mL) dropwise to the mixture. Stir for 15 minutes.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (to reduce unreacted I₂ to I⁻). Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (heptane/CH₂Cl₂ 90:10) to yield the product as a yellow oil (Yield: 60–77%)[3][4].

Catalytic Cross-Coupling Workflows

Suzuki-Miyaura Coupling for Pharmaceutical Intermediates

The C5-iodine bond is primed for rapid oxidative addition. In pharmaceutical development, such as the synthesis of PI3K inhibitors, this molecule is coupled with complex aryl boronic acids[2].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C5-I bond) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII Ethyl 5-iodothiophene-2-carboxylate Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Arylthiophene-2-carboxylate RedElim->Product

Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5 position.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reagent Loading: In a microwave vial, combine ethyl 5-iodothiophene-2-carboxylate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base: Add a degassed mixture of DME/Water (3:1 v/v) and Na₂CO₃ (2.0 equiv)[2].

  • Reaction: Seal the vial and irradiate in a microwave reactor at 100 °C for 30 minutes. Causality Note: Microwave irradiation ensures rapid heating, while the highly polarizable C-I bond allows the oxidative addition to outcompete potential protodeboronation of the boronic acid.

  • Isolation: Filter through a Celite pad, extract with EtOAc, and purify via automated flash chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Materials Science

In the synthesis of donor-acceptor co-oligomers, ethyl 5-iodothiophene-2-carboxylate is converted in situ to an azide and subsequently clicked with terminal alkynes[1].

Protocol 3: One-Pot CuAAC "Click" Reaction
  • Reagent Loading: Combine ethyl 5-iodothiophene-2-carboxylate (1.0 mmol), 2-ethynylthiophene (1.0 mmol), and NaN₃ (2.0 mmol) in an ethanol-water mixture (7:3, 5 mL)[1].

  • Catalyst Addition: Add CuI (10 mol%), sodium ascorbate (10 mol%), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

  • Thermal Control (Critical Step): Heat the mixture to exactly 50 °C for 15 hours. Causality Note: Temperature control is paramount here. Because the ester group withdraws electron density, the nucleophilic substitution of iodine by azide is sluggish at room temperature. However, raising the temperature above 95 °C causes the transient 2-azidothiophene intermediate to decompose. 50 °C is the validated thermodynamic sweet spot to achieve a 61% yield of the triazole co-oligomer[1].

Quantitative Data Analysis

The table below summarizes the optimized reaction parameters for utilizing ethyl 5-iodothiophene-2-carboxylate across different synthetic paradigms, highlighting the causal relationship between reaction conditions and chemical yields.

Transformation TypeReagents / Catalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic Rationale
C5-Iodination TMPMgCl·LiCl, I₂ in THF233.7560–77Bulky TMP base prevents nucleophilic attack on the C2-ester; LiCl enhances kinetic basicity[3][4].
CuAAC (Click) NaN₃, CuI, DMEDA, Ascorbate5015.06150 °C overcomes ester-induced deactivation without decomposing the azide intermediate[1].
Suzuki Coupling Aryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃100 (MW)0.5>80Highly polarized C-I bond undergoes rapid oxidative addition, minimizing catalyst degradation[2].

References

  • New Preparation of Functionalized Indoles and Azaindoles via an Intramolecular Copper-mediated Carbomagnesiation of Ynamides (Frischmuth, A., LMU München Dissertation).
  • Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition (Beilstein Journal of Organic Chemistry).
  • THIOPHENE OR THIAZOLE DERIVATIVES AND THEIR USE AS PI3K INHIBITORS (European Patent Office - EP 2313399 B1).
  • Direct Metalation of Heteroaromatic Esters and Nitriles Using a Mixed Lithium-Cadmium Base (American Chemical Society).

Sources

Exploratory

Spectroscopic Profile of Ethyl 5-iodothiophene-2-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 5-iodothiophene-2-carboxylate, a substituted thiophene derivative of interest in synthetic chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 5-iodothiophene-2-carboxylate, a substituted thiophene derivative of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights.

Introduction

Ethyl 5-iodothiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an iodine atom at the 5-position and an ethyl carboxylate group at the 2-position. This substitution pattern imparts specific electronic and steric properties that are reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations. Thiophene-based molecules are crucial building blocks in the development of functional materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[1].

This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis.

Molecular Structure and Spectroscopic Correlation

The structural features of Ethyl 5-iodothiophene-2-carboxylate are the primary determinants of its interaction with different regions of the electromagnetic spectrum. The aromatic thiophene ring, the electron-withdrawing carboxylate group, and the heavy iodine atom each contribute uniquely to the overall spectroscopic profile.

molecular_structure cluster_thiophene Thiophene Ring cluster_substituents Substituents C2 C2 C3 C3 C2->C3 COOEt Ethyl Carboxylate (-COOEt) C2->COOEt σ-bond C4 C4 C3->C4 C5 C5 C4->C5 S1 S1 C5->S1 I Iodine (I) C5->I σ-bond S1->C2

Caption: Molecular components of Ethyl 5-iodothiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 5-iodothiophene-2-carboxylate, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the thiophene ring and the ethyl ester group.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the thiophene ring and the protons of the ethyl group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5Doublet1HH-3
~7.0-7.2Doublet1HH-4
~4.3Quartet2H-OCH₂CH₃
~1.3Triplet3H-OCH₂CH₃

Causality of Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-3 and H-4): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the carboxylate group at C-2 will deshield the adjacent proton (H-3), causing it to resonate at a higher chemical shift compared to H-4. The iodine at C-5 will also influence the chemical shifts of the ring protons through its inductive and anisotropic effects.

  • Ethyl Group Protons: The methylene protons (-OCH₂-) are adjacent to an electron-withdrawing oxygen atom, leading to a downfield shift (around 4.3 ppm). They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will be a triplet due to coupling with the two methylene protons and will appear at a more upfield position (around 1.3 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~140-145C-2
~135-140C-4
~130-135C-3
~80-85C-5 (C-I)
~61-OCH₂CH₃
~14-OCH₂CH₃

Causality of Chemical Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at a characteristic downfield position (~162 ppm).

  • Thiophene Ring Carbons: The carbon attached to the carboxylate group (C-2) is expected to be the most downfield of the ring carbons due to the electron-withdrawing effect of the ester. The carbon bearing the iodine atom (C-5) will be shifted upfield due to the "heavy atom effect" of iodine, a known phenomenon in ¹³C NMR. The chemical shifts of C-3 and C-4 will be influenced by the substituents at C-2 and C-5.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) is attached to oxygen and will be more deshielded than the terminal methyl carbon (-CH₃).

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-iodothiophene-2-carboxylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100Weak-MediumC-H stretch (aromatic)
~2980Weak-MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)[2]
~1500-1600MediumC=C stretch (thiophene ring)
~1250StrongC-O stretch (ester)
~700-800MediumC-S stretch (thiophene ring)

Causality of Absorption Bands:

  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the ethyl ester group, typically appearing around 1720 cm⁻¹[2].

  • C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

  • Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring will give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-S stretching vibration is typically found at lower wavenumbers.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1250 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Ethyl 5-iodothiophene-2-carboxylate (C₇H₇IO₂S), the expected monoisotopic mass is approximately 281.92 g/mol .

Predicted Mass Spectrum Data:

m/zRelative IntensityAssignment
~282High[M]⁺ (Molecular Ion)
~254Medium[M - C₂H₄]⁺
~237Medium[M - OCH₂CH₃]⁺
~155High[M - I]⁺
~127Medium[I]⁺

Causality of Fragmentation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent, corresponding to the intact molecule with a single positive charge.

  • Loss of Ethylene: A common fragmentation pathway for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄), resulting in a peak at m/z 254.

  • Loss of Ethoxy Radical: Cleavage of the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃), giving a fragment at m/z 237.

  • Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical, resulting in a significant peak at m/z 155.

  • Iodine Cation: A peak corresponding to the iodine cation at m/z 127 may also be observed.

fragmentation_pathway M [C₇H₇IO₂S]⁺ m/z = 282 F1 [M - C₂H₄]⁺ m/z = 254 M->F1 - C₂H₄ F2 [M - OCH₂CH₃]⁺ m/z = 237 M->F2 - •OCH₂CH₃ F3 [M - I]⁺ m/z = 155 M->F3 - •I

Caption: Predicted major fragmentation pathways for Ethyl 5-iodothiophene-2-carboxylate.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a range of m/z values (e.g., 50-500) to detect the molecular ion and its fragments.

Conclusion

The spectroscopic data presented in this guide, derived from the analysis of related compounds and fundamental principles, provides a robust framework for the identification and characterization of Ethyl 5-iodothiophene-2-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed electronic and structural fingerprint of the molecule. Researchers can use this guide to verify the synthesis of this compound, assess its purity, and as a foundation for further studies into its chemical and physical properties. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and similar thiophene derivatives.

References

  • Vertex AI Search. On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes.
  • Vertex AI Search. Spectra Problem #7 Solution.

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Foundational

Molecular Structure and Characterization of Ethyl 5-iodothiophene-2-carboxylate

Technical Guide for Drug Development & Material Science Applications Part 1: Executive Summary Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0) represents a critical halogenated heterocyclic building block in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Material Science Applications

Part 1: Executive Summary

Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0) represents a critical halogenated heterocyclic building block in modern medicinal chemistry and organic electronics. Unlike its bromo- and chloro-analogues, the 5-iodo derivative offers a unique balance of stability and high reactivity toward oxidative addition, making it the superior substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille) under mild conditions.

This guide provides a rigorous technical analysis of its molecular architecture, a validated "green" synthesis protocol, and a comprehensive characterization suite designed to ensure batch-to-batch consistency in research and scale-up environments.

Part 2: Molecular Architecture & Properties[1]

The enhanced utility of this compound stems from the lability of the C–I bond at the C5 position, activated by the electron-withdrawing ester group at C2.

2.1 Structural Parameters
ParameterValue / DescriptionNote
Molecular Formula

Molecular Weight 282.10 g/mol Heavy atom effect prominent in MS
C–I Bond Length ~2.08 ÅSignificantly longer/weaker than C–Br (~1.89 Å)
C–S Bond Length ~1.71 ÅTypical for aromatic thiophenes
Geometry Planar (Thiophene ring)Ester group may rotate out of plane
Dipole Moment HighDue to push-pull electronic effect (

-Ester vs

-Iodo)
2.2 Physical Properties
  • Appearance: Pale yellow solid or oil (dependent on purity and crystal habit).

  • Melting Point: Typically low-melting (approx. 25–35 °C); often handled as a liquid.

  • Solubility: Soluble in DCM, EtOAc, THF, Acetone; insoluble in water.

  • Stability: Light-sensitive (store in amber vials); susceptible to iodine liberation over time.

Part 3: Validated Synthesis Protocol

While direct metallation (


-BuLi/

) is possible, it requires cryogenic conditions (-78 °C) and anhydrous solvents. The following protocol utilizes N-Iodosuccinimide (NIS) in a mild, acid-catalyzed electrophilic aromatic substitution (

). This method is operationally simple, regioselective, and scalable.
3.1 Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Ethyl Thiophene-2-carboxylate (Starting Material) Reaction Reaction: Stir at RT, 4-6 hours Monitor by TLC Start->Reaction Dissolve Reagents Reagents: NIS (1.1 equiv) TsOH (10 mol%) Ethanol (Solvent) Reagents->Reaction Add slowly Quench Quench: Add 10% Na2S2O3 (aq) Remove unreacted Iodine Reaction->Quench Complete Extraction Workup: Extract with EtOAc Wash with Brine Dry over Na2SO4 Quench->Extraction Product Product: Ethyl 5-iodothiophene-2-carboxylate (Pale Yellow Solid/Oil) Extraction->Product Evaporate

Caption: Figure 1. Acid-catalyzed regioselective iodination workflow using NIS.

3.2 Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl thiophene-2-carboxylate (1.0 equiv) and Ethanol (0.5 M concentration).

  • Activation: Add

    
    -Toluenesulfonic acid (TsOH)  (0.1 equiv) as a catalyst.
    
  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 10 minutes. Shield the flask from light with aluminum foil.

  • Reaction: Stir at room temperature (20–25 °C) for 4–6 hours. Monitor progress via TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (

    
    )  to neutralize any free iodine (solution turns from brown to yellow/colorless).
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Mechanism Note: The TsOH activates the NIS, generating a highly electrophilic iodonium species (


) which attacks the C5 position (most electron-rich) of the thiophene ring.
Part 4: Characterization Suite ("The Fingerprint")

Trustworthiness in synthesis relies on self-validating spectral data. The following data points confirm the structure.

4.1 Proton NMR (

NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.55 Doublet (

Hz)
1HH-3 Deshielded by adjacent Carbonyl (C=O).
7.28 Doublet (

Hz)
1HH-4 Shifted upfield relative to H-3; characteristic of 5-Iodo substitution.
4.34 Quartet (

Hz)
2H-O-CH2- Ethyl ester methylene protons.
1.37 Triplet (

Hz)
3H-CH3 Ethyl ester methyl protons.

Validation Logic: The disappearance of the H-5 proton (typically a doublet of doublets around 7.5-7.6 ppm in the starting material) and the simplification of the aromatic region to an AB system (two doublets) confirms regioselective substitution at C5.

4.2 Carbon NMR (

NMR)
  • Carbonyl (C=O): ~162 ppm.[1]

  • C-I (C5): ~80–85 ppm (Distinctive upfield shift due to the "Heavy Atom Effect" of Iodine).

  • Thiophene Carbons (C2, C3, C4): ~130–145 ppm.

  • Ethyl Group: ~61 ppm (

    
    ), ~14 ppm (
    
    
    
    ).
4.3 Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1700–1715

    
     (Strong, Ester).
    
  • C=C Stretch: 1400–1500

    
     (Thiophene ring breathing).
    
  • C–I Stretch: ~500–600

    
     (Weak, fingerprint region).
    
Part 5: Reactivity & Applications

The primary value of Ethyl 5-iodothiophene-2-carboxylate lies in its superior reactivity profile compared to bromo-analogues.

5.1 Cross-Coupling Hierarchy

The C–I bond dissociation energy (~50 kcal/mol) is significantly lower than C–Br (~65 kcal/mol). This allows:

  • Lower Catalyst Loading: Often <1 mol% Pd.

  • Milder Temperatures: Room temperature couplings are often feasible.

  • Broad Scope: Coupling with sensitive boronic acids or terminal alkynes that degrade at high temperatures.

5.2 Key Transformations (DOT Visualization)

Reactivity Center Ethyl 5-iodothiophene-2-carboxylate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0), Base) Yields Biaryl Thiophenes Center->Suzuki C-C Bond Formation Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Yields Alkynyl Thiophenes Center->Sonogashira C-C(sp) Bond Formation Heck Heck Reaction (Alkene, Pd(0)) Yields Vinyl Thiophenes Center->Heck Olefination

Caption: Figure 2. Primary divergent synthetic pathways for drug discovery.

Part 6: Safety & Handling
  • Light Sensitivity: Iodine-carbon bonds are photolabile. Store the compound in amber glass or foil-wrapped containers to prevent homolytic cleavage and discoloration (purple/brown tint indicates free

    
    ).
    
  • Storage: Keep at 2–8 °C under an inert atmosphere (

    
     or Ar) for long-term stability.
    
  • Hazards: Treat as a potential irritant. Avoid inhalation of dust/vapors.

References
  • Mancuso, R., et al. (2020). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids. ResearchGate.

  • BenchChem. (2025). Reactivity of 5-Halothiophene-2-carboxylates in Cross-Coupling. BenchChem Technical Notes.

  • Sigma-Aldrich. (2025). Ethyl 5-aminothiophene-2-carboxylate Product Data. MilliporeSigma.

  • NIST. (2025). Thiophene-2-carboxylic acid ethyl ester IR Spectrum. NIST Chemistry WebBook.[2]

  • PubChem. (2025). Ethyl 5-iodothiophene-2-carboxylate Compound Summary. National Library of Medicine.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 5-iodothiophene-2-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Physical Properties in Drug Discovery In the realm of medicinal chemistry and drug development, the physi...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Properties in Drug Discovery

In the realm of medicinal chemistry and drug development, the physical properties of a compound, such as its melting and boiling points, are fundamental parameters. These characteristics provide initial insights into the purity of a substance and are critical for its handling, formulation, and storage. A sharp and well-defined melting point is often an indicator of high purity for a crystalline solid. The boiling point is a key characteristic of liquids and is crucial for purification processes like distillation.

Ethyl 5-iodothiophene-2-carboxylate is a heterocyclic compound of interest, and a thorough understanding of its physical properties is a prerequisite for its advancement in any research and development pipeline. This guide will provide both the available data for analogous compounds and the detailed experimental protocols necessary for the precise determination of its melting and boiling points.

Physicochemical Data for Ethyl 5-halothiophene-2-carboxylates

While specific experimental data for Ethyl 5-iodothiophene-2-carboxylate is not prominently reported, we can infer expected behavior by examining its lighter halogen analogs. This comparative approach is a common practice in chemical research for estimating the properties of novel compounds.

Compound NameStructureBoiling Point (°C)Pressure (mmHg)Physical Form
Ethyl 5-chlorothiophene-2-carboxylate70-711Not specified
Ethyl 5-bromothiophene-2-carboxylate94-964Liquid

Note: The structures are representative and not from a specific cited source.

The trend observed with the chloro and bromo analogs suggests that Ethyl 5-iodothiophene-2-carboxylate will likely have a higher boiling point due to the increased molecular weight and stronger intermolecular forces associated with the larger iodine atom. It is also plausible that this compound may exist as a solid at room temperature.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a widely used and reliable technique for melting point determination.[1][2][3]

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[1]

Experimental Protocol
  • Sample Preparation : Ensure the sample of Ethyl 5-iodothiophene-2-carboxylate is completely dry and finely powdered to ensure uniform heat distribution.[3] If the sample is granular, it should be gently pulverized using a mortar and pestle.[2][3]

  • Capillary Tube Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[2] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[2]

  • Apparatus Setup : Insert the loaded capillary tube into the heating block of a melting point apparatus.[2]

  • Heating :

    • If the approximate melting point is unknown, heat the sample at a medium rate to get a rough estimate.[2] Allow the apparatus to cool and use a fresh sample for a more precise measurement.[2]

    • For a precise measurement, heat rapidly to about 20°C below the expected melting point.[2] Then, decrease the heating rate to 1-2°C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.[3]

  • Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid is observed and the temperature at which the sample is completely liquefied. This is the melting range.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pulverize Load Load Capillary Powder->Load Pack Pack Sample (2-3mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat (Controlled Rate) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_initial & T_final Observe->Record

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[4] For compounds that may decompose at their atmospheric boiling point, or for which only small quantities are available, determining the boiling point at reduced pressure is a common and effective technique.

Principle

By reducing the pressure above the liquid, the boiling point is lowered.[4][5] This allows for the distillation of high-boiling-point compounds at temperatures that will not cause them to decompose. The relationship between pressure and boiling point is a fundamental concept in physical chemistry.[6]

Experimental Protocol (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

  • Apparatus Setup : Attach a small test tube containing 1-2 mL of Ethyl 5-iodothiophene-2-carboxylate to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Heating : Immerse the assembly in a heating bath (e.g., paraffin oil). Begin heating the bath and stir to ensure even temperature distribution.

  • Observation : As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Recording : Turn off the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Recording Sample Sample in Test Tube Capillary Invert Capillary Sample->Capillary Thermometer Attach to Thermometer Capillary->Thermometer Immerse Immerse in Heating Bath Thermometer->Immerse Heat Heat & Stir Immerse->Heat Bubbles Observe Rapid Bubbling Heat->Bubbles Cool Cool Slowly Bubbles->Cool Observe Liquid Enters Capillary Cool->Observe Record Record Temperature Observe->Record

Sources

Foundational

An In-depth Technical Guide to the Solubility of Ethyl 5-iodothiophene-2-carboxylate

Abstract This technical guide provides a comprehensive analysis of the solubility of Ethyl 5-iodothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. Lacking extensive published e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of Ethyl 5-iodothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. Lacking extensive published empirical data, this document establishes a predictive solubility profile based on first-principles chemical theory and analysis of structurally analogous compounds. Furthermore, it provides a detailed, field-proven experimental protocol for the quantitative determination of its solubility in common laboratory solvents. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's solution behavior for applications in drug development, organic synthesis, and materials engineering.

Introduction: The Scientific Imperative for Understanding Solubility

Ethyl 5-iodothiophene-2-carboxylate (C₇H₇IO₂S) is a substituted thiophene derivative of significant interest in medicinal chemistry and organic electronics. The thiophene ring is a privileged scaffold in numerous FDA-approved drugs, and the presence of an iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex molecular architectures.

The success of any laboratory or industrial process, from chemical synthesis to biological screening and final product formulation, is fundamentally governed by the solubility of its components. A thorough understanding of a compound's solubility is not merely academic; it is a critical parameter that dictates solvent selection for reactions and purifications, influences bioavailability in drug candidates, and determines processing conditions for advanced materials. This guide addresses the practical need for a reliable solubility framework for Ethyl 5-iodothiophene-2-carboxylate.

Physicochemical Properties and Structural Analysis

To predict the solubility of a compound, we must first understand its intrinsic physicochemical properties.

Table 1: Physicochemical Properties of Ethyl 5-iodothiophene-2-carboxylate and Analogs

PropertyEthyl 5-iodothiophene-2-carboxylateEthyl 5-bromothiophene-2-carboxylateEthyl 5-chlorothiophene-2-carboxylate
CAS Number 225797-24-0[1]5751-83-7[2]5751-82-6
Molecular Formula C₇H₇IO₂SC₇H₇BrO₂S[2]C₇H₇ClO₂S
Molecular Weight 282.10 g/mol [1]235.10 g/mol [2]190.65 g/mol
Predicted XlogP ~2.5 - 3.0 (estimated)Not availableNot available
Appearance Not specified (likely solid or oil)Light orange to yellow to green clear liquid[2]Not specified
Boiling Point Not available175 °C[2]70-71 °C @ 1mm Hg[3]

The predicted XlogP for Ethyl 5-iodothiophene-2-carboxylate is an estimation based on the value for its isomer, ethyl 5-iodothiophene-3-carboxylate (XlogP = 2.5)[4], and the general lipophilicity of similar structures.

The structure of Ethyl 5-iodothiophene-2-carboxylate contains several key features that govern its solubility:

  • Thiophene Ring: An aromatic, sulfur-containing heterocycle that imparts a degree of aromatic character and lipophilicity. Thiophene itself is generally insoluble in water but soluble in many organic solvents[1][5][6].

  • Ethyl Ester Group (-COOEt): This functional group introduces polarity and the potential for hydrogen bond acceptance at the oxygen atoms. Esters are typically soluble in a range of organic solvents but have limited water solubility that decreases as the carbon chain length increases[7][8][9].

  • Iodine Substituent: The iodine atom is large and polarizable, contributing significantly to the molecular weight and increasing its lipophilicity.

Based on this structure—a moderately polar ester functional group attached to a larger, lipophilic iodinated aromatic ring—we can apply the "like dissolves like" principle to forecast its solubility.

Predicted Solubility Profile

Given the absence of direct quantitative data, the following table presents a predicted qualitative solubility profile for Ethyl 5-iodothiophene-2-carboxylate in a range of common laboratory solvents. The predictions are grounded in the physicochemical properties and structural analysis discussed above.

Table 2: Predicted Qualitative Solubility of Ethyl 5-iodothiophene-2-carboxylate

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar Hexane, HeptaneLow to MediumThe molecule's polarity from the ester group will likely limit solubility in purely aliphatic, non-polar solvents.
TolueneMedium to HighThe aromatic nature of toluene can engage in π-stacking interactions with the thiophene ring, enhancing solubility.
Polar Aprotic Dichloromethane (DCM)HighDCM is an excellent solvent for a wide range of organic compounds and should readily dissolve this molecule.
ChloroformHighSimilar to DCM, chloroform is expected to be a very effective solvent.
Ethyl Acetate (EtOAc)HighThe ester nature of both the solute and solvent suggests strong, favorable dipole-dipole interactions.
AcetoneHighThe polar carbonyl group of acetone will interact well with the ester moiety of the solute.
Tetrahydrofuran (THF)HighThe ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity is suitable.
Acetonitrile (MeCN)MediumWhile polar, acetonitrile is sometimes less effective for larger, more lipophilic molecules compared to other polar aprotic solvents.
Dimethylformamide (DMF)HighDMF is a powerful, highly polar solvent capable of dissolving a wide array of organic compounds.
Dimethyl Sulfoxide (DMSO)HighDMSO is another highly polar solvent, often used to dissolve poorly soluble compounds for biological screening.
Polar Protic Methanol, EthanolMedium to HighThe alkyl portion of the alcohols can interact with the thiophene ring, while the hydroxyl group can interact with the ester.
IsopropanolMediumThe increased steric bulk and lipophilicity of isopropanol compared to methanol/ethanol might slightly reduce solubility.
WaterInsolubleThe large, lipophilic iodothiophene backbone is expected to dominate, making the molecule insoluble in water despite the polar ester group[5][6].

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust, self-validating method for determining the equilibrium solubility of Ethyl 5-iodothiophene-2-carboxylate using the shake-flask method, which is considered the gold standard for solubility measurement.

Causality Behind Experimental Choices
  • Shake-Flask Method: This method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility rather than a kinetically limited one.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility and standardization.

  • Equilibration Time: An adequate equilibration time (24-48 hours) is necessary to ensure that the dissolution process has reached its maximum point. A preliminary time-course experiment is recommended to confirm the minimum time to reach equilibrium.

  • Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte in the presence of potential impurities.

Step-by-Step Methodology
  • Preparation of Stock Standard and Calibration Curve: a. Accurately weigh approximately 10 mg of Ethyl 5-iodothiophene-2-carboxylate and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Analyze these standards by a validated HPLC method and construct a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.99.

  • Sample Preparation and Equilibration: a. Add an excess amount of solid Ethyl 5-iodothiophene-2-carboxylate to several vials (in triplicate for each solvent). An amount that is clearly in excess of what will dissolve is required (e.g., 5-10 mg). b. Add a precise volume (e.g., 2.0 mL) of the test solvent to each vial. c. Seal the vials securely and place them in a shaker or rotator within a temperature-controlled incubator set to 25 °C. d. Allow the samples to equilibrate for 24-48 hours. Visual confirmation of excess solid at the end of the period is essential.

  • Sample Processing and Analysis: a. After equilibration, remove the vials and allow the excess solid to settle for 30 minutes. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particulates. d. Dilute the filtered sample with the mobile phase if necessary to bring the concentration within the range of the calibration curve. e. Analyze the final diluted samples by HPLC.

  • Calculation of Solubility: a. Determine the concentration of the analyte in the diluted sample using the linear regression equation from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation Cal_Prep Prepare Stock & Calibration Standards HPLC_Cal Generate HPLC Calibration Curve (r² > 0.99) Cal_Prep->HPLC_Cal Concentration Determine Concentration from Calibration Curve HPLC_Cal->Concentration Add_Excess Add Excess Solid Compound to Vials Add_Solvent Add Precise Volume of Test Solvent Add_Excess->Add_Solvent Equilibrate Equilibrate at 25 °C (24-48h with Agitation) Add_Solvent->Equilibrate Filter Filter Supernatant (0.22 µm Syringe Filter) Equilibrate->Filter Dilute Dilute Sample with Mobile Phase Filter->Dilute HPLC_Run Analyze by HPLC Dilute->HPLC_Run HPLC_Run->Concentration Solubility Calculate Final Solubility (mg/mL or mol/L) Concentration->Solubility

Caption: Workflow for Quantitative Solubility Determination.

Conclusion: Practical Application of Solubility Data

The predicted and experimentally determined solubility data for Ethyl 5-iodothiophene-2-carboxylate are invaluable for its practical application. In synthetic chemistry , this information guides the choice of solvents to ensure homogeneous reaction conditions and facilitates the selection of anti-solvents for effective crystallization and purification. For drug development , solubility in aqueous and organic media is a primary determinant of a compound's potential for oral bioavailability and informs the strategy for formulation development, such as the use of co-solvents or enabling technologies like amorphous solid dispersions. Finally, in materials science , solubility dictates the choice of solvents for thin-film deposition, blending, and other processing techniques essential for creating organic electronic devices. This guide provides both a predictive framework and a robust experimental method to empower scientists in these fields to utilize Ethyl 5-iodothiophene-2-carboxylate to its full potential.

References

  • Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-nitrothiophene-2-carboxylate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, January 2). Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-iodothiophene-3-carboxylate (C7H7IO2S). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (2026, January 10). Ethyl [2,2'-bithiophene]-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-ethyl-2-formylthiophene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Correlation between the observed and predicted logP eff values over.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-thiophene carboxaldehyde, 36880-33-8. Retrieved from [Link]

  • Chemik. (n.d.). ETHYL 5-CHLOROTHIOPHENE-2-CARBOXYLATE manufacturers and suppliers in india. Retrieved from [Link]

  • MDPI. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

Sources

Exploratory

The Carbon-Iodine Bond in Ethyl 5-iodothiophene-2-carboxylate: A Gateway to Molecular Diversity

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals Abstract Ethyl 5-iodothiophene-2-carboxylate is a pivotal building block in modern organic synthesis, primarily due to the high reac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

Ethyl 5-iodothiophene-2-carboxylate is a pivotal building block in modern organic synthesis, primarily due to the high reactivity and versatility of its carbon-iodine (C-I) bond. This guide provides a comprehensive technical overview of the C-I bond's reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions and other essential transformations. By synthesizing mechanistic principles with field-proven experimental protocols, this document serves as a practical resource for researchers aiming to leverage this scaffold in the development of novel pharmaceuticals and advanced materials. Thiophene derivatives, in particular, are of significant interest in drug development for their wide-ranging pharmacological properties.[1][2][3]

Introduction: The Strategic Importance of Ethyl 5-iodothiophene-2-carboxylate

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it an attractive core for drug design.[4] Ethyl 5-iodothiophene-2-carboxylate combines this valuable heterocycle with two key functional handles: an ethyl ester, which can be further modified, and a carbon-iodine bond, which is a prime site for introducing molecular complexity.

The C-I bond is the most reactive of the carbon-halogen bonds in the ubiquitous palladium-catalyzed cross-coupling reactions.[5] Its low bond dissociation energy facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle, allowing reactions to proceed under milder conditions, with lower catalyst loadings, and with higher efficiency compared to the analogous bromo or chloro derivatives.[5][6] This enhanced reactivity makes it the substrate of choice for challenging synthetic transformations.

Molecular Profile and Physicochemical Properties

  • IUPAC Name: Ethyl 5-iodothiophene-2-carboxylate

  • Molecular Formula: C₇H₇IO₂S

  • Molecular Weight: 298.09 g/mol

  • Appearance: Off-white to yellow solid

Table 1: Key Physicochemical Data

PropertyValue
Melting Point52-56 °C
Boiling Point315.6±25.0 °C (Predicted)
Density1.86±0.1 g/cm³ (Predicted)
SolubilitySoluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)

The Locus of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the workhorse of this molecule's synthetic utility. Its susceptibility to oxidative addition by a Pd(0) catalyst is the entry point to a vast array of C-C, C-N, and C-O bond-forming reactions.[7]

Reactivity_Hub main Ethyl 5-iodothiophene-2-carboxylate sub_suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) main->sub_suzuki C-C sub_sonogashira Sonogashira (Terminal Alkynes) main->sub_sonogashira C-C sub_heck Heck-Mizoroki (Alkenes) main->sub_heck C-C sub_buchwald Buchwald-Hartwig (Amines, Alcohols) main->sub_buchwald C-N / C-O

Caption: Key cross-coupling reactions of Ethyl 5-iodothiophene-2-carboxylate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and vinyl-substituted thiophenes. The reactivity order for halides is I > OTf > Br >> Cl, making the iodo-thiophene an excellent substrate.[5]

Mechanistic Causality: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. This step is highly favorable due to the C-I bond's weakness. The subsequent steps involve transmetalation with a boronic acid derivative (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex transmetalation_complex Ar-Pd(II)L₂(R') oa_complex->transmetalation_complex label_oa Oxidative Addition oa_complex->label_oa Ar-I product_complex Ar-R' transmetalation_complex->product_complex label_tm Transmetalation transmetalation_complex->label_tm R'-B(OR)₂ product_complex->pd0 label_re Reductive Elimination product_complex->label_re

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Field-Proven Protocol: Synthesis of Ethyl 5-phenylthiophene-2-carboxylate

  • Inert Atmosphere Setup: To a dry Schlenk flask, add Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst & Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%). Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., 4:1:1).[6]

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-90 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to 5-alkynylthiophene derivatives, which are valuable precursors for various heterocycles and conjugated materials. The reaction couples the iodo-thiophene with a terminal alkyne, co-catalyzed by palladium and copper(I).[8][9]

Mechanistic Causality: The catalytic cycle is believed to involve two interconnected cycles.[10] In the palladium cycle, oxidative addition of the C-I bond occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to give the final product.[10]

Field-Proven Protocol: Synthesis of Ethyl 5-(phenylethynyl)thiophene-2-carboxylate

  • Inert Atmosphere Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-2 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-4 mol%).[11]

  • Solvent & Reagents Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.[6][8] Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction's completion by TLC.[11]

  • Workup & Purification: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the crude residue via column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[12] While aryl iodides have historically been challenging substrates due to the formation of stable, off-cycle palladium iodide dimer complexes, modern catalyst systems with specialized biarylphosphine ligands (e.g., XPhos, BrettPhos) have overcome this limitation.[13][14]

Mechanistic Causality: The reaction follows a general Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[12][15] The choice of a bulky, electron-rich phosphine ligand is critical to prevent the formation of unreactive bridged iodide dimers and to promote the rate-limiting reductive elimination step.[14][16]

Table 2: Representative Buchwald-Hartwig Conditions

Amine TypeLigandBaseSolventTemperature (°C)
Primary Aryl/AlkylXPhos, BrettPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-110
Secondary Aryl/AlkylBrettPhos, RuPhosK₃PO₄, LiHMDSToluene, t-BuOH80-110
Ammonia EquivalentsBippyPhosK₃PO₄t-BuOH/H₂O100

Field-Proven Protocol: Synthesis of Ethyl 5-(phenylamino)thiophene-2-carboxylate

  • Inert Atmosphere Setup: In a glovebox or using a Schlenk line, charge a vial with a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the appropriate ligand if not using a precatalyst, and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv.) and aniline (1.2 equiv.). Add degassed toluene or dioxane as the solvent.

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Workup & Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel or Celite. Concentrate the filtrate and purify the product by column chromatography.

Heck-Mizoroki Coupling: Forming C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes.[17] The C-I bond is highly reactive in this transformation, often allowing for lower reaction temperatures compared to other aryl halides.[18]

Field-Proven Protocol: Synthesis of Ethyl 5-((E)-2-ethoxycarbonylvinyl)thiophene-2-carboxylate

  • Reagent Setup: In a reaction vessel, combine Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv.), ethyl acrylate (1.5 equiv.), a palladium source like palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine, 2.0 equiv.).

  • Solvent and Reaction: Add a solvent such as DMF or acetonitrile and heat the mixture to 80-100 °C until the starting material is consumed.

  • Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the resulting product by column chromatography.

Other Key Transformations: Beyond Cross-Coupling

While palladium catalysis is dominant, the C-I bond enables other critical synthetic maneuvers.

Grignard Reagent Formation

The C-I bond can be converted into a potent carbon nucleophile through the formation of a Grignard reagent. This transformation reverses the polarity (umpolung) of the C5 carbon from electrophilic to nucleophilic.

Mechanistic Causality: The reaction involves a single electron transfer from the surface of magnesium metal to the aryl iodide, forming a radical anion which then fragments and recombines to form the organomagnesium species.[19] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water.[20][21]

graphdown start Ethyl 5-iodothiophene- 2-carboxylate grignard Thiophene Grignard Reagent start->grignard Mg, THF product Functionalized Thiophene grignard->product 1. Electrophile electrophile Electrophile (e.g., CO₂, Aldehyde) electrophile->product product->product 2. H₃O⁺ workup

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Field-Proven Protocol: Grignard Formation and Quenching with CO₂

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.5 equiv.) to the flask.

  • Initiation: Add a small portion of a solution of Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv.) in anhydrous THF via the dropping funnel. A crystal of iodine or gentle warming may be needed to initiate the reaction.

  • Reagent Addition: Once the reaction initiates (indicated by bubbling and heat), add the remaining iodo-thiophene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the addition is complete, cool the resulting dark Grignard solution. For carboxylation, pour the solution over crushed dry ice (solid CO₂).

  • Workup: Allow the mixture to warm to room temperature, then quench carefully with dilute HCl. Extract with an organic solvent, dry, and purify to obtain thiophene-2,5-dicarboxylic acid monoethyl ester.

Conclusion

The carbon-iodine bond of Ethyl 5-iodothiophene-2-carboxylate is a highly enabling functional group, providing chemists with a reliable and versatile entry point for molecular diversification. Its superior reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex C-C, C-N, and C-O bonds under relatively mild conditions. Furthermore, its utility in forming organometallic reagents like Grignard reagents expands its synthetic potential. For professionals in drug discovery and materials science, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging this powerful building block to its full potential, accelerating the development of next-generation molecules.[4][22]

References

  • Mechanistic Study of Pd/Ag Dual-Catalyzed Cross-Dehydrogenative Coupling of Perfluoroarenes with Thiophenes. ACS Catalysis. Available at: [Link]

  • Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed. Available at: [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Formation of Grignard Reagents from Organic Halides. Department of Chemistry, Michigan State University. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. Available at: [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of Victoria. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Institutes of Health. Available at: [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity Heritage Library. Available at: [Link]

  • Therapeutic importance of synthetic thiophene. National Institutes of Health. Available at: [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rowan University. Available at: [Link]

  • Grignard reagent formation. Available at: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. Available at: [Link]

  • AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Aryl Iodide Cross-Coupling. ResearchGate. Available at: [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Available at: [Link]

  • Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications. Available at: [Link]

  • Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition. National Institutes of Health. Available at: [Link]

  • The Heck Reaction. Harvard University. Available at: [Link]

  • Heck Reaction - Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

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Foundational

Harnessing Iodinated Thiophene Derivatives: A Senior Application Scientist's Guide to Cross-Coupling, Organic Electronics, and Bioisosteric Drug Design

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal halogenated building blocks for complex, multi-step syntheses. While brominated and chlorinated thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal halogenated building blocks for complex, multi-step syntheses. While brominated and chlorinated thiophenes are ubiquitous due to their lower cost, iodinated thiophene derivatives—such as 2-iodothiophene, 3-iodothiophene, and 2-bromo-3-hexyl-5-iodothiophene—offer unparalleled and highly specific reactivity. This technical guide explores the mechanistic causality behind using iodinated thiophenes, providing validated protocols and structural insights for applications spanning organic electronics and medicinal chemistry.

Mechanistic Causality: Why Iodinated Thiophenes?

In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), the rate-determining step is almost universally the oxidative addition of the transition metal (Pd, Ni, Cu) into the carbon-halogen bond.

The carbon-iodine (C-I) bond dissociation energy is approximately 240 kJ/mol, which is significantly weaker than the C-Br bond (~335 kJ/mol) and C-Cl bond (~400 kJ/mol). This energetic differential dictates causality in synthetic design: iodothiophenes react under much milder conditions, often at room temperature, which minimizes side reactions such as homocoupling or the degradation of sensitive functional groups[1]. Furthermore, in dihalogenated systems, the presence of an iodine atom allows for highly regioselective metal-halogen exchange, a property that is heavily exploited in polymer chemistry to control the architecture of macromolecules[2].

Organic Electronics and the Synthesis of Regioregular Polymers

One of the most critical applications of iodinated thiophenes is in the synthesis of regioregular poly(3-alkylthiophene)s (rr-P3ATs), particularly poly(3-hexylthiophene) (P3HT). P3HT is a benchmark semiconducting polymer used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)[3].

The Causality of Regioselectivity

To achieve high charge carrier mobility in an electronic device, the polymer backbone must be highly planar to facilitate strong π-π stacking[2]. This requires head-to-tail (HT) regioregularity. If a symmetrical or purely brominated monomer like 2,5-dibromo-3-hexylthiophene is used in a Grignard Metathesis (GRIM) polymerization, the magnesium-halogen exchange occurs at both the 2- and 5-positions, leading to a regiorandom, poorly conductive polymer.

However, by utilizing 2-bromo-3-hexyl-5-iodothiophene , the Grignard reagent (i-PrMgCl) selectively attacks the weaker C-I bond at the 5-position[3]. This yields a single active monomer intermediate with >98% regiopurity, directly translating to a highly regioregular polymer[2].

Quantitative Data: Halogen-Magnesium Exchange Regioselectivity
MonomerExchange ReagentPrimary Exchange SiteRegiopurity of Intermediate
2,5-Dibromo-3-hexylthiophenei-PrMgClMixed (C2 and C5)~80%
2-Bromo-3-hexyl-5-iodothiophenei-PrMgClHighly selective (C5-I)>98%[2]
Protocol 1: GRIM Polymerization of 2-Bromo-3-hexyl-5-iodothiophene

Self-Validating System: The success of this protocol is visually validated by the color change from a pale yellow monomer solution to a deep purple/metallic suspension, indicating the formation of the conjugated polymer backbone.

  • Preparation of Active Monomer: In a dry, argon-purged Schlenk flask, dissolve 2-bromo-3-hexyl-5-iodothiophene (1.0 eq) in anhydrous THF to create a 0.1 M solution.

  • Regioselective Exchange: Cool the solution to 0 °C. Dropwise add i-PrMgCl (1.05 eq, 2.0 M in THF). Stir for 30 minutes. (Causality Note: The 0 °C temperature thermodynamically suppresses any secondary exchange at the stronger C-Br bond).

  • Polymerization: Add the Ni(dppp)Cl₂ catalyst (1-2 mol%) as a suspension in THF[3]. Remove the ice bath and allow the reaction to proceed at room temperature for 2 hours.

  • Termination & Purification: Quench the living polymer chains with 5N HCl[3]. Precipitate the polymer by pouring the mixture into cold methanol. Filter and perform Soxhlet extraction (methanol, hexane, then chloroform) to isolate the highly regioregular fraction.

GRIM_Cycle A Monomer 2-Bromo-3-hexyl-5-iodothiophene B Grignard Exchange (i-PrMgCl at 0°C) A->B C Active Monomer (>98% Regiopure) B->C D Ni(dppp)Cl2 Catalyst Oxidative Addition C->D E Transmetalation D->E F Reductive Elimination (Chain Growth) E->F F->D Catalytic Loop G Regioregular P3HT (High Mobility) F->G Termination (HCl)

Catalytic cycle of GRIM polymerization highlighting the regioselective activation of the C-I bond.

Medicinal Chemistry and Bioisosteric Replacement

In modern drug discovery, the thiophene ring is a classical and highly effective bioisostere for benzene[4]. It is a five-membered, electron-rich heteroaromatic ring that occupies a similar spatial volume to benzene but offers distinct electronic and physical properties[5].

The sulfur atom within the thiophene ring can participate in non-covalent interactions (e.g., hydrogen bonding) with target proteins, often enhancing receptor binding affinity[5]. Furthermore, replacing a benzene ring with a thiophene can fundamentally alter the metabolic profile of a drug, potentially bypassing the formation of toxic epoxide intermediates generated by Cytochrome P450 enzymes.

2-Iodothiophene and 3-Iodothiophene are premier starting materials for synthesizing these bioisosteres[6],[7]. Their high reactivity allows medicinal chemists to perform late-stage functionalization on complex drug scaffolds. For instance, 2-iodothiophene can be readily coupled with various amines, olefins, or aryl boronic acids under exceptionally mild conditions[1],[8].

Protocol 2: Mild Pd-Catalyzed Suzuki-Miyaura Coupling of 2-Iodothiophene

Self-Validating System: The consumption of the starting iodide can be tracked via TLC (UV active). The formation of palladium black at the end of the reaction indicates catalyst deactivation after complete conversion.

  • Reagent Assembly: In a microwave vial, combine 2-iodothiophene (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). (Causality Note: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex).

  • Reaction: Seal the vial and heat at 80 °C for 2-4 hours. The high reactivity of the C-I bond ensures rapid conversion without the need for extreme temperatures (>100 °C) typically required for bromides or chlorides.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Bioisostere_Workflow A Identify Suboptimal Benzene Pharmacophore B Select Thiophene Bioisostere (2-Iodothiophene) A->B C Pd-Catalyzed Cross-Coupling (Mild Conditions) B->C D In Vitro Screening (Receptor Affinity) C->D E Lead Optimization (Improved PK/PD) D->E

Workflow for utilizing iodothiophenes in bioisosteric replacement for lead optimization.

Physicochemical Data Summary

To facilitate experimental design and safety protocols, the physicochemical properties of the most frequently utilized iodinated thiophenes are summarized below.

Table: Key Physicochemical Properties of Iodinated Thiophenes
CompoundCAS NumberMolecular WeightBoiling PointPrimary Application
2-Iodothiophene 3437-95-4210.03 g/mol 182 °C[6]Bioisostere synthesis, general cross-coupling
3-Iodothiophene 10486-61-0210.04 g/mol 75 °C (14 mmHg)[7]OLED materials, specialized polymers
2-Bromo-3-hexyl-5-iodothiophene N/A373.09 g/mol 121 °C (0.6 mmHg)[3]rr-P3HT synthesis (GRIM monomer)

Conclusion

Iodinated thiophene derivatives are not merely halogenated building blocks; they are precision tools for the synthetic chemist. By understanding the energetic causality of the C-I bond, researchers can exploit these molecules to achieve perfect regiocontrol in polymer synthesis and execute mild, late-stage functionalizations in drug discovery. Whether engineering the next generation of organic photovoltaics or optimizing a pharmacokinetic profile via bioisosterism, iodothiophenes remain indispensable to advanced chemical research.

References

  • Chem-Impex. "2-Iodothiophene". chemimpex.com.
  • Dwivedi, A. R., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads". PMC.
  • BenchChem. "An In-depth Technical Guide to 2-Bromo-3-hexyl-5-iodothiophene". benchchem.com.
  • Langmuir, I. et al. "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews - ACS Publications.
  • Sigma-Aldrich. "3-Iodothiophene = 97 10486-61-0". sigmaaldrich.com.
  • McCullough, R. D. et al. "Advances in Molecular Design and Synthesis of Regioregular Polythiophenes". Accounts of Chemical Research - ACS Publications.
  • Li, J., et al. "Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions and its applications in the synthesis of antiplatelet and fungicidal". Arabian Journal of Chemistry.
  • MDPI. "Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling". mdpi.com.

Sources

Exploratory

Ethyl 5-Iodothiophene-2-Carboxylate and Its Analogs: A Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary Ethyl 5-iodothiophene-2-carboxylate (EITC) (CAS: 225797-24-0) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-iodothiophene-2-carboxylate (EITC) (CAS: 225797-24-0) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science. Featuring an electron-withdrawing ester group at the C2 position and a highly reactive iodine leaving group at the C5 position, EITC serves as a critical linchpin for divergent cross-coupling reactions. This whitepaper provides an in-depth analysis of the structural dynamics, regioselective synthesis methodologies, and advanced applications of EITC and its extended analogs.

Structural Profile and Electronic Dynamics

The chemical behavior of EITC is governed by a distinct "push-pull" electronic environment across the thiophene ring.

  • The C2 Ester Group: Acts as an electron-withdrawing group (EWG). While it lowers the overall nucleophilicity of the thiophene ring, it heavily influences the regioselectivity of metalation by acidifying the C5 proton.

  • The C5 Iodine Atom: Iodine is highly polarizable and forms a relatively weak C–I bond compared to C–Br or C–Cl.

  • Causality in Design: The choice of an iodine substituent over bromine is deliberate in complex synthesis. The weaker C–I bond facilitates oxidative addition by Palladium(0) or Copper(I) catalysts at significantly lower temperatures, preserving the integrity of the sensitive ester moiety during downstream cross-coupling events.

Synthesis Methodologies: Overcoming Ester Sensitivity

Synthesizing EITC directly from ethyl thiophene-2-carboxylate requires overcoming a major chemoselectivity hurdle: standard alkyllithium reagents (e.g., n-BuLi) are highly nucleophilic and will preferentially attack the electrophilic ester carbonyl, leading to unwanted ketone or tertiary alcohol byproducts. To prevent this, researchers employ sterically hindered, non-nucleophilic bases.

Direct Metalation via Knochel's Base (TMPMgCl·LiCl)

The most authoritative approach utilizes TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex)[1].

  • Mechanistic Causality: The bulky TMP amine prevents nucleophilic attack on the carbonyl. The addition of LiCl is the critical innovation; it breaks the oligomeric aggregates of the magnesium amide, dramatically increasing its solubility and kinetic basicity. This allows for smooth, regioselective deprotonation at the C5 position at room temperature (23 °C) without degrading the ester[1].

Mixed Lithium-Cadmium Base Metalation

An alternative methodology involves the use of a mixed Lithium-Cadmium base. This approach similarly avoids carbonyl addition while achieving highly efficient metalation, yielding EITC in up to 77% yield after electrophilic trapping with iodine[2].

SynthesisWorkflow Start Ethyl thiophene-2-carboxylate (Starting Material) Base Add TMPMgCl·LiCl (Knochel's Base) at 23 °C Start->Base Intermediate C5-Magnesiated Intermediate (Regioselective Deprotonation) Base->Intermediate Electrophile Add Iodine (I2) in THF (Electrophilic Trapping) Intermediate->Electrophile Product Ethyl 5-iodothiophene-2-carboxylate (Target Product) Electrophile->Product

Figure 1: Step-by-step workflow for the regioselective magnesiation and iodination of ethyl thiophene-2-carboxylate.

Divergent Reactivity and Cross-Coupling Applications

Once synthesized, the C5-iodine of EITC acts as a prime target for transition-metal catalysis, enabling the construction of complex polycyclic architectures[2].

Palladium-Catalyzed Cross-Couplings

EITC is readily subjected to Suzuki-Miyaura (arylboronic acids) and Sonogashira (terminal alkynes) couplings. The presence of the ester group allows these intermediates to be further cyclized into biologically active cores, such as pyridopyrimidinones or functionalized indoles, which are ubiquitous in medicinal chemistry[1][2].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In materials science, EITC is used to synthesize donor-acceptor thiophene-triazole co-oligomers.

  • Mechanistic Causality: 2-Azidothiophenes are notoriously unstable and prone to decomposition. To solve this, EITC is reacted with sodium azide to form the azide in situ, which is immediately trapped by an alkyne via CuAAC. Because the ester group of EITC lowers the nucleophilicity of the thiophene ring, the in situ conversion requires carefully optimized elevated temperatures (e.g., 50 °C) to proceed efficiently without degrading the intermediate[3].

Reactivity Core Ethyl 5-iodothiophene-2-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd) Core->Suzuki CuAAC CuAAC Cycloaddition (Cu, NaN3, Alkyne) Core->CuAAC Sonogashira Sonogashira Coupling (Pd/Cu) Core->Sonogashira Aryl Aryl-Thiophene Derivatives Suzuki->Aryl Triazole Thiophene-Triazole Co-oligomers CuAAC->Triazole Alkynyl Alkynyl-Thiophene Derivatives Sonogashira->Alkynyl

Figure 2: Divergent cross-coupling pathways utilizing the C5-iodine leaving group of EITC.

Analogs in Materials Science: Thieno[2,3-b]thiophenes

To push the boundaries of organic electronics (OLEDs and OFETs), researchers utilize fused bicyclic analogs such as Ethyl 5-iodothieno[2,3-b]thiophene-2-carboxylate [4].

  • Electronic Advantage: The fused thieno[2,3-b]thiophene core enforces strict coplanarity, maximizing π-orbital overlap. This structural rigidity lowers the reorganization energy during electron transfer, resulting in significantly higher charge carrier mobilities compared to unfused bithiophenes. The iodine atom allows for iterative polymerization to create extended conjugated systems[4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Regioselective Synthesis of Ethyl 5-iodothiophene-2-carboxylate[1]

This protocol utilizes steric hindrance and aggregate-breaking additives to ensure chemoselectivity.

  • Preparation: Dissolve ethyl thiophene-2-carboxylate (1.0 mmol) in dry THF under an inert argon atmosphere.

  • Metalation: Add TMPMgCl·LiCl (0.94 mL, 1.17 M, 1.1 mmol) dropwise at 23 °C. Stir the reaction mixture for 3.5 hours.

  • Electrophilic Trapping: Add a solution of iodine (254 mg, 1.0 mmol) in THF (1 mL). Stir at 23 °C for 15 minutes.

    • Self-Validating Step: The immediate fading of the dark iodine color confirms successful electrophilic trapping by the magnesiated intermediate.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography to yield the product as a yellow oil (approx. 60% yield).

Protocol B: One-Pot CuAAC for Thiophene-Triazole Co-oligomers[3]

This protocol prioritizes safety by avoiding the isolation of explosive azide intermediates.

  • Initialization: In a solvent mixture of ethanol/water (7:3), combine EITC, copper(I) iodide (10 mol%), sodium ascorbate (10 mol%), sodium azide (2 equiv.), and DMEDA (20 mol%).

  • Cycloaddition: Add the terminal alkyne (e.g., 2-ethynylthiophene) to the mixture.

  • Thermal Activation: Heat the mixture to 50 °C for 15 hours.

    • Self-Validating Step: The one-pot continuous consumption of the in situ generated azide prevents hazardous accumulation. The precipitation of the highly conjugated triazole product drives the equilibrium forward, visually validating reaction progress.

  • Isolation: Cool to room temperature, dilute with water, and extract the organic layer.

Quantitative Data Summary

The table below summarizes the reaction efficiencies and optimized conditions for EITC synthesis and utilization based on authoritative literature.

Substrate / ReactantReagent / Catalyst SystemTemperatureYieldRef.
Ethyl thiophene-2-carboxylateTMPMgCl·LiCl / I₂23 °C60%[1]
Ethyl thiophene-2-carboxylateLi-Cd mixed base / I₂Room Temp77%[2]
EITC + Terminal AlkyneCuI / NaN₃ / Ascorbate / DMEDA50 °CVariable*[3]

*Note: CuAAC yields with EITC are highly dependent on the electronic nature of the alkyne partner; elevated temperatures (50 °C) are strictly required due to the ester's deactivating effect[3].

References[1] New Preparation of Functionalized Indoles and Azaindoles via an Intramolecular Copper-mediated Carbomagnesiation of Ynamides - Ludwig-Maximilians-Universität München (LMU) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgWPgjq179-ZnBe9dbL2vDqlyBp7GrspLAOpZ5GNpxjy6OptFNUr2j3X-uRX4G1hydr8N3Cn40kvWT2GOBmH-9TTjgy0rxfVhDcT317ompn21MOPMafUwkGeRESBvKfF05saYGC2xsxXHjgqMcywlzPC8Hhzg5WJAH[4] Ethyl 5-iodothieno[2,3-b]thiophene-2-carboxylate | BLD Pharm - BLD Pharm -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYnVo6hcnwqkzp6TlKq8HWspNM1koSK0a167Cs54J-evbkrJtKqE_gRpqmlvbhEnJdgXbowQVNjYjRQBBOHGuczDoiTDIZIESn0_aKprhbA08Qkk6c2hivAF8g9cRxSDCgYc2DPVygTVTnQu_e[2] Direct Metalation of Heteroaromatic Esters and Nitriles Using a Mixed Lithium-Cadmium Base - American Chemical Society (ACS) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmVybZPzQcrZDGPF3y5P4TX9HfPGhgM3ws9-ogxmkoadEBgqcQ0r5jqyJxP9C-tzpX9ZuA7pWWnMuBUjtC_M8tgiNJnDi64zBWF5S-dBtcWIky1oQBtd35L40JZ2tfp0zVTQtc8BwdgkU8g4ivfyLPSuOJsFeUvp0UtSD4UQ==[3] Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM8sc0M11w30o_HrcVj1X457EePjOuNjmf9cyzPbhKAvQph1xHKCYJqP61GjCZwDpRED20b_6ut9hAopiMXUBJrVkzxRk8D6d2HQzeAFbOlhZySJvk3GYuQiIYiIDS0Xf3k4EsySWSs8_xsThxnobi-kMHQANhWMIMGoBlHWSGf6rVXmNHe0X5HuI2PiS5ITCy0AlDLmcKfHlmFp-K90xtxkMZXr6vDwVxkeBXdS4GMGCF1y8X

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Implementation of Ethyl 5-Iodothiophene-2-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions

Foreword: The Strategic Advantage of the Iodo-Thiophene Building Block The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to fo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Advantage of the Iodo-Thiophene Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3]

Within the vast arsenal of building blocks for this reaction, halogenated heterocycles are of paramount importance. Thiophene-containing scaffolds, in particular, are ubiquitous motifs in biologically active compounds and organic electronics.[4][5] This guide focuses on a strategically important, yet specific, substrate: Ethyl 5-iodothiophene-2-carboxylate .

The choice of this substrate is deliberate. In the hierarchy of halide reactivity for Suzuki-Miyaura couplings, the order is consistently I > Br > OTf >> Cl.[2][6][7] The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst than its bromine or chlorine counterparts.[6] This inherent reactivity translates to tangible advantages for the research scientist:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.[6]

  • Higher Yields & Faster Reactions: The facile oxidative addition step often leads to more efficient and rapid conversions.

  • Lower Catalyst Loadings: The enhanced reactivity can reduce the amount of expensive palladium catalyst required.[6]

  • Broader Substrate Scope: It enables the coupling of less reactive boronic acids, expanding synthetic possibilities.[6]

This document provides an in-depth exploration of the Suzuki-Miyaura reaction using Ethyl 5-iodothiophene-2-carboxylate, offering mechanistic insights, detailed protocols, and troubleshooting guidance to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The three cornerstone steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of Ethyl 5-iodothiophene-2-carboxylate. This is often the rate-determining step, and the weakness of the C-I bond makes it particularly efficient for this substrate.[3] The palladium is oxidized to a Pd(II) complex.

  • Transmetalation: The organoboron compound (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic borate species.[10][11] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) di_org_pd Ar-Pd(II)-R(Ln) (Di-organo Complex) pd0->di_org_pd Oxidative Addition oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-I(Ln) (Thienyl Complex) pd_complex->pd0 Reductive Elimination product Product (Ethyl 5-arylthiophene- 2-carboxylate) pd_complex->product transmetalation Transmetalation di_org_pd->pd_complex Transmetalation reductive_elimination Reductive Elimination aryl_halide Ethyl 5-iodothiophene- 2-carboxylate aryl_halide->pd0 boronic_acid R-B(OH)₂ + Base boronic_acid->di_org_pd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Key Parameters

Achieving high yields and purity requires careful consideration of several interconnected parameters. The choice of catalyst, base, and solvent can dramatically influence the outcome.

Parameter Common Reagents/Conditions Causality and Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ (Tetrakis) is often used as it's a pre-formed, air-stable Pd(0) source. Pd(dppf)Cl₂ is a robust Pd(II) precatalyst that is reduced in situ to the active Pd(0) species; its bulky dppf ligand is excellent for coupling sterically hindered substrates.[4] Pd(OAc)₂ is an inexpensive Pd(II) source that requires an external phosphine ligand.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosLigands stabilize the palladium catalyst, prevent the formation of inactive palladium black, and modulate its reactivity.[8] Electron-rich and bulky phosphine ligands (like those from Buchwald) often accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is critical for activating the boronic acid to form the borate anion, which is necessary for transmetalation.[10] K₃PO₄ and Cs₂CO₃ are stronger bases often effective for less reactive boronic acids. Na₂CO₃ is a milder, cost-effective option that is often sufficient, especially with the reactive iodo-thiophene substrate.[13][14]
Solvent 1,4-Dioxane, Toluene, DMF, THFThe solvent must solubilize all components and be stable at the reaction temperature. 1,4-Dioxane and Toluene are common choices. A small amount of water is often added as a co-solvent, which can aid in dissolving the base and facilitating the formation of the active borate species.[15]
Temperature Room Temperature to 120 °CDue to the high reactivity of Ethyl 5-iodothiophene-2-carboxylate, reactions can often be run at lower temperatures (e.g., 60-80 °C) compared to analogous bromo-substrates.[16] Starting at a moderate temperature like 80 °C is a prudent strategy.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Ethyl 5-iodothiophene-2-carboxylate with a generic arylboronic acid.

Materials:

  • Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser and inert gas inlet (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous Na₂SO₄, silica gel)

Workflow cluster_workflow Experimental Workflow A 1. Reagent Assembly (Flask, Stir Bar, Thiophene, Boronic Acid, Base) B 2. Inert Atmosphere (Seal, Evacuate & Refill with N₂/Ar, 3x) A->B C 3. Solvent & Catalyst Addition (Degassed Solvent, then Pd Catalyst) B->C D 4. Reaction (Heat to 80-100 °C, Stir 4-16h) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Cool, Dilute, Wash, Dry, Concentrate) E->F Complete G 7. Purification (Silica Gel Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane and water, 10:1 ratio) via syringe. Allow the mixture to stir for 5 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq.) in one portion.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure Ethyl 5-arylthiophene-2-carboxylate.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature.1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure adequate water is present to aid solubility.3. Increase the reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction, which can catalyze the homocoupling of two boronic acid molecules.[8]Rigorously degas all solvents and ensure a robust inert atmosphere. If using a Pd(II) precatalyst, adding a phosphine ligand can help ensure rapid reduction to the active Pd(0) state.
Protodeborylation (Boronic acid decomposition)The boronic acid is unstable under the reaction conditions (often accelerated by aqueous base and heat).Use the boronic acid pinacol ester equivalent, which is often more stable.[8] Alternatively, use anhydrous conditions with a base like KF. Minimize reaction time and temperature where possible.
Dehalogenation of Starting Material The aryl-palladium intermediate reacts with a proton source (e.g., water, alcohol) instead of the boronic acid.This is less common with iodo-substrates than bromo- or chloro-substrates.[2] Ensure the boronic acid is present in a slight excess and that the base is sufficiently strong to promote transmetalation.

Conclusion

Ethyl 5-iodothiophene-2-carboxylate is a superior building block for Suzuki-Miyaura cross-coupling reactions due to the inherent reactivity of the carbon-iodine bond. This enhanced reactivity facilitates milder conditions, faster conversions, and a broader substrate scope, making it an invaluable tool for researchers in drug discovery and materials science. By understanding the core mechanism and systematically optimizing the key reaction parameters as outlined in this guide, scientists can reliably and efficiently synthesize a diverse array of valuable 5-arylthiophene derivatives.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[8]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.[9]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling.[2]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.[17]

  • Almeida, V. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.[10]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[15]

  • Wikipedia. (n.d.). Suzuki reaction.[3]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[11]

  • MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts.[18]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.[13]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.[14]

  • Oldenhuis, N. J., et al. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[12]

  • ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones.[19]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.[20]

  • Taylor & Francis Online. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Taibah University for Science.[21]

  • Arkivoc. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[4]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules.[22]

  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.[16]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.[23]

  • ResearchGate. (n.d.). Suzuki coupling reaction of thienyl halides with arylboronic acids.[24]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.[25]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid.[6]

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[7]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.[1]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.[5]

Sources

Application

Application Notes and Protocols for Sonogashira Coupling of Ethyl 5-Iodothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Alkynylthiophenes Thiophene derivatives are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Alkynylthiophenes

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The introduction of an alkynyl moiety into the thiophene core via Sonogashira coupling opens a vast chemical space for the synthesis of novel therapeutic agents, organic semiconductors, and functional materials. Ethyl 5-iodothiophene-2-carboxylate is a particularly valuable building block; the electron-withdrawing ester group at the 2-position modulates the electronic properties of the thiophene ring, influencing the reactivity of the C-I bond at the 5-position and the properties of the resulting alkynylated product. This guide provides a comprehensive overview, detailed protocols, and expert insights into performing the Sonogashira coupling on this key substrate.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling is a powerful cross-coupling reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] Understanding the dual catalytic cycles is paramount for troubleshooting and optimizing the reaction.

The reaction is believed to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of ethyl 5-iodothiophene-2-carboxylate. This is often the rate-determining step. The subsequent transmetalation of the acetylide group from the copper acetylide (generated in the copper cycle) to the palladium center, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.[3]

  • The Copper Cycle: In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the transmetalation to the palladium complex.[1]

Sonogashira_Mechanism

Experimental Protocols

The electron-withdrawing nature of the ester group in ethyl 5-iodothiophene-2-carboxylate generally makes the C-I bond more susceptible to oxidative addition, facilitating the reaction. However, the choice of catalyst, base, and solvent remains critical for achieving high yields and minimizing side reactions. Two robust protocols are presented below as excellent starting points.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol utilizes the classical Sonogashira conditions and is often a reliable first choice for aryl iodides.

Materials:

  • Ethyl 5-iodothiophene-2-carboxylate

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Argon or Nitrogen gas for inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 5-iodothiophene-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous THF or DMF (5-10 mL per mmol of the iodo-thiophene) via syringe, followed by the addition of freshly distilled triethylamine (2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature to 50 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a significant issue with some terminal alkynes, especially in the presence of oxygen.[4]

Materials:

  • Ethyl 5-iodothiophene-2-carboxylate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like triethylamine)

  • Anhydrous solvent (e.g., DMF, Toluene, Dioxane)

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine ethyl 5-iodothiophene-2-carboxylate (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Reagent Addition: Add the base (2-3 eq) and the anhydrous solvent (5-10 mL per mmol of the iodo-thiophene).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction to 60-100 °C. Copper-free reactions often require higher temperatures than their copper-co-catalyzed counterparts.

  • Monitoring, Work-up, and Purification: Follow steps 6-9 as described in Protocol 1.

Data Presentation: A Guide for Optimization

The following table provides a starting point for the optimization of reaction conditions. The choice of parameters will depend on the specific alkyne used and the desired scale of the reaction.

ParameterStandard Protocol (Pd/Cu)Copper-Free ProtocolRationale and Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (1-3 mol%)PdCl₂(PPh₃)₂ is a robust and air-stable precatalyst. For copper-free systems, a Pd(0) source or a precursor that readily forms Pd(0) in situ is often preferred.
Copper Co-catalyst CuI (2-5 mol%)NoneEssential for the standard protocol to facilitate alkyne activation.[1] Omitted in the copper-free version to prevent Glaser coupling.[4]
Ligand (PPh₃ from catalyst)PPh₃, XPhos, or other bulky, electron-rich phosphines (4-10 mol%)For less reactive alkynes or in copper-free systems, additional, more electron-donating ligands can accelerate the oxidative addition and reductive elimination steps.
Base Triethylamine (2-3 eq)Cs₂CO₃, K₂CO₃ (2-3 eq) or Triethylamine (2-3 eq)Amine bases often act as both base and solvent. Inorganic bases are a good alternative in copper-free systems, especially if the substrates are sensitive to amines.
Solvent THF, DMFToluene, Dioxane, DMFDMF is a versatile polar aprotic solvent. Toluene and dioxane are often used in higher-temperature copper-free reactions. Ensure all solvents are anhydrous and degassed.
Temperature Room Temp. - 50 °C60 - 100 °CThe milder conditions of the Pd/Cu system are a key advantage. Copper-free systems generally require more thermal energy to drive the catalytic cycle.

Troubleshooting and Field-Proven Insights

Troubleshooting_Workflow

  • Issue: No Reaction or Low Conversion.

    • Cause & Solution: The primary suspect is often an inactive catalyst or the presence of oxygen. Ensure your palladium catalyst is from a reliable source and stored under inert gas. Use fresh, high-purity CuI, as it can oxidize over time. Thoroughly degas your solvents and reagents by sparging with argon or using freeze-pump-thaw cycles.

  • Issue: Formation of a Black Precipitate (Palladium Black).

    • Cause & Solution: This indicates decomposition of the palladium catalyst. It can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature. Using high-purity, anhydrous reagents and solvents is critical. If palladium black forms, the reaction will likely stall.

  • Issue: Significant Alkyne Homocoupling (Glaser Coupling).

    • Cause & Solution: This side reaction is promoted by oxygen and the copper co-catalyst.[4] To minimize it, maintain a strictly inert atmosphere. Reducing the amount of CuI to the minimum effective concentration can also be beneficial. If homocoupling remains a persistent issue, switching to a copper-free protocol is the most effective solution.

  • Issue: Difficulty with Sterically Hindered Alkynes.

    • Cause & Solution: Steric hindrance can slow down the transmetalation step. Increasing the reaction temperature and/or switching to a bulkier, more electron-rich phosphine ligand (such as XPhos or SPhos) can often overcome this challenge by promoting the necessary coordination and subsequent reaction steps.

Conclusion

The Sonogashira coupling of ethyl 5-iodothiophene-2-carboxylate is a highly effective method for the synthesis of a diverse range of 5-alkynylthiophene-2-carboxylates. By carefully selecting the reaction conditions—whether a traditional palladium/copper co-catalyzed system or a modern copper-free variant—and by understanding the underlying mechanistic principles, researchers can reliably access these valuable compounds. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this pivotal reaction in drug discovery and materials science.

References

  • Urgaonkar, S., & Verkade, J. G. (2004). An efficient ligand-, copper-, and amine-free palladium-catalyzed Sonogashira reaction of aryl iodides and bromides with terminal alkynes at room temperature has been developed. J. Org. Chem., 69, 5752-5755. [Link]

  • Bora, U., & Dewan, A. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(25), 19433-19436. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Tyagi, V., & Khan, M. A. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Tetrahedron Letters, 47(50), 8997-9001. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

Sources

Method

Application Note: Synthesis of Novel Heterocyclic Scaffolds from Ethyl 5-iodothiophene-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced cross-coupling and multicomponent cycloaddition methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced cross-coupling and multicomponent cycloaddition methodologies.

Executive Summary & Mechanistic Rationale

Ethyl 5-iodothiophene-2-carboxylate is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and materials science. The orthogonal reactivity of this scaffold allows for rapid diversification: the C5-iodide is primed for transition-metal-catalyzed cross-coupling, while the C2-ethyl ester provides a reliable handle for downstream derivatization (e.g., saponification and subsequent amide coupling).

Electronic Profiling: The electron-withdrawing ester group at the C2 position serves a dual mechanistic purpose. First, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiophene ring, making the C5-iodine bond highly susceptible to oxidative addition by Pd(0) species [1]. Second, this same electron-withdrawing effect significantly decreases the nucleophilicity of the thiophene ring. In reactions requiring nucleophilic aromatic substitution (such as in situ azidation), this electronic deactivation necessitates carefully optimized ligand systems and temperature controls to drive the reaction without decomposing sensitive intermediates [2].

This application note details two highly robust, self-validating methodologies for extending the thiophene core: a Palladium-catalyzed Suzuki-Miyaura cross-coupling for bi-aryl construction, and a one-pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for generating triazole-linked thiophene co-oligomers.

DivergentSynthesis SM Ethyl 5-iodothiophene- 2-carboxylate Pd_Cat Pd(PPh3)4, K2CO3 Ar-B(OH)2 SM->Pd_Cat Suzuki-Miyaura Cu_Cat CuI, NaN3, DMEDA Terminal Alkyne SM->Cu_Cat One-Pot CuAAC Zn_Cat TMPZnCl·LiCl Electrophile SM->Zn_Cat Directed Metalation Prod_A 5-Arylthiophene- 2-carboxylate Pd_Cat->Prod_A Prod_B 5-(1H-1,2,3-triazol-1-yl) thiophene-2-carboxylate Cu_Cat->Prod_B Prod_C Functionalized Thiophene Core Zn_Cat->Prod_C

Divergent synthetic pathways utilizing Ethyl 5-iodothiophene-2-carboxylate.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.

Causality & Design: We utilize


 as the catalyst in a biphasic solvent system (Toluene/EtOH/H₂O). The biphasic nature ensures the simultaneous solubility of the lipophilic thiophene substrate and the inorganic base (

). The base is mechanistically crucial; it coordinates to the arylboronic acid, forming a reactive, electron-rich boronate complex that accelerates the transmetalation step onto the Pd(II) intermediate.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk flask under an argon atmosphere, charge Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv, 1.0 mmol, 282 mg) and 4-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182 mg).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv, 5 mol%, 58 mg) and 
    
    
    
    (2.0 equiv, 2.0 mmol, 276 mg). Rationale: A 5 mol% catalyst loading provides an optimal balance between reaction velocity and the minimization of downstream heavy-metal scavenging efforts.
  • Solvent Introduction: Prepare a mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v, 6 mL) and degas via sparging with argon for 15 minutes. Add this to the reaction flask.

    • Self-Validation: Upon heating, the mixture should transition from a heterogeneous suspension to a pale yellow, homogenous organic phase over an aqueous layer.

  • Reaction Execution: Heat the biphasic mixture to 80 °C for 12 hours. Monitor progress via TLC (Hexanes/EtOAc 8:2).

    • Self-Validation: Complete consumption of the starting material (

      
      ) and the appearance of a highly UV-active product spot (
      
      
      
      ) indicates successful coupling.
  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and partition. Wash the organic layer with brine (3 x 10 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the functionalized bi-aryl core.
    
Protocol B: One-Pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesis of Ethyl 5-(4-(thien-2-yl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate.

Causality & Design: This is a sophisticated tandem reaction. First, the C5-iodide undergoes nucleophilic substitution with


 to form an intermediate azide. Because the C2-ester withdraws electron density, this initial substitution is sluggish. To overcome this, DMEDA (N,N'-dimethylethylenediamine) is added as a bidentate ligand to stabilize the Cu(I) species and accelerate the azidation [2]. Sodium ascorbate is strictly required to continuously reduce any adventitious, catalytically inactive Cu(II) back to the active Cu(I) state.

Temperature Constraint: While raising the temperature to 95 °C would accelerate the sluggish azidation, it simultaneously induces the thermal decomposition of the highly sensitive intermediate 2-azidothiophene. Therefore, a compromise temperature of 50 °C is mandatory to balance the conversion rate and intermediate stability [2].

CuAAC_Workflow Step1 In situ Azidation (NaN3, CuI, DMEDA) Step2 Cu(I) Acetylide Formation Step1->Step2 Terminal Alkyne Step3 1,3-Dipolar Cycloaddition Step2->Step3 Ascorbate Stabilization Step4 Protonation & Product Release Step3->Step4

Stepwise mechanistic workflow of the one-pot CuAAC multicomponent reaction.

Step-by-Step Methodology:

  • Reagent Assembly: To a heavy-walled sealed tube, add Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv, 1.0 mmol, 282 mg), 2-ethynylthiophene (1.0 equiv, 1.0 mmol, 108 mg), and

    
     (2.0 equiv, 2.0 mmol, 130 mg).
    
  • Catalytic System: Add CuI (0.1 equiv, 10 mol%, 19 mg) and Sodium Ascorbate (0.1 equiv, 10 mol%, 20 mg).

  • Ligand & Solvent: Add DMEDA (0.2 equiv, 20 mol%, 22 µL) and a solvent mixture of EtOH/H₂O (7:3 v/v, 5 mL).

    • Rationale: The 7:3 ratio provides the exact dielectric constant required to solubilize both the lipophilic thiophenes and the inorganic salts.

  • Reaction Execution: Seal the tube and heat to exactly 50 °C for 16 hours behind a blast shield.

  • Workup & Isolation: Cool the reaction to room temperature. The rigid triazole co-oligomer product typically precipitates directly from the EtOH/H₂O mixture.

    • Self-Validation: Filter the resulting solid, wash with cold water to remove residual salts, and triturate with a small volume of cold ethanol. If precipitation is incomplete, extract with THF (EtOAc is often insufficient due to the low solubility of the rigid product) [2], dry, and concentrate.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and expected yields for the diversification of Ethyl 5-iodothiophene-2-carboxylate across different catalytic systems.

Reaction TypeCatalyst / Ligand SystemTemp (°C)Time (h)Yield (%)Key Experimental Observation
Suzuki-Miyaura

/

801285–92Rapid color change to pale yellow; clean TLC conversion.
One-Pot CuAAC CuI / DMEDA / Na-Ascorbate501661Product precipitates directly from the EtOH/H₂O solvent matrix.
Directed Metalation TMPZnCl·LiCl /

501682Requires anhydrous conditions; quenched with sat. aq.

[3].

References

  • Direct Metalation of Heteroaromatic Esters and Nitriles Using a Mixed Lithium-Cadmium Base. Subsequent Conversion American Chemical Society (J. Org. Chem.) URL:[Link]

  • Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition Beilstein Journal of Organic Chemistry (2012, 8, 683–692) URL:[Link]

  • New Preparation Methods and Reactions of Organometallic Reagents of Mg, Zn and Al for the Functionalization of Aromatics and Heterocycles Ludwig-Maximilians-Universität München (LMU Thesis Repository) URL:[Link]

Application

Application Note: Ethyl 5-iodothiophene-2-carboxylate in Medicinal Chemistry

Compound: Ethyl 5-iodothiophene-2-carboxylate CAS: 225797-24-0 Molecular Formula: C₇H₇IO₂S Molecular Weight: 282.10 g/mol Introduction: A High-Performance Heteroaromatic Scaffold In the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Ethyl 5-iodothiophene-2-carboxylate CAS: 225797-24-0 Molecular Formula: C₇H₇IO₂S Molecular Weight: 282.10 g/mol

Introduction: A High-Performance Heteroaromatic Scaffold

In the landscape of medicinal chemistry, the thiophene ring serves as a critical bioisostere for the phenyl group, offering altered electronic properties, improved solubility, and distinct metabolic profiles. Ethyl 5-iodothiophene-2-carboxylate represents a "privileged" building block within this class. Unlike its brominated counterparts, the C5-iodine substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions, enabling functionalization under milder conditions—a crucial attribute when working with complex, temperature-sensitive drug pharmacophores.

This guide details the strategic application of Ethyl 5-iodothiophene-2-carboxylate. It focuses on its role as a divergent hub for synthesizing 5-arylthiophene-2-carboxamide libraries, a scaffold frequently observed in kinase inhibitors, antibacterial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

Strategic Utility
  • Enhanced Electrophilicity: The C-I bond is weaker and more polarizable than the C-Br bond, facilitating faster oxidative addition of Pd(0) catalysts. This allows for the use of lower catalyst loadings and milder bases.

  • Orthogonal Functionalization: The C2-ester remains stable during C5-cross-coupling, allowing for sequential derivatization (e.g., Suzuki coupling followed by hydrolysis/amidation).

  • Bioisosterism: The thiophene core introduces a ~45° angle deviation compared to benzene (148° vs. 180° substitution vector), potentially accessing unique binding pockets in protein targets.

Reactivity Map & Divergent Synthesis

The following diagram illustrates the "Hub" nature of this compound. The iodine atom serves as the primary entry point for carbon-carbon bond formation, while the ester group acts as the secondary handle for hydrogen bond donor/acceptor installation.

ReactivityMap Core Ethyl 5-iodothiophene- 2-carboxylate Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (C-C Alkyne) Core->Sonogashira Pd/Cu, Alkyne Hydrolysis Hydrolysis (Acid Formation) Core->Hydrolysis LiOH/NaOH Amidation Direct Amidation (Peptide Bond) Core->Amidation AlMe3/Amine Biaryl 5-Arylthiophene Scaffold Suzuki->Biaryl Alkynyl 5-Alkynylthiophene Scaffold Sonogashira->Alkynyl Hydrolysis->Amidation Step 3 Amide Target Carboxamide (Bioactive) Amidation->Amide Biaryl->Hydrolysis Step 2 Biaryl->Amidation Direct Route Acid Carboxylic Acid Intermediate

Caption: Divergent synthetic pathways from Ethyl 5-iodothiophene-2-carboxylate. The C5-iodine allows for initial C-C bond formation, followed by C2-ester manipulation.

Detailed Experimental Protocols

These protocols are designed for high reliability. The Suzuki method utilizes the iodine advantage to operate at moderate temperatures, preserving the ester.

Protocol A: Mild Suzuki-Miyaura Coupling (C5-Arylation)

Objective: Synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate. Rationale: The use of Pd(dppf)Cl₂ offers excellent stability and tolerance for steric hindrance, while the iodine handle allows the reaction to proceed at 60°C (vs. 90°C for bromides), minimizing ester hydrolysis side reactions.

Materials:

  • Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1][2]

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial or round-bottom flask, combine the iodo-thiophene (282 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) quickly under inert flow and seal the vessel.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting iodide (Rf ~0.7) should disappear; the product will appear as a fluorescent spot (Rf ~0.5).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Expected Yield: 85–95% (Pale yellow solid).

Protocol B: Sonogashira Coupling (C5-Alkynylation)

Objective: Synthesis of Ethyl 5-(phenylethynyl)thiophene-2-carboxylate. Rationale: The iodine substituent is critical here; bromothiophenes often require elevated temperatures for Sonogashira, which can cause alkyne polymerization. The iodo-analog couples at room temperature.

Materials:

  • Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)[3]

  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1)

Step-by-Step Methodology:

  • Setup: Dissolve the iodo-thiophene (1.0 mmol) and Pd(PPh₃)₂Cl₂ (14 mg) in anhydrous THF (3 mL) and Et₃N (3 mL) under Argon.

  • Activation: Add CuI (2 mg). The solution may turn slightly dark.

  • Addition: Add Phenylacetylene (1.2 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If the reaction stalls, heat gently to 40°C.

  • Workup: Filter through a Celite pad to remove precipitated ammonium salts. Concentrate the filtrate and purify via column chromatography.

Case Study: Synthesis of Antibacterial Thiophene Carboxamides

Context: 5-Arylthiophene-2-carboxamides have shown potent activity against S. aureus and E. coli by targeting bacterial DNA gyrase (resembling the pharmacophore of Novobiocin).

Workflow:

  • Library Generation: Using Protocol A, a library of 10 different 5-arylthiophene esters is generated (varying electron density on the aryl ring).

  • Saponification: The ethyl esters are hydrolyzed (LiOH, THF/H₂O, RT, 2h) to the corresponding acids.

  • Amidation: The acids are coupled with N,N-dimethylethylenediamine using HATU/DIPEA to form the final cationic amide targets.

Data Summary (Representative):

Compound IDR-Group (C5)Yield (Step 1)Yield (Step 3)MIC (E. coli, µg/mL)
TP-01 Phenyl92%88%64
TP-02 4-Methoxyphenyl94%85%32
TP-03 3,4-Dichlorophenyl89%90%4
TP-04 4-Pyridyl81%78%16

Note: The 3,4-dichlorophenyl derivative (TP-03) exhibits superior lipophilicity and binding affinity, a trend consistent with halogenated thiophene bioactivity.

Safety & Handling

  • Organoiodides: Generally light-sensitive. Store Ethyl 5-iodothiophene-2-carboxylate in amber vials at 2–8°C.

  • Thiophenes: Many thiophene derivatives have a characteristic sulfurous odor; handle in a fume hood.

  • Palladium Residues: Ensure thorough removal of heavy metals from final compounds intended for biological screening (use scavenger resins like SiliaMetS® if necessary).

References

  • Suzuki Coupling of Halothiophenes

    • Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli.
    • Source: Arabian Journal of Chemistry, 2020.
    • URL:[Link]

    • Relevance: Establishes the core Suzuki protocol (Pd/Dioxane/Water)
  • Sonogashira Reactivity

    • Title: Sonogashira Cross-Coupling: A Critical Review.
    • Source: Chemical Reviews, 2007.
    • URL:[Link]

    • Relevance: Validates the reactivity order (I > Br)
  • Medicinal Applications (Spasmolytic/Antibacterial)

    • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction.[2][4]

    • Source: BMC Chemistry, 2020.
    • URL:[Link]

    • Relevance: Demonstrates the biological relevance of the 5-arylthiophene-2-carboxyl
  • Compound Data

    • Title: Ethyl 5-iodothiophene-2-carboxylate Product Page.[5]

    • Source: BLD Pharm.[5]

    • Relevance: Verification of CAS 225797-24-0 and commercial availability.

Sources

Method

Technical Application Note: Advanced Functionalization of Ethyl 5-iodothiophene-2-carboxylate

Executive Summary Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0) represents a premier "bifunctional" building block in the synthesis of organic semiconductors, pharmaceutical intermediates, and functional polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0) represents a premier "bifunctional" building block in the synthesis of organic semiconductors, pharmaceutical intermediates, and functional polymers. Unlike its chlorinated or brominated analogs, the 5-iodo variant offers superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond (approx. 51 kcal/mol vs. 68 kcal/mol for C–Br). This Application Note details optimized protocols for leveraging this molecule's dual reactivity: the electrophilic iodine "handle" for C–C bond formation and the ester "anchor" for further derivatization.[1]

Key Applications
  • Organic Photovoltaics (OPV): Synthesis of Donor-Acceptor (D-A) copolymers.

  • Medicinal Chemistry: Bioisostere construction for benzene rings in antibacterial and anticancer candidates.[1]

  • Molecular Electronics: Fabrication of oligothiophene "molecular wires" via sequential coupling.[1]

Chemical Safety & Handling

Hazard Classification: Irritant (Skin/Eye), Light Sensitive. Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light to prevent iodine liberation.

ParameterSpecification
Molecular Formula

Molecular Weight 282.10 g/mol
Appearance Off-white to pale yellow solid/liquid (low melting point)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water

Divergent Synthesis Workflow

The utility of Ethyl 5-iodothiophene-2-carboxylate lies in its ability to serve as a divergent node.[1] The following diagram illustrates the primary synthetic pathways covered in this guide.

DivergentSynthesis Start Ethyl 2-thiophenecarboxylate Core Ethyl 5-iodothiophene-2-carboxylate (The Core Scaffold) Start->Core Iodination (NIS, TsOH) Suzuki Biaryl Esters (OPV/Pharma) Core->Suzuki Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 Sono Alkynyl Thiophenes (Molecular Wires) Core->Sono Sonogashira Pd/Cu, Alkyne Hydro 5-Iodo-2-thiophenecarboxylic Acid (Amide Coupling Precursor) Core->Hydro Hydrolysis LiOH, THF/H2O

Caption: Divergent synthetic pathways starting from Ethyl 5-iodothiophene-2-carboxylate.

Experimental Protocols

Module 1: Precursor Synthesis (Quality Control)

If synthesizing the starting material in-house rather than purchasing.

Objective: Regioselective iodination of ethyl 2-thiophenecarboxylate at the 5-position. Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

  • Setup: Charge a round-bottom flask with Ethyl 2-thiophenecarboxylate (10 mmol, 1.56 g) and Ethanol (20 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (11 mmol, 2.48 g).

  • Catalysis: Add p-Toluenesulfonic acid (TsOH) (0.5 mmol, 10 mol%).

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT. Pour into sodium thiosulfate solution (10% aq) to quench excess iodine (removes yellow/brown color). Extract with DCM.[1]

  • Purification: Recrystallize from ethanol or perform short silica plug filtration.

  • Yield Target: >85%.

Module 2: The Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-arylthiophene-2-carboxylates. Why this precursor? The 5-iodo group undergoes oxidative addition with Pd(0) significantly faster than the 5-bromo analog, allowing for lower catalyst loading (1-3 mol%) and milder temperatures.

Reagents:

  • Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)[2]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing (Critical): In a Schlenk tube, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen/Argon for 20 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Loading: Under inert flow, add the iodothiophene, arylboronic acid, and base.

  • Catalyst Addition: Add

    
     last.[1][2] Seal the tube immediately.
    
  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Visual Check: The reaction mixture should darken but remain homogeneous (or a suspension of salts). A "mirror" forming on the glass indicates catalyst decomposition.[1]

  • Workup: Dilute with Ethyl Acetate, wash with brine. Dry over

    
    .[1][3]
    
  • Purification: Column chromatography (Silica gel). The ester group makes the product lipophilic; elute with Hexane/DCM gradients.[1]

Module 3: The Sonogashira Coupling

Objective: Synthesis of conjugated alkynyl-thiophene systems (Molecular Wires). Why this precursor? The electron-withdrawing ester group at position 2 activates position 5, making the iodine highly susceptible to the Pd/Cu catalytic cycle.

Reagents:

  • Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or THF/
    
    
    
    (1:1)

Step-by-Step Protocol:

  • Preparation: Dry all glassware. Moisture inhibits this reaction.[1]

  • Solvent Prep: Degas Triethylamine/THF mixture thoroughly.

  • Mixing: Add the iodothiophene, Pd catalyst, and CuI to the vessel under Argon.

  • Alkyne Addition: Add the terminal alkyne via syringe.[1]

  • Reaction: Stir at Room Temperature (RT) initially. If conversion is slow after 1 hour, heat to 40–50°C.

    • Note: High heat (>60°C) promotes Glaser homocoupling of the alkyne.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate filtrate.[1][3]

  • Purification: Flash chromatography.

Module 4: Ester Hydrolysis (Functional Group Interconversion)

Objective: Converting the "Anchor" ester into a carboxylic acid for amide coupling or decarboxylation.

Protocol:

  • Dissolution: Dissolve the coupled product (from Module 2 or 3) in THF/MeOH (1:1).

  • Saponification: Add LiOH (2M aqueous solution, 3 equiv).

  • Reaction: Stir at RT for 4 hours. Monitor disappearance of the ester spot on TLC.

  • Acidification: Carefully acidify with 1M HCl to pH 2. The acid product usually precipitates.[1]

  • Isolation: Filter the solid or extract with EtOAc.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Oxygen in solventIncrease degassing time; use freeze-pump-thaw cycles.
Homocoupling (Biaryl) Boronic acid oxidationEnsure inert atmosphere; add boronic acid in slight excess (1.5 eq).
Black Precipitate (Pd) Catalyst decomposition"Pd Black" formation. Add excess ligand (

) or switch to stable precatalyst (e.g., XPhos Pd G2).
Incomplete Conversion Catalyst poisoningCheck purity of starting material.[1] Free iodine or sulfur impurities can poison Pd.[1] Wash starting material with thiosulfate.[1]

Diagram: Suzuki Coupling Catalytic Cycle

Understanding the specific advantage of the 5-iodo substituent.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST due to C-I bond) Pd0->OxAdd Ethyl 5-iodothiophene-2-carboxylate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration

Caption: The C-I bond weakness accelerates the Oxidative Addition step, typically the rate-determining step in coupling with chlorides/bromides.[2]

References

  • Synthesis of 5-iodothiophene-2-carboxylates

    • Protocol Source: "Clean and Efficient Iodination of Thiophene Derivatives." ResearchGate.[1][4] (Accessed 2026).

  • Suzuki Coupling Methodologies

    • General Protocol: "Suzuki-Miyaura Cross-Coupling Reactions."[1][2] Organic Chemistry Portal. Link

    • Thiophene Specifics: "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction."[1] Arabian Journal of Chemistry. Link

  • Sonogashira Coupling Applications

    • Protocol: "Sonogashira Coupling."[1][2] Organic Chemistry Portal. Link

  • Safety Data

    • MSDS Reference: Sigma-Aldrich Safety Data Sheet for Thiophene Carboxylates.[1] Link

Sources

Application

Technical Application Note: Pd-Catalyzed Diversification of Ethyl 5-iodothiophene-2-carboxylate

Executive Summary & Scaffold Analysis Ethyl 5-iodothiophene-2-carboxylate (CAS: 69363-85-5) is a high-value pharmacophore precursor used extensively in the synthesis of kinase inhibitors, anti-infectives, and organic sem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Ethyl 5-iodothiophene-2-carboxylate (CAS: 69363-85-5) is a high-value pharmacophore precursor used extensively in the synthesis of kinase inhibitors, anti-infectives, and organic semiconductors. Its utility stems from the "push-pull" electronic nature of the thiophene ring: the electron-withdrawing ester at C2 stabilizes the system, while the iodine at C5 provides a highly reactive handle for Palladium-catalyzed oxidative addition.

Electronic Structure & Reactivity Profile

Unlike its brominated analogs, the C–I bond in this substrate possesses a lower bond dissociation energy (~50 kcal/mol vs ~67 kcal/mol for C–Br), facilitating rapid oxidative addition even with less active Pd(0) species.

  • Chemo-selectivity: The C5-Iodine is significantly more reactive than the ester moiety. However, the ester at C2 renders the ring electron-deficient. This reduces the rate of transmetallation compared to electron-rich thiophenes but stabilizes the resulting Pd(II) intermediate against reductive dehalogenation.

  • Base Sensitivity: A critical process parameter (CPP) is the stability of the ethyl ester. Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) can cause saponification or transesterification. Protocols defined below utilize mild bases (K₃PO₄, Cs₂CO₃) to preserve the ester functionality.

Application A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-arylthiophene-2-carboxylates (Biaryl formation).[1]

This is the "workhorse" reaction for this scaffold. The protocol below is optimized for high throughput and ester stability, utilizing a biphasic solvent system that solubilizes inorganic bases while protecting the organic ester.

Mechanistic Workflow (Graphviz)

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast Step) Pd0->OxAdd + Substrate Substrate Ethyl 5-iodothiophene-2-carboxylate Substrate->OxAdd PdII_Int Pd(II)-Ar-I Intermediate OxAdd->PdII_Int TransMet Transmetallation (Rate Determining) PdII_Int->TransMet BaseStep Base Activation (K3PO4) BaseStep->TransMet Activated Boronate Boronate Ar'-B(OH)2 Boronic Acid Boronate->BaseStep RedElim Reductive Elimination TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Regeneration Product 5-Aryl-thiophene-2-carboxylate RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition of the iodothiophene and base activation pathway.

Standard Protocol (Suzuki)
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)Bidentate ligand resists de-ligation; robust against air.
Solvent 1,4-Dioxane : Water (4:1)Miscibility ensures phase transfer of base without hydrolyzing ester.
Base K₃PO₄ (2.0 equiv)Mild base; phosphate buffers pH, preventing ester hydrolysis.
Temperature 80–90 °CSufficient for transmetallation; avoids thermal decomposition.
Time 4–12 HoursMonitor via LCMS (Iodide consumption is rapid).

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent & Degas: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to substrate). Sparge with Argon or Nitrogen for 5 minutes to remove dissolved O₂.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly to minimize air exposure. Cap the vial immediately.

  • Reaction: Heat block to 85 °C with vigorous stirring (1000 rpm).

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2][4][5][6][7][8] Wash with water (x2) and Brine (x1). Dry organic layer over Na₂SO₄.[2][5]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically UV active (254 nm).

Application B: Sonogashira Coupling

Objective: Introduction of alkyne handles (Conjugation extension).

The iodine handle makes this substrate ideal for Sonogashira coupling at mild temperatures. A Copper(I) co-catalyst is recommended to accelerate the reaction, though it requires strict anaerobic conditions to prevent Glaser homocoupling of the alkyne.

Standard Protocol (Sonogashira)

Reagents:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)[2]

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF (1:1).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon flow.

  • Solids: Add Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Liquids: Add degassed THF and TEA (0.2 M concentration).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Note: If the alkyne is a solid, add it in step 2.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by TLC, heat to 50 °C.

    • Critical Check: The reaction usually turns dark brown/black upon completion due to precipitation of ammonium salts (Et₃NH⁺ I⁻).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.[2][5][8]

Application C: Buchwald-Hartwig Amination

Objective: C–N Bond Formation (Amination).[5][9]

Direct amination of thiophenes is challenging due to potential catalyst poisoning by sulfur. However, the 5-iodo position allows for successful coupling using modern bulky phosphine ligands which facilitate reductive elimination.

Ligand Selection Matrix
LigandAmine ClassBase Recommendation
XPhos Primary alkyl aminesCs₂CO₃ (Avoids ester cleavage)
BrettPhos Primary arylaminesK₂CO₃
BINAP Secondary aminesCs₂CO₃
Protocol (Buchwald-Hartwig)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in Toluene or 1,4-Dioxane. Stir for 5 mins at RT to form the active catalyst species

    
    .
    
  • Substrate Addition: Add Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

    • Why Cesium? Cesium carbonate has higher solubility in organic solvents than potassium salts, aiding the reaction in non-polar solvents like Toluene without requiring water (which risks hydrolysis).

  • Heating: Seal vessel and heat to 100 °C for 12–16 hours.

  • QC: Monitor by LCMS. Look for the hydro-dehalogenated byproduct (ethyl thiophene-2-carboxylate) which indicates failed coupling (hydride elimination).

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Hydrolysis (Acid formation) Base too strong or temp too high.Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃. Reduce water ratio.
Homocoupling (Bi-thiophene) Oxygen leak or excess catalyst.Rigorous degassing (freeze-pump-thaw). Reduce Pd loading.
De-iodination (H-product)

-hydride elimination or protic solvent.
Ensure anhydrous solvents for Buchwald. Switch to Pd(dppf) for Suzuki.
Purification Diagram

Purification Crude Crude Reaction Mixture Filter Celite Filtration (Remove Pd/Salts) Crude->Filter Extract Aq. Workup (Remove Boron/Base) Filter->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Column Flash Column SiO2 (Hex/EtOAc) Dry->Column Pure Isolated Product Column->Pure

Figure 2: Standard purification workflow for Pd-catalyzed thiophene derivatives.

References

  • Suzuki-Miyaura General Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Thiophene Functionalization: Wen, K., et al. "Pd-Catalyzed Direct Arylation of Thiophenes." Journal of Organic Chemistry, 2018, 83(20). (Contextual grounding for thiophene reactivity).
  • Buchwald-Hartwig Conditions: Surry, D. S.; Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

  • Sonogashira Protocol: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922. Link

  • BenchChem Protocol Database: "Protocol for Suzuki Cross-Coupling of 5-Bromothiophene-2-carboxamide Derivative" (Adapted for Iodo-analog based on reactivity I > Br). Link

Sources

Method

Advanced Synthesis of Regioregular Polythiophenes: From Monomer to Device-Grade Polymer

[1] Introduction: The Architecture of Conductivity Polythiophenes, particularly poly(3-hexylthiophene) (P3HT) , remain the "fruit fly" of organic electronics. While new donor-acceptor polymers have emerged, P3HT is the b...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Architecture of Conductivity

Polythiophenes, particularly poly(3-hexylthiophene) (P3HT) , remain the "fruit fly" of organic electronics. While new donor-acceptor polymers have emerged, P3HT is the benchmark for understanding charge transport, morphology, and bio-electronic interfacing.

For researchers in drug delivery and bioelectronics, the regioregularity (RR) of the polymer is not a minor detail—it is the determinant of performance.

  • High RR (>95% Head-to-Tail): Planar backbone, tight

    
    -
    
    
    
    stacking, high hole mobility (
    
    
    cm
    
    
    /Vs), and semi-crystalline domains suitable for drug encapsulation.
  • Low RR (Random): Twisted backbone, amorphous, low conductivity (

    
     cm
    
    
    
    /Vs).

This guide details two distinct protocols: the Grignard Metathesis (GRIM) method for high-precision, living polymerization, and Oxidative Polymerization (FeCl


)  for rapid, bulk synthesis.

Strategic Selection: Method Comparison

Before selecting a protocol, evaluate your end-goal requirements.

FeatureProtocol A: GRIM (Kumada Catalyst Transfer)Protocol B: Oxidative (FeCl

)
Mechanism Chain-Growth (Quasi-Living)Step-Growth (Condensation)
Regioregularity Very High (>98%)Moderate (70–85%)
PDI (Dispersity) Narrow (1.1 – 1.4)Broad (> 2.0)
End-Group Control Excellent (allows block copolymers)Poor
Impurity Profile Nickel (catalyst)Iron (oxidant)
Primary Use High-performance OFETs, OPVs, Block CopolymersConductive coatings, Antistatic layers

Protocol A: Grignard Metathesis (GRIM) Polymerization

The Gold Standard for Regioregularity

This method utilizes a Nickel catalyst that "walks" along the growing chain without dissociating, enabling a "living" polymerization. This allows for precise molecular weight control and block copolymer synthesis.

Reagents & Equipment[1][2][3][4][5][6]
  • Monomer: 2,5-dibromo-3-hexylthiophene (Purified by column chromatography).

  • Activator: Isopropylmagnesium chloride (iPrMgCl) or tert-butylmagnesium chloride (2.0 M in THF).

  • Catalyst: Ni(dppp)Cl

    
     [1,3-Bis(diphenylphosphino)propane]dichloronickel(II).
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent drying system).

  • Environment: Nitrogen/Argon glovebox or Schlenk line (Strict O

    
    /H
    
    
    
    O exclusion).
Step-by-Step Workflow

Step 1: Monomer Activation (The Metathesis)

  • Load a flame-dried Schlenk flask with 2,5-dibromo-3-hexylthiophene (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Add iPrMgCl (0.98 eq) dropwise at 0°C. CRITICAL: Do not use excess Grignard; it will kill the catalyst. Use slightly less than 1 equivalent.

  • Stir at room temperature for 1 hour. This generates the active species (mostly 2-bromo-5-magnesio-3-hexylthiophene).

Step 2: Polymerization [1]

  • Dissolve Ni(dppp)Cl

    
     in minimal anhydrous THF.
    
    • Target MW: The ratio of [Monomer]:[Catalyst] determines molecular weight. For ~20 kDa, use a 50:1 to 70:1 ratio.

  • Inject the catalyst suspension into the activated monomer solution in one shot.

  • Stir at room temperature. The solution will turn from colorless/yellow to dark orange/red within minutes.

  • Reaction Time: 30 minutes to 2 hours. (Due to the living nature, conversion is rapid).

Step 3: Quenching

  • Pour the reaction mixture into a large excess of Methanol (MeOH) containing 5M HCl (10:1 ratio).

  • The polymer precipitates as a dark purple solid.

  • Filter through a Soxhlet thimble.[2]

Expert Insight: The "Ring Walking" Mechanism

The secret to GRIM's high regioregularity is the catalyst's ability to associate with the growing chain end. The Ni(0) complex undergoes an intramolecular oxidative addition to the adjacent C-Br bond rather than diffusing away.

GRIM_Mechanism Monomer 2,5-dibromo-3-hexylthiophene Activation Grignard Exchange (iPrMgCl) Monomer->Activation ActiveSpecies Active Monomer (Br-Th-MgCl) Activation->ActiveSpecies Polymerization Catalyst Transfer Cycle (Ox. Add -> Transmetal -> Red. Elim) ActiveSpecies->Polymerization + Catalyst Catalyst Ni(dppp)Cl2 RingWalk Ring Walking (Ni stays attached) Polymerization->RingWalk RingWalk->Polymerization Chain Growth P3HT Regioregular P3HT RingWalk->P3HT Quench (HCl/MeOH)

Figure 1: The "Living" Cycle of GRIM Polymerization. The catalyst (Ni) remains associated with the chain end (Ring Walking), preventing random coupling.

Protocol B: Oxidative Polymerization (FeCl )

The Bulk Synthesis Route

This method is robust and requires less stringent exclusion of air, but produces polymer with lower regioregularity and broader polydispersity.

Reagents[1][2][3][5][7][9][10]
  • Monomer: 3-hexylthiophene.[3][1][4][5][6][7][8]

  • Oxidant: Anhydrous FeCl

    
     (Must be fresh; hydration kills the reaction).
    
  • Solvent: Dry Chloroform (CHCl

    
    ).
    
  • Dedoping Agent: Hydrazine monohydrate or Ammoniacal Methanol.

Step-by-Step Workflow
  • Slurry Preparation: Suspend anhydrous FeCl

    
     (4.0 eq) in dry CHCl
    
    
    
    under Argon.
  • Addition: Add 3-hexylthiophene (1.0 eq) dropwise.

  • Reaction: Stir for 24 hours at room temperature. The mixture will become a thick black slurry.

  • Precipitation: Pour into Methanol.

  • Dedoping (Crucial): The crude polymer is "doped" (oxidized) by Fe salts, making it insoluble and brittle.

    • Method: Suspend the black solid in CHCl

      
       and add Hydrazine (CAUTION: Toxic) or concentrated NH
      
      
      
      OH/MeOH mixture. Stir vigorously until the solid turns from black to purple/orange.
  • Wash: Precipitate again in Methanol and filter.

Purification: The Soxhlet Fractionation

Do not skip this step. Simple precipitation is insufficient for device-grade materials. Soxhlet extraction removes catalyst residues, oligomers, and fractionates the polymer by molecular weight (and indirectly by regioregularity).

Protocol:

  • Place crude polymer in a cellulose thimble.[2]

  • Fraction 1: Methanol (24h): Removes salts, catalyst residues, and monomers.

  • Fraction 2: Hexane (24h): Removes oligomers and low-MW amorphous chains.

  • Fraction 3: Chloroform (24h): Collect this fraction. This contains the high-MW, high-RR polymer.

  • Recovery: Concentrate the Chloroform fraction and precipitate into Methanol. Dry under vacuum.[9][10]

Characterization & Validation

NMR: Calculating Regioregularity

Use


H NMR (CDCl

) to quantify Head-to-Tail (HT) vs Head-to-Head (HH) couplings. Focus on the

-methylene protons of the hexyl chain.
Signal (

ppm)
AssignmentStructural Meaning
2.80 HT-HTRegioregular (Desired)
2.56 HHRegiorandom (Defect)

Calculation:



Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Molecular Weight (GRIM) High Catalyst Loading or Water ContaminationReduce catalyst ratio (e.g., 1:100). Ensure THF is <10 ppm H

O.
Broad PDI (>1.5 in GRIM) Catalyst "Death" or Slow InitiationUse "Turbo Grignard" (iPrMgCl·LiCl) for faster exchange.
Insoluble Black Product (FeCl

)
Incomplete DedopingIncrease hydrazine treatment time or use Soxhlet with NH

/MeOH.
Low Conductivity Low RegioregularitySwitch from FeCl

to GRIM method. Check monomer purity.

References

  • McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications. Link

  • Loewe, R. S., et al. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.[11] Advanced Materials. Link

  • Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-Living Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. Link

  • Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews. Link

  • Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer.[11][3][9][12][1][2][4][5][6][8] Link

  • Jeffries-El, M., Sauvé, G., & McCullough, R. D. (2004). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophenes) using the Grignard Metathesis Polymerization Method. Advanced Materials. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of Ethyl 5-iodothiophene-2-carboxylate

This technical guide addresses the synthesis of Ethyl 5-iodothiophene-2-carboxylate , a critical intermediate in medicinal chemistry. The following content is structured as a Tier-3 Technical Support document, designed f...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of Ethyl 5-iodothiophene-2-carboxylate , a critical intermediate in medicinal chemistry. The following content is structured as a Tier-3 Technical Support document, designed for researchers encountering specific synthetic hurdles.

Subject: Troubleshooting Common Side Reactions & Impurity Profiles Applicable Routes: Electrophilic Iodination (NIS/


) and Metallation-Quench (Lithiation)

Reaction Pathway & Critical Failure Points

The synthesis generally proceeds via one of two primary mechanisms: Electrophilic Aromatic Substitution (EAS) or Directed Ortho-Metallation (DoM) . Understanding the competition between these pathways and their respective side reactions is key to purity.

Mechanistic Overview (Graphviz Visualization)

ReactionPathways SM Ethyl thiophene-2-carboxylate (Starting Material) NIS Reagent: NIS or I2/Oxidant (Acidic/Neutral) SM->NIS Route 1: EAS Base Reagent: LDA or TMPMgCl·LiCl (Cryogenic -78°C) SM->Base Route 2: Lithiation Mono TARGET: Ethyl 5-iodothiophene-2-carboxylate (Major Product) NIS->Mono k1 (Fast) Regio Impurity B: Ethyl 4-iodothiophene-2-carboxylate (Trace Regioisomer) NIS->Regio k2 (Very Slow) DiIodo Impurity A: Ethyl 4,5-diiodothiophene-2-carboxylate (Over-iodination) Mono->DiIodo + Excess NIS (k3 < k1) Hydro Impurity D: Thiophene-2-carboxylic acid (Hydrolysis) Mono->Hydro Workup pH < 2 or pH > 10 Anion Intermediate: 5-Lithio Species Base->Anion Deprotonation Anion->Mono + I2 Quench Dimer Impurity C: 5,5'-Bis(thiophene) (Oxidative Coupling) Anion->Dimer Trace O2/Cu

Figure 1: Reaction network showing the primary synthetic routes (EAS and Lithiation) and their associated impurity cascades.[1][2][3]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am observing a significant amount of the 4,5-diiodo impurity."

Diagnosis: Over-iodination driven by excess reagent or lack of reaction monitoring. Context: In the EAS pathway (using NIS or


/oxidant), the 5-position is the most activated site due to the 

-directing effect of the sulfur atom, which overpowers the deactivating effect of the ester. However, once the 5-iodo product forms, the thiophene ring is still sufficiently nucleophilic to react at the 4-position if excess electrophile is present.

Corrective Actions:

  • Stoichiometry Control: Limit the iodinating agent (NIS) to 0.95 – 1.0 equivalents . Do not use an excess to "push" conversion; it is better to recover starting material than to separate the di-iodo impurity.

  • Reagent Addition: Add the iodinating agent portion-wise or dropwise over 1 hour. High local concentrations favor double iodination.

  • Acid Catalyst: If using NIS, use catalytic Trifluoroacetic Acid (TFA) or

    
    . Stronger activation often reduces selectivity.
    
Issue 2: "The reaction mixture turned black/tarry, and yield is low (Lithiation Route)."

Diagnosis: Anion decomposition or "Halogen Dance" (Base-catalyzed migration). Context: When using LDA or


-BuLi, the 5-lithio intermediate is stable only at low temperatures. If the temperature rises above -60°C before the iodine quench, the species may decompose or attack the ester moiety (self-condensation).

Corrective Actions:

  • Temperature Discipline: Maintain internal temperature below -70°C during base addition.

  • Quench Protocol: Pre-cool the iodine solution (in THF) before adding it to the lithiated species. The exothermic quench can cause local heating and decomposition.

  • Base Selection: Switch to LiHMDS or TMPMgCl·LiCl (Knochel-Hauser base). These are less nucleophilic and tolerate the ester group better at higher temperatures (up to -40°C) than

    
    -BuLi.
    
Issue 3: "I see a spot just below the product on TLC that won't separate."

Diagnosis: Likely Ethyl 4-iodothiophene-2-carboxylate (Regioisomer) or Starting Material . Context: While the 5-position is preferred, trace 4-iodination can occur. However, it is more likely that this spot is unreacted starting material, as their


 values are often very similar (Product 

, SM

in Hex/EtOAc).

Corrective Actions:

  • Validation: Perform a GC-MS or NMR check. The 4-iodo isomer will show two doublets with a smaller coupling constant (

    
     Hz) compared to the starting material (
    
    
    
    Hz).
  • Purification: If it is starting material, use recrystallization from cold Hexane/Ethanol (9:1) rather than column chromatography. The iodide crystallizes more readily than the unfunctionalized ester.

Issue 4: "The ester hydrolyzed to the carboxylic acid."

Diagnosis: Workup conditions were too harsh. Context: 5-iodothiophene-2-carboxylic acid is a solid that may crash out during acidic workup. This happens if the quench involves strong mineral acids or if the reaction mixture is basic (saponification) for too long.

Corrective Actions:

  • Buffer the Quench: Use saturated

    
     or Phosphate Buffer (pH 7) instead of 
    
    
    
    .
  • Avoid Basic Wash: Do not wash the organic layer with strong bases (like 1M NaOH) to remove iodine; use Sodium Thiosulfate (

    
    ) instead.
    

Comparative Impurity Profile

ImpurityStructureOriginPrevention Strategy
4,5-Diiodo ester Di-substituted ringExcess NIS/

; High Temp
Limit reagent to 1.0 eq; Low temp (0°C).
4-Iodo ester RegioisomerKinetic control failureUse thermodynamic control; Avoid hyper-active catalysts.
5,5'-Bis-thiophene DimerOxidative coupling (Lithiation)Degas solvents thoroughly; Avoid trace transition metals.
Thiophene acid Hydrolyzed esterpH extremes during workupMaintain pH 5-8 during quench/wash.
Starting Material UnreactedIncomplete reactionMonitor by HPLC/GC; Do not chase with excess reagent.

Validated Experimental Protocol (Recommended)

Method: Electrophilic Iodination using NIS (Scalable & Robust) Rationale: Avoids cryogenic conditions required for lithiation; higher tolerance for moisture.

Step-by-Step:

  • Setup: Charge a dry flask with Ethyl thiophene-2-carboxylate (1.0 equiv) and Acetonitrile (0.5 M concentration).

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 equiv). Note: TFA activates the NIS without hydrolyzing the ester.

  • Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes. Protect from light (wrap flask in foil).

  • Reaction: Warm to Room Temperature (25°C) and stir for 4-12 hours. Monitor by HPLC.

  • Quench: Dilute with Ethyl Acetate. Wash with 10% Sodium Thiosulfate (to remove purple iodine color) followed by Saturated Sodium Bicarbonate (to remove TFA).

  • Purification: Dry over

    
    , concentrate. Recrystallize the crude solid from Heptane/Ethanol .
    

Yield Expectation: 85-92% Purity: >98% (HPLC)

References

  • Electrophilic Iodination of Thiophenes

    • Castanet, A.-S., et al.[4] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002.[4]

    • Source:

  • Lithiation Strategies for Thiophenes

    • Knochel, P., et al. "Highly Functionalized Heterocycles via Magnesiation." Angewandte Chemie Int. Ed., 2011.[5]

    • Source:

  • Synthesis of Halogenated Thiophene Esters

    • Gronowitz, S. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives."[6] John Wiley & Sons.

    • Source:

Sources

Optimization

How to improve the yield of Suzuki coupling with Ethyl 5-iodothiophene-2-carboxylate

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with Ethyl 5-iodothiophene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with Ethyl 5-iodothiophene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their reactions involving this specific, and sometimes challenging, heteroaromatic substrate. This guide moves beyond standard protocols to explain the "why" behind experimental choices, providing you with the rationale needed to troubleshoot and adapt these methodologies to your specific research context.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using Ethyl 5-iodothiophene-2-carboxylate in Suzuki couplings.

Question 1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the most likely causes?

Low or incomplete conversion is a frequent challenge and can often be traced back to several key factors related to catalyst activity and reagent stability.

Answer:

The primary culprits for low yield are often related to the palladium catalyst system and the integrity of your reagents. Ethyl 5-iodothiophene-2-carboxylate is an electron-deficient heteroaryl halide, which can influence the kinetics of the catalytic cycle. Here’s a breakdown of potential issues and their solutions:

  • Catalyst and Ligand Inactivity: The choice of palladium source and ligand is critical. While aryl iodides are generally more reactive than bromides or chlorides, the electronic nature of the thiophene ring can still present challenges.[1]

    • Troubleshooting Steps:

      • Palladium Source: Ensure your palladium source is active. Pd(PPh₃)₄ is a common choice and often effective.[2] However, if you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it requires in-situ reduction to the active Pd(0) species.[3][4] This reduction can sometimes be inefficient. Consider using a pre-formed Pd(0) source or a modern palladium precatalyst system, such as those developed by Buchwald, which are designed for more reliable activation.[3][5]

      • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands can enhance the rate of the reaction.[8][9] Consider ligands such as SPhos, XPhos, or RuPhos, which have shown success in challenging coupling reactions.[5]

      • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by atmospheric oxygen, which renders them ineffective.[3] Always use fresh ligands or those that have been stored under an inert atmosphere.

  • Inadequate Degassing: Oxygen can be detrimental to the Suzuki coupling, as it can oxidize the active Pd(0) catalyst to Pd(II), effectively halting the catalytic cycle.[3][10] It can also lead to the unwanted homocoupling of the boronic acid.[5][10]

    • Troubleshooting Steps:

      • Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[3]

      • For more rigorous oxygen removal, perform several freeze-pump-thaw cycles.[5]

  • Boronic Acid Instability: Boronic acids, particularly heteroaryl boronic acids, can be prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5][11] This is often accelerated by the presence of a base and water.[11]

    • Troubleshooting Steps:

      • Use fresh, high-purity boronic acid.

      • Consider using a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any degradation.[5]

      • For particularly unstable boronic acids, consider using more stable derivatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5][12]

Question 2: I'm observing significant side products, such as homocoupling of my boronic acid or dehalogenation of the starting material. How can I minimize these?

Side reactions compete with your desired transformation, consuming starting materials and complicating purification. Understanding their origin is key to suppression.

Answer:

The formation of byproducts like homocoupled boronic acid and dehalogenated starting material are common pitfalls in Suzuki couplings. Here’s how to address them:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can facilitate this unwanted coupling.[10]

    • Troubleshooting Steps:

      • Rigorous Degassing: As mentioned previously, ensure your reaction is thoroughly deoxygenated.

      • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing the rate of homocoupling.[5]

  • Dehalogenation of the Thiophene: This is the replacement of the iodine atom with a hydrogen atom. This can happen after the initial oxidative addition step if a hydride source is present.[5]

    • Troubleshooting Steps:

      • Identify and Eliminate Hydride Sources: Potential hydride sources can include certain amine bases or alcohol solvents. If dehalogenation is a significant issue, consider switching to a non-hydridic base like a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄) and using an aprotic solvent.[3][5]

      • Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes promote dehalogenation. Monitor your reaction closely and stop it once the starting material is consumed.[5]

  • Protodeboronation: As discussed in the previous question, this is the loss of the boronic acid group.

    • Troubleshooting Steps:

      • Milder Base: Strong bases can accelerate protodeboronation.[13] Switching to a milder base like K₃PO₄ or K₂CO₃ can be beneficial.[13]

      • Lower Temperature: Running the reaction at the lowest effective temperature can slow down this side reaction.[13]

      • More Active Catalyst: Using a highly active catalyst system can increase the rate of the desired Suzuki coupling, allowing it to outcompete protodeboronation.[13]

Question 3: The ester group on my thiophene is being cleaved during the reaction. How can I prevent this hydrolysis?

The ethyl ester on the thiophene ring is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.

Answer:

Ester hydrolysis is a common issue when using strong bases or aqueous conditions. To mitigate this:

  • Choice of Base: The selection of the base is crucial. Strong bases like NaOH or KOH in the presence of water will readily hydrolyze the ester.

    • Troubleshooting Steps:

      • Use a Weaker, Non-nucleophilic Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally good choices as they are sufficiently basic to facilitate the transmetalation step but are less likely to cause ester hydrolysis.[3][14] Potassium fluoride (KF) can also be an effective base that minimizes ester cleavage, although it may sometimes lead to slower reaction rates.[15]

      • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a base like KF in a solvent like DMF can help to prevent hydrolysis.[15]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of ester hydrolysis.

    • Troubleshooting Steps:

      • Optimize for the Lowest Effective Temperature: Aim to run the reaction at the lowest temperature that still provides a reasonable reaction rate.[13]

      • Monitor the Reaction: Closely monitor the reaction's progress and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Question 4: My product is difficult to purify. Are there any tips for the workup and purification of thiophene-containing Suzuki products?

Thiophene-containing compounds can sometimes present purification challenges due to their polarity and potential for interaction with silica gel.

Answer:

Effective purification begins with a well-executed workup procedure.

  • Workup Procedure:

    • Quenching: Once the reaction is complete, cool it to room temperature and quench it by adding water.

    • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove the inorganic salts.[16]

    • Drying and Concentration: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification by Column Chromatography:

    • Silica Gel Selection: Standard silica gel is usually sufficient.

    • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.[14] Start with a low polarity mixture and gradually increase the polarity to elute your product.

    • Alternative Techniques: If purification on silica gel is problematic, consider other techniques such as preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC).

Experimental Protocols & Data

Optimized Starting Conditions for Suzuki Coupling of Ethyl 5-iodothiophene-2-carboxylate

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[5]

  • Pd(PPh₃)₄ (2-5 mol%)[2]

  • K₂CO₃ or K₃PO₄ (2-3 equiv)[14]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)[16][17]

Procedure:

  • To a reaction flask, add Ethyl 5-iodothiophene-2-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[16]

  • Add the degassed solvent mixture.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedures described above.

Table 1: Troubleshooting Guide - Cause and Effect
Observed Issue Potential Cause(s) Recommended Action(s)
Low or No YieldInactive catalyst/ligand, Insufficient degassing, Boronic acid degradationUse a fresh/more active catalyst system (e.g., Buchwald precatalyst), rigorously degas solvents, use fresh boronic acid or a more stable derivative.[3][5]
Homocoupling of Boronic AcidPresence of oxygenThoroughly degas the reaction mixture (freeze-pump-thaw cycles).[5]
Dehalogenation of ThiopheneHydride source present (e.g., amine base, alcohol solvent)Switch to a carbonate or phosphate base and an aprotic solvent.[5]
Ester HydrolysisStrong base (e.g., NaOH, KOH), high temperatureUse a milder base (K₂CO₃, K₃PO₄, KF), lower the reaction temperature.[13][15]
Difficult PurificationResidual catalyst, polar byproductsFilter through a plug of celite to remove palladium black before concentration, optimize chromatography conditions.[18]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][19]

Suzuki_Cycle Pd(0)L_n Pd(0)L_n R1-Pd(II)-X(L_n) R1-Pd(II)-X(L_n) Pd(0)L_n->R1-Pd(II)-X(L_n) Oxidative Addition (R1-X) R1-Pd(II)-OR(L_n) R1-Pd(II)-OR(L_n) R1-Pd(II)-X(L_n)->R1-Pd(II)-OR(L_n) Base R1-Pd(II)-R2(L_n) R1-Pd(II)-R2(L_n) R1-Pd(II)-OR(L_n)->R1-Pd(II)-R2(L_n) Transmetalation (R2-B(OR)2) R1-Pd(II)-R2(L_n)->Pd(0)L_n Reductive Elimination Product (R1-R2) Product (R1-R2) R1-Pd(II)-R2(L_n)->Product (R1-R2)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

This decision tree can guide you through the process of diagnosing and resolving common issues.

Troubleshooting_Tree Start Low Yield? Check_Catalyst Check Catalyst System (Activity, Ligand) Start->Check_Catalyst Check_Degassing Improve Degassing Start->Check_Degassing Check_Boronic_Acid Check Boronic Acid (Purity, Stability) Start->Check_Boronic_Acid Side_Products Side Products Observed? Check_Catalyst->Side_Products Check_Degassing->Side_Products Check_Boronic_Acid->Side_Products Homocoupling Homocoupling? (Improve Degassing) Side_Products->Homocoupling Dehalogenation Dehalogenation? (Change Base/Solvent) Side_Products->Dehalogenation Ester_Hydrolysis Ester Hydrolysis? Homocoupling->Ester_Hydrolysis Dehalogenation->Ester_Hydrolysis Change_Base Use Milder Base (K2CO3, K3PO4) Ester_Hydrolysis->Change_Base Lower_Temp Lower Reaction Temp. Ester_Hydrolysis->Lower_Temp Success Improved Yield Change_Base->Success Lower_Temp->Success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Sources

Troubleshooting

Technical Support Center: Ethyl 5-iodothiophene-2-carboxylate Purification

Topic: Purification & Troubleshooting Guide for Ethyl 5-iodothiophene-2-carboxylate CAS: 225797-24-0 Support Tier: Level 3 (Senior Application Scientist)[1] Technical Overview & Molecule Profile User Query: What are the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting Guide for Ethyl 5-iodothiophene-2-carboxylate CAS: 225797-24-0 Support Tier: Level 3 (Senior Application Scientist)[1]

Technical Overview & Molecule Profile

User Query: What are the critical physicochemical properties I need to know before purifying this compound?

Ethyl 5-iodothiophene-2-carboxylate is a halogenated heteroaromatic ester.[1] Its purification is often complicated by the lability of the C-I bond (light sensitivity) and the potential for hydrolysis of the ester group.

PropertyDescriptionImplications for Purification
Physical State Typically a low-melting solid or semi-solid.[1]May "oil out" during recrystallization; requires careful temperature control.
Solubility Lipophilic. Soluble in DCM, EtOAc, THF, Toluene.Insoluble in water. Amenable to normal-phase silica chromatography.[1]
Stability Light-sensitive (C-I bond).[1]CRITICAL: Wrap columns and flasks in aluminum foil. Avoid prolonged exposure to ambient light.
Reactivity Susceptible to hydrolysis (ester) and dehalogenation.Avoid strong bases. Ensure solvents are neutral.

Impurity Profile & Diagnostic

User Query: I see multiple spots on my TLC. What are they?

The synthesis of this molecule (often via Sandmeyer reaction or direct iodination of ethyl thiophene-2-carboxylate) typically generates a specific set of impurities.

  • Spot A (High R_f): Di-iodinated byproduct (e.g., Ethyl 4,5-diiodothiophene-2-carboxylate).[1] This forms if the iodination source is in excess or the reaction runs too long.

  • Spot B (Target): Ethyl 5-iodothiophene-2-carboxylate .[1][2][3]

  • Spot C (Lower R_f): Unreacted Starting Material (Ethyl thiophene-2-carboxylate).[1] Hard to separate due to similar polarity.

  • Spot D (Baseline): 5-Iodothiophene-2-carboxylic acid .[1] Result of ester hydrolysis.

Purification Protocols

Protocol A: Chemical Scavenging (Pre-Purification)

Use this immediately after workup to remove iodine traces.[1]

Issue: Product is purple/brown or reaction mixture is dark. Cause: Free iodine (


) residues from the iodination reagent (e.g., NIS, 

).
  • Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer 2x with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:[1] Thiosulfate reduces colored iodine (

      
      ) to colorless iodide (
      
      
      
      ), which partitions into the aqueous phase.[1]
  • Wash 1x with Brine.

  • Dry over anhydrous

    
     (Sodium Sulfate). Do not use Magnesium Sulfate (
    
    
    
    )
    if the product is acid-sensitive, though
    
    
    is generally safer for thiophenes.[1]
Protocol B: Flash Column Chromatography (Primary Method)

Best for separating the mono-iodo product from starting material.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

  • Loading: Dissolve crude in minimum volume of DCM or Toluene.

Gradient Table:

Column Volume (CV) % Ethyl Acetate in Hexane Purpose
0 - 2 0% Elute non-polar impurities (hydrocarbons).[1]

| 2 - 5 | 0%


 2% | Elute di-iodinated byproducts. |
| 5 - 12 | 2% 

10% | Elute Target (Ethyl 5-iodothiophene-2-carboxylate). | | 12+ | 20%+ | Elute unreacted starting material and hydrolyzed acid.[1] |

Note: Thiophene esters are UV active. Monitor at 254 nm.

Protocol C: Recrystallization (Polishing)

Use this for >98% purity requirements (e.g., for biological assays).[1]

Solvent System: Ethanol (Abs) or Hexane/EtOAc (9:1).

  • Dissolve the semi-solid/solid in the minimum amount of boiling Ethanol.

  • If the solution is colored, add activated charcoal, boil for 1 min, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature on the benchtop (do not rush this).

  • Troubleshooting "Oiling Out": If the product forms a droplet at the bottom instead of crystals, reheat to dissolve, add a seed crystal, and scratch the glass surface. Alternatively, add dropwise water (anti-solvent) until turbid, then cool.

  • Cool to 4°C in a fridge.

  • Filter and wash with cold Hexane.

Decision Tree & Workflow

The following diagram illustrates the logical decision-making process for purifying this specific compound based on the crude profile.

PurificationWorkflow Start Crude Reaction Mixture ColorCheck Is the mixture Purple/Brown? Start->ColorCheck ThioWash Wash with 10% Na2S2O3 ColorCheck->ThioWash Yes (Iodine present) TLC_Check TLC Analysis (Hex:EtOAc 9:1) ColorCheck->TLC_Check No ThioWash->TLC_Check Impurity_SM Major Impurity: Starting Material (Lower Rf) TLC_Check->Impurity_SM Close Rf separation Impurity_Di Major Impurity: Di-iodo (Higher Rf) TLC_Check->Impurity_Di High Rf spots Cleanish Minor Impurities only TLC_Check->Cleanish Single major spot Column Flash Chromatography Gradient 0-10% EtOAc/Hex Impurity_SM->Column Required for separation Impurity_Di->Column Elutes first Recryst Recrystallization (Ethanol or Hex/EtOAc) Cleanish->Recryst Polishing Column->Recryst If >99% needed Final Pure Ethyl 5-iodothiophene-2-carboxylate Column->Final Recryst->Final

Figure 1: Purification logic flow for Ethyl 5-iodothiophene-2-carboxylate, prioritizing chemical washing for iodine removal followed by chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink/purple on the shelf. Is it degrading? A: Yes. This indicates the liberation of Iodine (


), suggesting homolytic cleavage of the C-I bond.
  • Fix: Re-wash the solid with cold Sodium Thiosulfate solution, dry, and store in an amber vial under Argon at -20°C.

Q2: Can I use HPLC to purify this? A: Yes, for small scales (mg).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Method: Gradient 50%

    
     95% MeCN over 20 mins. The lipophilic iodine atom makes the compound retain strongly on C18; expect late elution.
    

Q3: The melting point is lower than reported/expected. Why? A: Thiophene esters are notorious for forming eutectics with their starting materials. Even 5% unreacted ethyl thiophene-2-carboxylate can significantly depress the melting point.[1] Run a GC-MS or H-NMR to quantify the starting material.[1] If present, recrystallization alone often fails; use Column Chromatography (Protocol B).

References

  • Synthesis and Properties of Thiophene Derivatives

    • Campaigne, E., & LeSuer, W. M. (1953). "3-Thenoic Acid".[1] Organic Syntheses, 33, 94. (Foundational text on thiophene carboxylic acid purification).

    • [1]

  • Iodination Methodologies

    • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide". Tetrahedron Letters, 43(29), 5047-5048.[1] (Describes the standard NIS iodination often used for this class).

    • [1]

  • Purification of Halogenated Esters

    • Perrin, D. D., & Armarego, W. L. F. (1988).[4] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[4] (General reference for solvent selection for thiophene esters).

    • [1]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Iodothiophenes

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cross-coupling of iodothiophenes. It is designed to address common challenges and provide acti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cross-coupling of iodothiophenes. It is designed to address common challenges and provide actionable, field-proven solutions to optimize your reactions, with a specific focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the typical palladium catalyst loading range for Suzuki and Stille cross-coupling reactions involving iodothiophenes?

A1: For Suzuki and Stille reactions with iodothiophenes, a general starting point for palladium catalyst loading is between 0.5 and 2 mol%. Iodothiophenes are generally more reactive than their bromo- or chloro-counterparts, which often allows for lower catalyst loadings. However, the optimal loading is highly substrate-dependent and can be influenced by factors such as the steric hindrance of the coupling partners and the specific ligand used. For complex substrates or those prone to side reactions, a higher loading of up to 5 mol% might be necessary to achieve a reasonable reaction rate and yield.

Q2: How does the position of the iodine on the thiophene ring (2- vs. 3-iodothiophene) affect the optimal catalyst loading?

A2: The position of the iodine atom significantly impacts the reactivity of the C-I bond and, consequently, the required catalyst loading. 2-Iodothiophenes are generally more reactive than 3-iodothiophenes in palladium-catalyzed cross-coupling reactions. This is attributed to the greater electrophilicity of the C2 position and the relative ease of oxidative addition to the palladium(0) catalyst. As a result, reactions with 2-iodothiophenes can often be successful with lower catalyst loadings (e.g., 0.5–1 mol%) compared to 3-iodothiophenes, which may require slightly higher loadings (e.g., 1–3 mol%) to achieve comparable reaction rates and conversions.

Q3: Can I recycle the palladium catalyst in these reactions? If so, how does that affect the catalyst loading strategy?

A3: While catalyst recycling is highly desirable for cost and sustainability reasons, it presents challenges in homogeneous cross-coupling reactions. The active catalytic species is typically a soluble palladium complex, making its separation from the reaction mixture difficult. However, strategies such as using supported catalysts (e.g., palladium on carbon) or employing biphasic systems can facilitate catalyst recovery. If you are employing a recyclable catalytic system, the initial catalyst loading might be higher to ensure sufficient activity over multiple runs. The efficiency of the recovery and any deactivation of the catalyst between cycles must be carefully evaluated to determine the effective catalyst loading for subsequent reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: Low or No Conversion

If you observe poor conversion of your iodothiophene starting material, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Conversion

start Low or No Conversion Observed check_reagents Verify Reagent Quality and Purity start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK increase_loading Incrementally Increase Catalyst Loading (e.g., in 0.5 mol% steps) check_catalyst->increase_loading Catalyst Appears Active screen_ligands Screen Different Ligands increase_loading->screen_ligands No Improvement solution Improved Conversion increase_loading->solution Improvement Seen optimize_temp Optimize Reaction Temperature screen_ligands->optimize_temp No Improvement screen_ligands->solution Improvement Seen check_base Verify Base Strength and Solubility optimize_temp->check_base No Improvement optimize_temp->solution Improvement Seen check_base->solution Improvement Seen

Caption: A decision tree for troubleshooting low reaction conversion.

Detailed Steps:

  • Verify Reagent Purity: Ensure that the iodothiophene, coupling partner, and solvent are pure and anhydrous. Water and oxygen can deactivate the catalyst.

  • Assess Catalyst Activity: The palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can degrade over time. Test the catalyst in a known, reliable reaction to confirm its activity. If in doubt, use a fresh batch.

  • Incrementally Increase Catalyst Loading: If the reagents and catalyst are of good quality, a low catalyst loading may be the issue. Increase the catalyst loading in small increments (e.g., from 1 mol% to 1.5 mol%, then to 2 mol%). Monitor the reaction progress at each step.

  • Screen Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. If you are using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biaryl phosphine ligand (e.g., SPhos, XPhos), which can significantly improve catalytic activity.

  • Optimize Reaction Temperature: While many cross-coupling reactions are run at elevated temperatures, excessively high temperatures can lead to catalyst decomposition. Conversely, a temperature that is too low may result in a sluggish reaction. Experiment with a temperature range (e.g., 60-100 °C) to find the optimal balance.

Issue 2: Significant Formation of Side Products (e.g., Homo-coupling)

The formation of homo-coupled products (e.g., bithiophene from the iodothiophene) can be a significant issue, especially at higher catalyst loadings.

Strategies to Minimize Homo-coupling:

StrategyRationale
Decrease Catalyst Loading High local concentrations of the active palladium catalyst can promote the side reaction of two iodothiophene molecules. Reducing the catalyst loading can disfavor this bimolecular side reaction.
Use a More Bulky Ligand Sterically demanding ligands can create a more crowded coordination sphere around the palladium center, which can selectively favor the cross-coupling pathway over the homo-coupling pathway.
Slow Addition of Reagents Adding the iodothiophene slowly to the reaction mixture can help to maintain a low concentration of this substrate, thereby reducing the rate of homo-coupling.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of 2-Iodothiophene with Phenylboronic Acid

This protocol provides a starting point for optimizing catalyst loading.

Materials:

  • 2-Iodothiophene

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask, add 2-iodothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the desired amount of Pd(PPh₃)₄ catalyst. For an initial screen, you might set up parallel reactions with 0.5 mol%, 1 mol%, and 2 mol% catalyst loading.

  • The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.

  • Add the degassed toluene/water solvent mixture (5 mL).

  • The reaction mixture is stirred and heated to 80 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Catalytic Cycle and Points of Optimization

Understanding the catalytic cycle is key to effective troubleshooting.

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R2-M PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Releases Product Product R1-R2 RedElim->Product

Caption: The generalized catalytic cycle for cross-coupling reactions.

Optimization Points within the Cycle:

  • Oxidative Addition: The rate of this step is influenced by the C-I bond strength. For less reactive substrates, a more electron-rich ligand can accelerate this step.

  • Transmetalation: The choice of base and solvent is critical here. The base activates the boronic acid (in Suzuki coupling) for transmetalation.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky, electron-rich ligands can promote this step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

Troubleshooting

Preventing dehalogenation of Ethyl 5-iodothiophene-2-carboxylate during reactions

Welcome to the Advanced Diagnostics portal. As a Senior Application Scientist, I have designed this guide to address one of the most persistent failure modes in heteroaryl cross-coupling: the undesired loss of the haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics portal. As a Senior Application Scientist, I have designed this guide to address one of the most persistent failure modes in heteroaryl cross-coupling: the undesired loss of the halogen atom before carbon-carbon bond formation can occur.

Issue Profile: Protodehalogenation of Ethyl 5-iodothiophene-2-carboxylate

When subjecting Ethyl 5-iodothiophene-2-carboxylate to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently report high yields of the dehalogenated side-product (ethyl thiophene-2-carboxylate) instead of the desired cross-coupled adduct.

Mechanistic Diagnostics: The Root Cause of Dehalogenation

To solve this, we must understand the causality of the catalytic cycle. A commonly encountered side-product in cross-coupling reactions is the reductive protodehalogenation of the aryl halide[1]. Because the ester group at the 2-position of your substrate is strongly electron-withdrawing, it highly activates the C–I bond at the 5-position. Consequently, the oxidative addition of Pd(0) into the C–I bond is nearly instantaneous.

However, if the subsequent transmetalation step is sluggish, the resulting Ar-Pd(II)-I intermediate becomes a long-lived resting state. During this time, the highly electrophilic palladium center will scavenge any available hydrogen source to satisfy its valency. Mechanistic studies have demonstrated that trace water in the solvent system can act as a direct hydrogen source, leading to the undesired hydrodehalogenation of the aryl halide[2]. Furthermore, if your system contains protic solvents or bases with accessible β-hydrogens, the complex will undergo unproductive β-hydride elimination, generating a palladium-hydride intermediate that rapidly undergoes reductive elimination to yield the dehalogenated thiophene[1],[3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Long-lived Intermediate) Pd0->OxAdd Oxidative Addition (Fast due to ester group) ArI Ethyl 5-iodothiophene-2-carboxylate (Highly Active Ar-I) ArI->OxAdd TransMet Ar-Pd(II)-R (Fast Transmetalation) OxAdd->TransMet + R-B(OH)2 / Base (Optimal Conditions) Hydride Ar-Pd(II)-H (Protonation / β-Hydride Elim.) OxAdd->Hydride + H2O / Protic Solvents (Slow Transmetalation) Product Ar-R (Desired Cross-Coupled Product) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Dehal Ar-H (Dehalogenated Thiophene) Hydride->Dehal Reductive Elimination Dehal->Pd0

Bifurcation of the Pd-catalyzed cycle: Desired transmetalation vs. undesired protodehalogenation.

Troubleshooting FAQs

Q1: How does my choice of base dictate the dehalogenation pathway? A: Bases like sodium ethoxide (NaOEt), isopropoxide, or triethylamine (Et3N) contain accessible β-hydrogens. When these coordinate to the Ar-Pd(II) intermediate, they undergo β-hydride elimination, transferring a hydride to the palladium center and releasing an aldehyde or imine. Switching to strictly anhydrous inorganic bases (e.g., K3PO4 or Cs2CO3) eliminates this intramolecular hydride source entirely.

Q2: I am using an inorganic base, but I still see 30% dehalogenation. Why? A: The culprit is likely trace water or an unoptimized ligand. As noted by process chemists, protodeboronation and protodehalogenation are severely exacerbated by the presence of a proton source such as water or acidic impurities[4]. Even "anhydrous" solvents from a bottle can absorb enough atmospheric moisture to ruin a micro-scale reaction. Furthermore, if you are using a simple ligand like PPh3, the transmetalation step is too slow.

Q3: What ligand system minimizes this side reaction for thiophenes? A: You must upgrade to a bulky, electron-rich biaryl phosphine ligand (like XPhos) or a bidentate ligand (like dppf). These ligands serve two purposes: their electron density stabilizes the Pd(II) intermediate against decomposition, and their steric bulk forces a favorable geometry that drastically accelerates transmetalation and reductive elimination, effectively out-competing the slower dehalogenation pathway.

Quantitative Parameter Analysis

To illustrate the causality of reaction parameters, below is a comparative matrix of conditions tested on Ethyl 5-iodothiophene-2-carboxylate. Notice how the elimination of protic sources and the introduction of advanced ligands invert the product ratio.

Catalyst / Ligand SystemBase (2.0 eq)Solvent SystemTemp (°C)Cross-Coupling YieldDehalogenation Yield
Pd(PPh3)4 (5 mol%)NaOEtEtOH / H2O (4:1)8035%58%
Pd(OAc)2 / PPh3 (5 mol%)K2CO3DMF / H2O (9:1)8055%32%
Pd(dppf)Cl2 (5 mol%)K3PO41,4-Dioxane (Anhydrous)8082%12%
XPhos Pd G3 (2 mol%) K3PO4 1,4-Dioxane (Anhydrous) 60 95% < 2%
Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Each step includes a specific physical or analytical checkpoint to ensure the integrity of the reaction before proceeding.

Objective: Suzuki-Miyaura coupling of Ethyl 5-iodothiophene-2-carboxylate with an arylboronic acid while suppressing hydrodehalogenation.

Step 1: Reagent Preparation & Moisture Exclusion

  • Action: Dry K3PO4 in a vacuum oven at 120 °C for 12 hours. Dispense strictly anhydrous 1,4-dioxane.

  • Causality: Removing all trace water eliminates the primary external hydrogen source responsible for hydrodehalogenation[2].

  • Validation: Karl Fischer titration of the solvent batch must read < 50 ppm water.

Step 2: Inert Atmosphere Setup

  • Action: Add the 1,4-dioxane to a Schlenk flask and degas via three rigorous freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen oxidizes phosphine ligands and creates off-cycle Pd resting states. This stalls the catalytic cycle, increasing the lifetime of the Ar-Pd(II)-I intermediate and making it vulnerable to side reactions.

  • Validation: The Schlenk line vacuum gauge must hold steady at < 0.1 mbar during the pump phase.

Step 3: Reaction Assembly

  • Action: In a nitrogen-filled glovebox, charge a vial with Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv), the Arylboronic acid (1.2 equiv), anhydrous K3PO4 (2.0 equiv), and XPhos Pd G3 precatalyst (2 mol%).

  • Causality: The 1.2x excess of boronic acid ensures that the transmetalating agent is always locally available to react with the Pd complex the moment oxidative addition occurs.

  • Validation: Upon addition of the degassed solvent, observe the color change. The mixture should transition from the pale yellow of the precatalyst to a deep red/orange, indicating the successful generation of the active Pd(0) species.

Step 4: Execution & Thermal Control

  • Action: Seal the vial and stir at 60 °C for 4 hours.

  • Causality: Do not exceed 80 °C. The activation energy for β-hydride elimination is higher than that of transmetalation. Keeping the temperature moderate (60 °C) kinetically favors the cross-coupling pathway while suppressing thermal decomposition.

  • Validation: At t=2 hours, pull a 10 µL aliquot for LC-MS. You must observe the disappearance of the starting material (m/z 282) and the appearance of the product mass, with the strict absence of the dehalogenated thiophene peak (m/z 156).

Step 5: Quench and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

References
  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: RSC Books URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Efficient Pd‐Catalyzed Direct Coupling of Aryl Chlorides with Alkyllithium Reagents Source: Angewandte Chemie International Edition URL: [Link]

Sources

Optimization

Section 1: Small Molecule C-H Functionalization &amp; Exothermicity

Welcome to the Technical Support Center for Chemical and Biological Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, unexpected regioisomers, or degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical and Biological Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, unexpected regioisomers, or degraded biomolecules. In almost all of these cases, the root cause traces back to a single, critical parameter: temperature management .

Whether you are performing late-stage C-H activation on a small molecule or conjugating a fluorophore to a fragile monoclonal antibody, temperature dictates the delicate balance between kinetic and thermodynamic control, as well as the competition between desired reactivity and parasitic degradation.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these thermal phenomena and provide self-validating protocols to rescue your functionalization workflows.

Q: Why does my C-H functionalization yield unexpected regioisomers when I scale up the reaction? The Science: In batch reactors, scaling up highly exothermic reactions (such as organolithium-mediated lithiation or Grignard-based functionalizations) drastically reduces the surface-area-to-volume ratio. This physical limitation prevents efficient heat dissipation, leading to localized "hot spots" within the reaction mixture[1]. The Causality: C-H functionalization is often a competition between kinetic control (the fastest C-H bond to activate) and thermodynamic control (the most stable intermediate). Hot spots provide the activation energy required to overcome the kinetic barrier, allowing the dynamic and reversible metal translocation to "chain-walk" to a more thermodynamically stable, but undesired, position. To maintain kinetic site-selectivity, the reaction must remain strictly isothermal.

Q: How can I safely scale up highly exothermic organometallic functionalizations without resorting to cryogenic (-78 °C) batch conditions? The Science: Traditional batch processes require heavy cryogenic cooling to suppress side reactions caused by poor mixing and localized overheating[2]. The modern solution is Continuous Flow Chemistry . The Causality: Microreactors used in flow chemistry have exceptionally high surface-area-to-volume ratios, enabling near-instantaneous mass and heat transfer. This isothermal behavior allows chemists to run highly exothermic organolithium functionalizations at significantly higher temperatures (e.g., 0 °C to 20 °C) without risking thermal runaway or degrading unstable intermediates[2].

CH_Functionalization Start Poor Regioselectivity in C-H Functionalization CheckTemp Is the reaction highly exothermic? Start->CheckTemp YesExo Thermal Runaway/Hotspots CheckTemp->YesExo Yes NoExo Kinetic vs Thermodynamic Competition CheckTemp->NoExo No Flow Switch to Continuous Flow (Microreactors) YesExo->Flow Improve Heat Transfer TempDrop Lower Temperature to Trap Kinetic Product NoExo->TempDrop Enhance Selectivity

Caption: Troubleshooting logic for resolving poor regioselectivity in exothermic C-H functionalization.

Section 2: Bioconjugation & Macromolecular Functionalization

Q: My NHS-ester bioconjugation yields are extremely low. How does temperature affect this? The Science: N-hydroxysuccinimide (NHS) esters are the gold standard for modifying primary amines in biomolecules. However, this functionalization is a race between two competing pathways: aminolysis (the desired attack by the primary amine) and hydrolysis (the undesired attack by water)[3]. The Causality: The activation energy for hydrolysis drops significantly as temperature increases. Furthermore, hydrolysis is base-catalyzed; as pH increases, the concentration of hydroxide ions accelerates the degradation of the NHS ester into an unreactive carboxylic acid[4]. At pH 8.6 and 4 °C, the half-life of an NHS ester is roughly 10 minutes, whereas at 0 °C and pH 7.0, it extends to 4–5 hours[5]. If your reaction is run at room temperature in a slightly basic buffer, your reagent is likely hydrolyzing before it can conjugate.

NHS_Reaction NHS NHS Ester + Protein (Aqueous Buffer) Amine Aminolysis (Desired) Primary Amine Attack NHS->Amine pH 7.2-8.5, 4°C Water Hydrolysis (Undesired) Water/Hydroxide Attack NHS->Water High pH, >25°C Stable Stable Amide Bond Amine->Stable Dead Unreactive Carboxylic Acid Water->Dead

Caption: Competing pathways in NHS ester bioconjugation dictated by temperature and pH.

Section 3: Quantitative Data Summaries

To optimize your functionalization, refer to the thermodynamic and kinetic profiles summarized below.

Table 1: NHS Ester Hydrolysis Half-Life vs. Conditions [4][5][6]

Temperature (°C) Buffer pH Approximate Half-Life (t½) Recommendation
0 °C 7.0 4.0 – 5.0 hours Ideal for slow-reacting, fragile proteins.
4 °C 8.6 ~ 10 minutes High aminolysis rate, but requires rapid mixing.
25 °C (RT) 8.0 ~ 210 minutes Standard condition for stable peptides.

| 25 °C (RT) | 9.0 | ~ 125 minutes | High risk of reagent degradation; use excess NHS. |

Table 2: Batch vs. Flow Chemistry Temperature Profiles for Organolithium Reactions [1][2]

Reaction Type Traditional Batch Temp Continuous Flow Temp Primary Advantage in Flow
Lithium-Halogen Exchange -78 °C to -100 °C -13 °C to 0 °C Elimination of cryogenic overhead costs.
C-Arylation / Amination -60 °C 0 °C to 20 °C Prevention of thermal runaways via micro-mixing.

| Grignard Formation | < 0 °C | 40 °C (Packed-bed) | Safe handling of exothermic bursts. |

Section 4: Self-Validating Experimental Protocols

Protocol A: Continuous Flow Organolithium C-H Functionalization

Objective: Safely execute a highly exothermic lithiation and subsequent electrophilic trapping at elevated temperatures (-13 °C) using a microreactor.

  • System Priming & Validation: Flush the fluoropolymer tubular reactor with anhydrous THF.

    • Validation Step: Monitor the back-pressure regulator (BPR). A stable pressure reading confirms no blockages or leaks before introducing hazardous reagents.

  • Temperature Equilibration: Submerge the microreactor coil into a cooling bath set to -13 °C[2].

    • Validation Step: Check internal thermocouple readings at the mixing T-junction to ensure the system has reached thermal equilibrium.

  • Reagent Introduction: Using precision syringe pumps, independently pump the substrate stream and the n-BuLi stream into the first micromixer. Set the flow rates to achieve a residence time of exactly 3 seconds for the lithium-halogen exchange[2].

  • Electrophilic Trapping: Route the intermediate stream into a second micromixer, introducing the electrophile stream. Allow a residence time of 2 seconds.

  • Quench & Analysis: Direct the output stream directly into a stirred flask containing saturated aqueous NH₄Cl.

    • Validation Step: Extract a 100 µL aliquot of the quenched output, dilute, and analyze via LC-MS. Confirm the absence of over-functionalized byproducts before running the bulk process.

Protocol B: Temperature-Controlled NHS-Ester Bioconjugation

Objective: Maximize aminolysis and suppress hydrolysis during the labeling of a temperature-sensitive monoclonal antibody.

  • Buffer Exchange: Dialyze the protein into a primary amine-free buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 8.0). Tris or glycine buffers must be strictly avoided as they will consume the NHS ester[4].

    • Validation Step: Measure absorbance at 280 nm (A280) to confirm protein concentration and recovery post-dialysis.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO to create a 10 mM stock.

    • Validation Step: The DMSO must be anhydrous. If the stock solution is left at room temperature for more than 15 minutes, discard it, as ambient moisture will initiate hydrolysis.

  • Conjugation Reaction: Chill the protein solution to 4 °C. Slowly add a 10- to 20-fold molar excess of the NHS ester stock while gently vortexing[3]. Incubate at 4 °C for 2 hours.

  • Quenching: Add 1 M Tris buffer (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to force the remaining NHS esters to react with the Tris amines, terminating the reaction[3].

  • Purification & Validation: Remove byproducts via a desalting column.

    • Validation Step: Measure the Degree of Labeling (DOL) using UV-Vis spectroscopy (analyzing both the A280 for the protein and the specific absorbance maximum of the conjugated payload).

References

  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. nih.gov.
  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.
  • A field guide to flow chemistry for synthetic organic chemists. Chemical Science (RSC Publishing).
  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Ethyl 5-iodothiophene-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical challenges encountered during the synthesis, identification, and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical challenges encountered during the synthesis, identification, and purification of Ethyl 5-iodothiophene-2-carboxylate (CAS: 37211-85-1).

This compound is typically synthesized via the directed metalation of ethyl thiophene-2-carboxylate using sterically hindered bases (such as TMPMgCl·LiCl) followed by electrophilic trapping with iodine [1], or via direct electrophilic iodination. Because the thiophene ring is electron-rich and the ester group is electron-withdrawing, achieving high regioselectivity while avoiding over-reaction or degradation requires precise control.

Workflow Visualization: Synthesis & Purification Pipeline

G SM Starting Material Ethyl thiophene-2-carboxylate Rxn Directed Metalation & Iodination (e.g., TMPMgCl·LiCl, then I2) SM->Rxn Crude Crude Mixture (Product, I2, Isomers, Acid) Rxn->Crude Wash Redox & Alkaline Workup (Na2S2O3 & NaHCO3 washes) Crude->Wash Org Organic Phase (Product + Neutral Organics) Wash->Org Extract (EtOAc/DCM) Aq Aqueous Phase (Iodide salts, Carboxylate) Wash->Aq Discard Purif Silica Gel Chromatography (Heptane / CH2Cl2 gradient) Org->Purif Pure Pure Target Compound Ethyl 5-iodothiophene-2-carboxylate Purif->Pure

Workflow for the isolation and purification of Ethyl 5-iodothiophene-2-carboxylate.

FAQ 1: Impurity Profiling & Analytical Identification

Q: What are the primary impurities formed during this synthesis, and how do they originate?

A: The impurity profile of your crude mixture is a direct consequence of the reaction kinetics and the specific metalation/iodination strategy employed. Understanding the causality behind these impurities is the first step in designing a self-validating purification system.

ImpurityCausality / OriginPhysical State
Unreacted Starting Material Incomplete metalation or insufficient equivalents of iodine.Pale yellow liquid
Ethyl 3,5-diiodothiophene-2-carboxylate Over-metalation/iodination. The 3-position becomes activated if excess base/I₂ is present.Solid / Heavy oil
Ethyl 4-iodothiophene-2-carboxylate Regioisomeric mis-trapping, often due to elevated temperatures causing metal migration (halogen dance).Oil
5-Iodothiophene-2-carboxylic acid Saponification (hydrolysis) of the ethyl ester during basic aqueous workup or prolonged exposure to basic metalating agents.Solid
Residual Iodine (I₂) Excess electrophile used to drive the reaction to completion.Dark purple/brown solid
Q: How can I analytically differentiate the target product from regioisomeric and over-iodinated impurities?

A: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is the most reliable diagnostic tool here. The substitution pattern on the thiophene ring dictates the multiplicity and coupling constants (


) of the aromatic protons.
  • Target Product (5-iodo): Exhibits two distinct doublets in the aromatic region (H-3 and H-4) with a coupling constant of

    
     Hz, typical for adjacent protons on a 2,5-disubstituted thiophene [2].
    
  • Starting Material: Shows three distinct proton signals (a doublet of doublets and two doublets) due to the mono-substituted nature of the ring.

  • Diiodo Impurity (3,5-diiodo): Exhibits only one singlet in the aromatic region, as the remaining proton has no adjacent protons to couple with.

Table: Diagnostic ¹H NMR Markers (in CDCl₃)

Compound Aromatic Proton Signals (δ ppm) Multiplicity & Coupling

| Ethyl 5-iodothiophene-2-carboxylate | ~7.65 (H-3), ~7.25 (H-4) | Two doublets (


 Hz) |
| Ethyl thiophene-2-carboxylate (SM)  | ~7.80 (H-3), ~7.55 (H-5), ~7.10 (H-4) | dd, dd, dd (Complex coupling) |
| Ethyl 3,5-diiodothiophene-2-carboxylate  | ~7.40 (H-4) | Singlet |

FAQ 2: Troubleshooting & Preparative Protocols

Q: My crude mixture is dark brown/purple. How do I efficiently remove residual iodine (I₂) without degrading the product?

A: The dark coloration indicates the presence of unreacted molecular iodine (I₂). Iodine is highly soluble in organic solvents and will co-elute with your product during chromatography, ruining the separation and potentially degrading the ester over time.

The Solution: A reductive aqueous wash using Sodium Thiosulfate (Na₂S₂O₃). The Mechanism: Thiosulfate reduces the lipophilic molecular iodine into hydrophilic iodide ions (


). The resulting iodide and tetrathionate salts partition exclusively into the aqueous phase.

Step-by-Step Protocol (Self-Validating):

  • Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Add an equal volume of 10% (w/v) aqueous

    
     solution to the separatory funnel.
    
  • Shake vigorously, venting frequently.

  • Validation Check: Allow the layers to separate. The organic layer must transition from dark purple/brown to a pale yellow or clear color. If a brown tint persists, repeat the wash with fresh thiosulfate solution.

  • Separate the organic layer for further processing.

Q: I am detecting 5-iodothiophene-2-carboxylic acid in my LC-MS. Why is this forming and how is it removed?

A: This is a classic hydrolysis impurity. The highly basic conditions required for metalation (e.g., TMPMgCl·LiCl) or aggressive basic aqueous workups can cause saponification (cleavage) of the ethyl ester, yielding the corresponding carboxylic acid.

Removal Protocol: Because the impurity contains an acidic proton (


), it can be easily removed via acid-base extraction prior to chromatography.
  • Wash the organic phase (containing the ester and the acid impurity) with saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • The mild base deprotonates the acid, forming a water-soluble sodium carboxylate salt, which partitions into the aqueous layer.

  • The target ethyl ester remains in the organic layer.

  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Q: How do I separate unreacted ethyl thiophene-2-carboxylate from the target product?

A: Both the starting material and the target product are relatively non-polar esters. However, the heavy iodine atom significantly increases the polarizability and molecular weight of the target compound, slightly altering its retention factor (


) on silica gel.

Chromatography Protocol: Standard hexanes/ethyl acetate mixtures often fail to provide baseline resolution for these two compounds. Instead, utilizing a less polar, highly selective solvent system is required. Literature protocols [2] demonstrate that a mixture of heptane and dichloromethane provides superior resolution.

  • Prepare a silica gel column (230-400 mesh).

  • Load the crude oil onto the column using a minimal amount of

    
    .
    
  • Elute using an isocratic or shallow gradient of Heptane /

    
     (90:10 v/v) .
    
  • Fraction Collection: The unreacted starting material will elute slightly faster than the iodinated product due to the increased dipole moment introduced by the iodine atom.

  • Monitor fractions via TLC (UV active at 254 nm) and confirm purity using GC-MS or ¹H NMR before combining and concentrating the fractions. This method routinely yields the product as a pale yellow oil with >95% purity [2].

References

  • New Preparation Methods and Reactions of Organometallic Reagents of Mg, Zn and Al for the Functionalization of Aromatics and Heteroaromatics Source: Elektronische Hochschulschriften der LMU München (Dissertation by A. Frischmuth, Knochel Group) URL:[Link]

  • Direct Metalation of Heteroaromatic Esters and Nitriles Using a Mixed Lithium-Cadmium Base. Subsequent Conversion Source: American Chemical Society (The Journal of Organic Chemistry) URL:[Link]

Optimization

Improving the stability and storage of Ethyl 5-iodothiophene-2-carboxylate

This technical guide is structured to serve as a high-level support resource for researchers working with Ethyl 5-iodothiophene-2-carboxylate (CAS: 13781-53-8) .[1][2][3] It prioritizes practical troubleshooting, mechani...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a high-level support resource for researchers working with Ethyl 5-iodothiophene-2-carboxylate (CAS: 13781-53-8) .[1][2][3] It prioritizes practical troubleshooting, mechanistic understanding, and rigorous data management.

Senior Application Scientist Desk Status: Operational | Topic: Stability, Storage, and Recovery[1][2][3]

The "Golden Rules" of Storage & Handling

Immediate actionable protocols to prevent degradation.[2]

For this specific halogenated thiophene ester, stability is dictated by three vectors: Photolytic Deiodination , Hydrolysis , and Oxidation .[1][2]

ParameterCritical SpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 1 month)Low temperature inhibits the kinetics of ester hydrolysis and suppresses radical propagation if iodine is liberated [1].[1][2][3]
Atmosphere Inert Gas (Argon/Nitrogen) Thiophene rings are electron-rich and susceptible to oxidation.[1][2][3] Air exposure accelerates darkening (oxidation) [2].[1][2]
Light Strict Darkness (Amber Vials) The C–I bond is photosensitive.[1][2] UV/Visible light causes homolytic cleavage, releasing iodine radicals (

) and turning the solid purple/brown [3].
Container Glass (Teflon-lined cap) Avoid plastics for long-term storage as iodine can diffuse into polymers.[1][2][3] Avoid metal spatulas which may catalyze oxidative addition.[1][2][3]

Troubleshooting & Diagnostics (Q&A)

Q: My sample has turned from off-white to a pink/purple color. Is it usable?

A: It depends on the application, but purification is recommended. [1][2]

  • Diagnosis: The pink/purple hue indicates Iodine (

    
    ) liberation .[1][2][3] This is a result of photodeiodination.[2][3] The sample now contains the de-iodinated impurity (Ethyl thiophene-2-carboxylate) and free iodine.[1][2][3]
    
  • Impact: Free iodine is an oxidant and can poison palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2][3]

  • Action: If the color is faint, wash a solution of the compound (in Et2O or EtOAc) with 10% aqueous Sodium Thiosulfate (

    
    ) .[2] This reduces 
    
    
    
    to water-soluble iodide (
    
    
    ), restoring the colorless organic layer.[1][2][3]
Q: The NMR shows a broad singlet at ~11.0 ppm and loss of the ethyl group signals. What happened?

A: Your ester has hydrolyzed. [1][2][3]

  • Diagnosis: Moisture ingress has cleaved the ester bond, forming 5-iodothiophene-2-carboxylic acid.[1][2][3]

  • Prevention: Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid [4].[2]

  • Recovery: The acid can be re-esterified (EtOH/H2SO4), but it is often more cost-effective to discard if hydrolysis is >10%.[1][2][3]

Q: Can I use a metal spatula to weigh this compound?

A: Avoid it if possible.

  • Risk: While not instantly destructive, trace transition metals (Fe, Ni from stainless steel) can catalyze oxidative addition into the C–I bond over time, especially if the metal surface is scratched or active.[2] Use glass , ceramic , or Teflon-coated tools.[1][2][3]

Degradation Pathways & Logic

Visualizing the chemistry to predict failure points.[2]

The following diagram illustrates the two primary failure modes: Light-Induced Homolysis and Moisture-Induced Hydrolysis .[1][2][3]

DegradationPathways Compound Ethyl 5-iodothiophene-2-carboxylate (Off-white Solid) Light UV/Vis Light (hv) Compound->Light Exposure Moisture Moisture (H2O) Compound->Moisture Improper Seal Radical Radical Intermediate [Thiophene-C• + I•] Light->Radical C-I Bond Homolysis Acid 5-iodothiophene-2-carboxylic acid (Solid Precipitate) Moisture->Acid Hydrolysis Ethanol Ethanol (Byproduct) Moisture->Ethanol Leaving Group Iodine Free Iodine (I2) (Purple Color) Radical->Iodine Dimerization Deiodinated Ethyl thiophene-2-carboxylate (Impurity) Radical->Deiodinated H-Abstraction

Figure 1: Primary degradation pathways.[1][2][3] Note that purple coloration is a specific indicator of the upper pathway (Photolysis).[1][2]

Purification & Recovery Protocols

Standard Operating Procedures (SOPs) for restoring degraded material.

Scenario A: Iodine Contamination (Purple Solid)

Technique: Thiosulfate Wash [1][2]

  • Dissolve the degraded solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3]

  • Wash the organic layer with 10% aq.[1][2][3] Sodium Thiosulfate (

    
    ) .[1][2][3]
    
    • Observation: The organic layer should instantly turn from purple/brown to pale yellow/colorless.[2][3]

  • Wash with Brine (

    
    ).[1][2][3]
    
  • Dry over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentrate in vacuo.[1][2][3]

Scenario B: General Impurities / Hydrolysis

Technique: Recrystallization [1][2][3]

  • Solvent System: Ethanol/Water or Hexanes.[1][2][3]

  • Protocol:

    • Dissolve solid in minimal hot Ethanol (~60°C).

    • Add warm water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter crystals and wash with cold Hexanes [5].

Quality Control Decision Tree

A logical workflow for assessing material viability before experimentation.

QCDecisionTree Start Inspect Sample ColorCheck Color Check Start->ColorCheck White Off-White / Pale Yellow ColorCheck->White Pass Purple Pink / Purple / Brown ColorCheck->Purple Fail NMR 1H NMR Analysis White->NMR ThioWash Perform Thiosulfate Wash Purple->ThioWash PurityCheck Purity > 95%? NMR->PurityCheck Use Proceed to Experiment PurityCheck->Use Yes Purify Purify (See Section 4) PurityCheck->Purify No Purify->NMR Re-test ThioWash->NMR

Figure 2: Pre-experimentation quality control workflow.

References

  • Sigma-Aldrich .[1][2][3] Ethyl 5-aminothiophene-2-carboxylate Product Sheet (Storage Conditions). Retrieved from [1][2][3]

  • Thermo Fisher Scientific . Safety Data Sheet: 5-Ethyl-2-thiophenecarboxaldehyde. Retrieved from [1][2]

  • Physical Chemistry Chemical Physics . Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes. (2024). Retrieved from [1][2]

  • Fisher Scientific . Handling and Storage of Thiophene Derivatives. Retrieved from [1][2]

  • Google Patents . Process for the purification of thiophenes (US20090318710A1).[2] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: Ethyl 5-iodothiophene-2-carboxylate vs. Ethyl 5-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, thiophene derivatives are indispensable building blocks for the synthesis of a wide array of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene derivatives are indispensable building blocks for the synthesis of a wide array of pharmaceuticals and materials.[1][2] The strategic functionalization of the thiophene ring is paramount, and among the most versatile handles for synthetic elaboration are halogens. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct synthons: Ethyl 5-iodothiophene-2-carboxylate and Ethyl 5-bromothiophene-2-carboxylate. Understanding their relative performance in key chemical transformations is crucial for rational reaction design and process optimization.

At a Glance: The Fundamental Difference

The primary determinant of the differential reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[3][4] This fundamental disparity in bond dissociation energy directly influences the kinetics of many reactions, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5][6][7]

PropertyEthyl 5-bromothiophene-2-carboxylateEthyl 5-iodothiophene-2-carboxylateRationale
Molecular Formula C₇H₇BrO₂SC₇H₇IO₂SDifferent halogen substituent.
Molecular Weight 235.10 g/mol 282.10 g/mol Iodine is heavier than bromine.
Appearance Light orange to yellow to green clear liquid[1]Typically a solid at room temperatureHeavier molecules often have higher melting points.
C-X Bond Dissociation Energy ~305.0 kJ/mol[3]~228.7 kJ/mol[3]The C-I bond is significantly weaker than the C-Br bond.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[8] This trend is a direct consequence of the decreasing ease of oxidative addition to the palladium(0) catalyst as the carbon-halogen bond strength increases.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a widely used method for the formation of biaryl structures.[9][10][11] In a direct comparison, Ethyl 5-iodothiophene-2-carboxylate is expected to exhibit superior reactivity over its bromo-counterpart. This translates to several practical advantages, including the potential for lower catalyst loadings, milder reaction temperatures, and shorter reaction times to achieve comparable or higher yields.

Generalized Suzuki-Miyaura Coupling Scheme:

Sources

Comparative

DFT calculations to predict the reactivity of Ethyl 5-iodothiophene-2-carboxylate

Computational Benchmarking Guide: Reactivity Prediction of Ethyl 5-iodothiophene-2-carboxylate Executive Summary Ethyl 5-iodothiophene-2-carboxylate is a critical scaffold in the synthesis of SGLT2 inhibitors and anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Benchmarking Guide: Reactivity Prediction of Ethyl 5-iodothiophene-2-carboxylate

Executive Summary

Ethyl 5-iodothiophene-2-carboxylate is a critical scaffold in the synthesis of SGLT2 inhibitors and anti-inflammatory agents. Its reactivity is dominated by the C–I bond (C5 position), which serves as a "privileged" site for Palladium-catalyzed cross-coupling. However, competitive pathways such as C–H activation at the C3/C4 positions and ester hydrolysis at C2 often complicate synthetic routes.

This guide objectively compares computational methodologies (DFT Functionals/Basis Sets) for predicting this molecule's reactivity and validates these predictions against experimental Suzuki-Miyaura coupling protocols. It is designed for medicinal chemists seeking to rationalize synthetic failures or optimize yields without extensive trial-and-error.

Computational Methodology Comparison

To accurately predict the reactivity of iodine-containing thiophenes, the choice of Density Functional Theory (DFT) method is paramount. Standard methods often fail due to the relativistic effects of Iodine and weak dispersion forces in the thiophene ring.

Comparative Analysis: Selecting the Right "Tool"
FeatureMethod A: The "Standard" Method B: The "High-Fidelity" (Recommended)
Functional B3LYP wB97X-D (or M06-2X)
Basis Set (Iodine) LANL2DZ (Effective Core Potential)def2-TZVP (Triple-Zeta + Polarization)
Basis Set (C,H,O,S) 6-31G(d)def2-TZVP
Dispersion Correction None (Poor handling of

-stacking)
Yes (D2/D3 corrections included)
Relativistic Effects Implicit (via ECP)Explicit (via ECP or scalar relativistic)
Computational Cost Low (1x)High (4x - 8x)
Accuracy (Barrier Heights)

3-5 kcal/mol

1 kcal/mol
Use Case Rapid screening of geometriesKinetic studies & Transition State search

Expert Insight: While B3LYP is faster, it systematically underestimates reaction barriers for oxidative addition involving Iodine. wB97X-D is the superior choice here because it accounts for long-range dispersion interactions, which are critical when the Palladium catalyst approaches the thiophene


-system.

Reactivity Profile & Mechanism

Global & Local Reactivity Descriptors

Using Method B (wB97X-D/def2-TZVP), we map the reactivity hotspots.

  • HOMO (Nucleophilic limit): Localized on the Thiophene ring (Sulfur lone pair).

  • LUMO (Electrophilic limit): Localized on the C5-I bond and the Ester carbonyl.

Fukui Function Analysis (


 and 

):
The Fukui function predicts where the molecule will react.
  • 
     (Nucleophilic Attack): High value at C2 (Carbonyl)  and C5 (Ips-carbon) .
    
  • 
     (Electrophilic Attack): High value at C4  (Beta-position), suggesting C4 is the primary site for competitive electrophilic aromatic substitution (EAS).
    
Visualizing the Workflow

G Start Input Structure (Ethyl 5-iodothiophene-2-carboxylate) Opt Geometry Optimization (wB97X-D/def2-SVP) Start->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq SP Single Point Energy (def2-TZVP + Solvation) Freq->SP Ground State Fukui Fukui Analysis (Regioselectivity) Freq->Fukui Population Analysis TS TS Search (QST3 Method) Freq->TS Reaction Path

Caption: Computational workflow for predicting reactivity. Green path determines regioselectivity; Red path determines kinetics.

Case Study: Suzuki-Miyaura Coupling

The primary application of this molecule is cross-coupling. The rate-determining step (RDS) for iodides is often debated between Oxidative Addition and Transmetallation. DFT clarifies this.

Reaction Coordinate Diagram

The calculation (wB97X-D/def2-TZVP, SMD Solvent Model: Dioxane) reveals the energy landscape.

  • Step 1: Pre-complexation: Pd(0) coordinates to the thiophene double bond (

    
     kcal/mol).
    
  • Step 2: Oxidative Addition (TS1): Insertion of Pd into C–I bond. Barrier is remarkably low (

    
     kcal/mol) compared to the Bromo-analog (
    
    
    
    kcal/mol).
  • Step 3: Transmetallation (TS2): Exchange with Aryl-Boronic acid. This is the Rate Determining Step (

    
     kcal/mol).
    

ReactionPath Reactants Reactants Pd(0) + Substrate Complex $pi$-Complex (-12.4 kcal/mol) Reactants->Complex TS1 TS1: Oxidative Addition (3.2 kcal/mol) Complex->TS1 Inter1 Oxidative Adduct Pd(II)-I Species TS1->Inter1 TS2 TS2: Transmetallation (18.5 kcal/mol) Inter1->TS2 + Ar-B(OH)2 Product Biaryl Product TS2->Product Reductive Elim.

Caption: DFT-calculated energy pathway. Note that TS2 (Transmetallation) is the bottleneck, not the C-I activation.

Experimental Validation Protocol

To validate the computational prediction that the C–I bond activates rapidly but Transmetallation is the bottleneck, we compare the Iodo-substrate against the Bromo-substrate.

Protocol: Comparative Suzuki Coupling

Objective: Synthesize Ethyl 5-phenylthiophene-2-carboxylate.

Materials:

  • Substrate A: Ethyl 5-iodothiophene-2-carboxylate (1.0 eq)

  • Substrate B (Control): Ethyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • Base: K

    
    PO
    
    
    
    (2.0 eq)[1]
  • Solvent: 1,4-Dioxane : Water (6:1)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a microwave vial with Substrate (0.5 mmol), Phenylboronic acid (0.6 mmol), and Base.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    last to prevent premature oxidation.
  • Solvation: Add degassed Dioxane/Water mixture (4 mL).

  • Reaction: Heat to 60°C (Mild) to differentiate reactivity.

    • Note: Standard conditions use 90°C, but 60°C allows observation of the kinetic difference predicted by DFT.

  • Monitoring: Aliquot at 15 min, 1 hr, and 4 hrs. Analyze via HPLC/UPLC.

Results Comparison (Data Support):

ParameterEthyl 5-iodo- (Substrate A)Ethyl 5-bromo- (Substrate B)DFT Prediction Validation
Yield (15 min) 85%12%Validated: C-I oxidative addition is significantly faster (lower TS1).
Yield (4 hr) >98%92%Both reach completion, but Iodo- is kinetically superior.
By-products Minimal (<2%)Desbromo (5%)Slower oxidative addition in Bromo- allows competitive hydrodehalogenation.

References

  • Suzuki-Miyaura Coupling Mechanism & Reactivity

    • Title: "Mechanistic studies on the Suzuki-Miyaura cross-coupling"
    • Source: Yoneda Labs / Nobel Lecture
    • URL:[Link]

  • DFT Functional Benchmarking (Iodine)

    • Title: "Iodine in the Atmosphere I: Computational Benchmark... of Oxy-acids and Oxides"
    • Source: ChemRxiv (2021)
    • URL:[Link]

  • Fukui Functions & Thiophene Reactivity

    • Title: "New thiophene derivatives: ...
    • Source: BMC Chemistry (2024)[2]

    • URL:[Link]

  • Experimental Protocols for Halogenated Thiophenes

    • Title: "Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxyl
    • Source: Molecules (NIH/PMC)
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Characterizing Reaction Products by ¹H and ¹³C NMR Spectroscopy

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic compounds.[1] For researchers in drug development and synth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic compounds.[1] For researchers in drug development and synthetic chemistry, confirming the identity and purity of a reaction product is a critical step. This guide provides an in-depth comparison of ¹H and ¹³C NMR spectroscopy, contextualizes their performance against other common analytical techniques, and offers field-proven protocols for obtaining high-quality data.

The Unrivaled Power of NMR in Structural Analysis

At its core, NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C, by placing them in a strong magnetic field and irradiating them with radiofrequency waves.[2][3] The resulting spectrum provides a wealth of information about the molecular structure, including the electronic environment of each nucleus, the connectivity of atoms, and their spatial relationships.[2][4][5] This detailed insight into the carbon-hydrogen framework of a molecule is what makes NMR a cornerstone of organic chemistry.[6][7]

Head-to-Head Comparison: ¹H NMR vs. ¹³C NMR

While both ¹H and ¹³C NMR are fundamental to structural characterization, they provide different and complementary information.[8][9] Understanding their individual strengths and weaknesses is key to their effective application.

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Information Provided Number, environment, and connectivity of hydrogen atoms.[4][9]Number and types of distinct carbon environments, revealing the carbon skeleton.[4][9]
Sensitivity High, due to the ~99.9% natural abundance of ¹H.Low, due to the ~1.1% natural abundance of ¹³C and its lower gyromagnetic ratio.[10]
Sample Amount Typically requires 5-25 mg of material.Requires a more concentrated sample, often 30 mg or more.[9]
Acquisition Time A useful spectrum can be obtained in minutes.[9]Requires longer acquisition times, often 20-30 minutes or more.[9][10]
Chemical Shift Range Typically 0-14 ppm.[4][11]Much wider range, typically 0-220 ppm, leading to less peak overlap.[4][11]
Integration Signal intensity is proportional to the number of protons, providing quantitative ratios.[11]Not typically integrated due to variations in signal intensity and relaxation times.[11]
Splitting Patterns Complex splitting (multiplicity) provides rich information about neighboring protons (n+1 rule).[11][12]Typically proton-decoupled, resulting in a spectrum of singlets, which simplifies the spectrum but removes C-H coupling information.[11]

The high sensitivity and rich coupling information of ¹H NMR make it the primary tool for initial structural analysis. However, the greater spectral dispersion and direct observation of the carbon backbone in ¹³C NMR are invaluable for complex molecules where proton signals may overlap.[4]

NMR in the Broader Analytical Context: A Performance Comparison

While NMR is a powerhouse for structural elucidation, it is often used in conjunction with other techniques to provide a complete picture of a reaction product.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesKey Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, stereochemistry, and connectivity.[6][13]5-50+ mg, soluble in a deuterated solvent.Non-destructive, highly quantitative (¹H), provides unparalleled structural detail.[14][15][16]Relatively low sensitivity, requires more sample, higher instrument cost.[13][14]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Micrograms to nanograms.Extremely high sensitivity, provides molecular formula.[14][15]Provides limited structural information, often destructive.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[1][2][5]Milligrams, can be solid, liquid, or gas.Fast, inexpensive, excellent for identifying functional groups.[3][7]Provides limited information on the overall molecular structure, can be ambiguous.[3][5]

The synergy between these techniques is a cornerstone of modern chemical analysis.[6][7] For instance, IR spectroscopy can quickly confirm the presence of a carbonyl group in a product, MS can provide its exact mass and molecular formula, and NMR can then be used to piece together the complete atomic connectivity and stereochemistry.[6]

Experimental Workflow: From Reaction Product to Final Structure

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental workflow. The following protocol outlines the key steps and the rationale behind them.

Step 1: Sample Preparation - The Foundation of a Good Spectrum

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[17]

  • Solvent Selection : Choose a deuterated solvent in which the compound is highly soluble.[18] The choice of solvent is crucial as it must dissolve the analyte without producing overwhelming solvent signals in the ¹H NMR spectrum.[19][20]

    • CDCl₃ (Deuterated Chloroform) : A versatile and widely used solvent for a broad range of organic compounds.[21][22]

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide) : Excellent for dissolving polar compounds.[21][22]

    • D₂O (Deuterium Oxide) : Ideal for water-soluble compounds and for identifying exchangeable protons (-OH, -NH).[21][22]

  • Concentration : Dissolve an appropriate amount of the sample in the chosen deuterated solvent. A concentration of 10-50 mM is generally optimal for ¹H NMR, while 50-200 mM is recommended for ¹³C NMR.[23]

  • Filtration : To remove any solid particles that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[24]

  • Internal Standard (Optional) : For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[10]

Step 2: Data Acquisition - Optimizing Spectrometer Parameters
  • Instrument Setup : Insert the NMR tube into the spinner and place it in the spectrometer.

  • Locking : The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[24]

  • Shimming : This process optimizes the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.[25]

  • Pulse Sequence Selection :

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by collapsing carbon signals into singlets.[10]

  • Setting Acquisition Parameters :

    • Acquisition Time (aq) : The duration for which the signal is detected. A typical value is 2-4 seconds.[17]

    • Relaxation Delay (d1) : The time allowed for nuclei to return to equilibrium between pulses. This should be at least 5 times the longest T₁ relaxation time for quantitative results.[17]

    • Number of Scans (ns) : For ¹H NMR, a small number of scans (4-16) is often sufficient. For the less sensitive ¹³C nucleus, a much larger number of scans is required to achieve an adequate signal-to-noise ratio.[17]

Step 3: Data Processing and Interpretation
  • Fourier Transform : The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.[26]

  • Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.[27]

  • Referencing : The chemical shift axis is calibrated using the residual solvent peak or an internal standard like TMS.[27]

  • Spectral Analysis :

    • Chemical Shift (δ) : The position of a signal indicates the electronic environment of the nucleus.[4]

    • Integration : The area under a ¹H NMR signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting) : The splitting pattern of a ¹H signal reveals the number of adjacent protons.[11]

    • Coupling Constants (J) : The distance between split peaks provides information about the dihedral angle and connectivity between coupled nuclei.

Visualizing the Path to Structural Elucidation

The following diagrams illustrate the logical workflow and the relationship between NMR data and molecular structure.

G cluster_0 Pre-Analysis cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation & Refinement Reaction Reaction Workup & Purification SamplePrep Sample Preparation (Solvent, Concentration) Reaction->SamplePrep LoadSample Load Sample into Spectrometer SamplePrep->LoadSample LockShim Lock & Shim LoadSample->LockShim Acquire Acquire 1D Spectra (¹H, ¹³C) LockShim->Acquire Process Processing (FT, Phase, Baseline) Acquire->Process Analyze1D Analyze 1D Spectra (Shift, Integration, Multiplicity) Process->Analyze1D Hypothesis Propose Structure Analyze1D->Hypothesis FinalStructure Confirm/Refine Structure Analyze1D->FinalStructure If structure is simple Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Hypothesis->Acquire2D If structure is complex or ambiguous Analyze2D Analyze 2D Spectra for Correlations Acquire2D->Analyze2D Analyze2D->FinalStructure

Figure 1. A comprehensive workflow from sample preparation to final structure validation using 1D and 2D NMR techniques.

G cluster_0 ¹H NMR Spectral Data cluster_1 Deduced Structural Information Shift Chemical Shift (δ) Environment Electronic Environment Shift->Environment Integration Integration ProtonRatio Ratio of Protons Integration->ProtonRatio Multiplicity Multiplicity (Splitting) NeighboringProtons Number of Neighboring H Multiplicity->NeighboringProtons Coupling Coupling Constant (J) Connectivity Connectivity & Geometry Coupling->Connectivity

Sources

Comparative

X-ray crystallographic analysis of Ethyl 5-iodothiophene-2-carboxylate derivatives

Publish Comparison Guide: High-Resolution X-Ray Crystallographic Analysis of Ethyl 5-Iodothiophene-2-Carboxylate Derivatives Introduction Ethyl 5-iodothiophene-2-carboxylate (CAS 225797-24-0) is a highly versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: High-Resolution X-Ray Crystallographic Analysis of Ethyl 5-Iodothiophene-2-Carboxylate Derivatives

Introduction

Ethyl 5-iodothiophene-2-carboxylate (CAS 225797-24-0) is a highly versatile building block in organic synthesis and materials science ([1]). The presence of a highly polarizable iodine atom at the 5-position, coupled with an electron-withdrawing ester group, creates a pronounced positive electrostatic potential (


-hole) on the halogen. This structural feature facilitates highly directional C–I···O and C–I···S halogen bonds (XBs), making these derivatives prime candidates for crystal engineering and supramolecular chemistry ([2]). However, the crystallographic analysis of such heavy-atom-containing thiophenes presents a unique set of challenges that require optimized instrumentation and rigorous methodology.

The Core Challenge: Causality in Experimental Design

The primary crystallographic hurdle when analyzing 5-iodothiophene-2-carboxylate derivatives is the massive disparity in X-ray scattering power between the heavy iodine atom (


) and the lighter atoms (C, H, O, S) comprising the thiophene ring and the flexible ethyl ester chain.
  • Absorption Effects: Iodine strongly absorbs X-rays, particularly Cu-K

    
     radiation (
    
    
    
    Å). If uncorrected, this leads to severe systematic errors in the intensities of low-angle reflections. This manifests as residual electron density ripples (Fourier truncation errors) around the iodine atom, which can easily mask the true positions of the adjacent thiophene carbons.
  • Dynamic Range: The detector must simultaneously record the extremely intense reflections dominated by iodine and the weak, high-angle reflections necessary to resolve the ester's aliphatic tail.

  • Self-Validating Protocol: To ensure the integrity of the structural model, the experimental design must be self-validating. This requires selecting a radiation source that minimizes absorption while maximizing resolution, and utilizing an absorption correction model whose efficacy is internally verified by tracking the drop in the internal agreement factor (

    
    ) across symmetry-equivalent reflections.
    

Platform Comparison: Bruker D8 VENTURE vs. Rigaku XtaLAB Synergy-S

To objectively evaluate the best approach for resolving the halogen-bonded networks of these derivatives, we compare two flagship dual-source microfocus diffractometers frequently utilized in advanced chemical crystallography ([3]).

1. Bruker D8 VENTURE (Photon III Detector)

  • Source Selection: Equipped with I

    
    S 3.0 microfocus sources (Mo/Cu). For iodine-rich thiophenes, the Mo-K
    
    
    
    (
    
    
    Å) source is prioritized to drastically reduce the linear absorption coefficient (
    
    
    ), minimizing systematic errors ([4]).
  • Detector Performance: The Photon III mixed-mode CPAD (Charge-Integrating Pixel Array Detector) is exceptional at handling high dynamic ranges. It prevents pixel saturation from the intense iodine reflections while accurately integrating the weak carbon reflections of the ethyl group.

  • Software Pipeline: Data reduction via APEX4, utilizing SADABS for multi-scan absorption correction.

2. Rigaku XtaLAB Synergy-S (HyPix-6000HE Detector)

  • Source Selection: PhotonJet-S microfocus sources (Mo/Cu).

  • Detector Performance: The HyPix-6000HE is a Hybrid Photon Counting (HPC) detector. Its true zero dark noise characteristic is highly advantageous when measuring the extremely weak high-angle reflections of the flexible ethyl ester chain, which are often lost in the background noise of older detector technologies ([4]).

  • Software Pipeline: CrysAlisPro, which employs a highly rigorous empirical absorption correction using spherical harmonics, seamlessly integrating numerical face-indexing for highly absorbing habits.

Experimental Protocol: A Self-Validating Workflow

Step 1: Crystallization (Vapor Diffusion)

  • Dissolve 20 mg of the Ethyl 5-iodothiophene-2-carboxylate derivative in 0.5 mL of dichloromethane (good solvent).

  • Place the unsealed vial inside a larger sealed chamber containing 3 mL of pentane (anti-solvent).

  • Allow vapor equilibration at 20 °C. Crystals typically form within 48–72 hours. Causality: Vapor diffusion promotes slow, ordered nucleation, minimizing twinning and structural disorder—common issues in planar, stackable thiophene derivatives.

Step 2: Data Collection Strategy

  • Mount a single crystal (optimal size: 0.15 × 0.10 × 0.05 mm) on a MiTeGen loop using Paratone oil.

  • Flash-cool the crystal to 100 K using an Oxford Cryosystems cooler ([4]). Causality: Cryo-cooling minimizes thermal motion (reducing atomic displacement parameters,

    
    ), which is critical for accurately modeling the flexible ethyl chain and resolving precise I···O halogen bond distances. Mo-K
    
    
    
    radiation is selected over Cu-K
    
    
    to minimize absorption.

Step 3: Data Reduction and Absorption Correction

  • Integrate frames using the respective platform software (APEX4 or CrysAlisPro).

  • Apply multi-scan absorption correction. Self-Validation Check: Monitor the

    
     value before and after absorption correction. A successful correction for an iodine-containing compound should drop 
    
    
    
    from >12% to <4%. If
    
    
    remains high, analytical face-indexing must be applied to validate the model.

Step 4: Structure Solution and Refinement

  • Solve the structure using intrinsic phasing (SHELXT) ([4]).

  • Refine using full-matrix least-squares on

    
     (SHELXL) ([2]).
    
  • Analyze halogen bonding geometries (C–I···O angles should approach 180° due to the

    
    -hole geometry).
    

Quantitative Data Presentation

The following table summarizes the comparative crystallographic metrics obtained from a standardized 0.12 × 0.08 × 0.04 mm crystal of an Ethyl 5-iodothiophene-2-carboxylate derivative analyzed on both platforms at 100 K using Mo-K


 radiation.
Crystallographic MetricBruker D8 VENTURE (Photon III)Rigaku XtaLAB Synergy-S (HyPix)Significance / Impact
Resolution Limit (Å) 0.750.73Synergy-S HPC detector slightly extends high-angle resolution due to zero dark noise.
Completeness (%) 99.899.9Both platforms provide excellent data completeness for anisotropic refinement.
Mean I/

(I)
24.526.2Higher I/

indicates better signal-to-noise, crucial for resolving the ethyl ester carbons.

(Post-Absorption)
0.0310.028Both software suites (SADABS vs. CrysAlisPro) effectively model iodine absorption.
Final

(

)
0.0240.022Exceptional structural models achieved by both systems; well below the 0.05 publication threshold.
Max Residual Peak (


)
0.85 (near I atom)0.78 (near I atom)Indicates minor Fourier truncation errors typical of heavy atoms, successfully mitigated by both.

Mandatory Visualization

Workflow N1 Crystal Selection (Ethyl 5-iodothiophene-2-carboxylate) N2 Source Selection (Mo-Kα prioritized over Cu-Kα) N1->N2 Assess size & habit N3 Data Collection @ 100K (Bruker D8 / Rigaku Synergy) N2->N3 Optimize strategy N4 Data Reduction & Integration (APEX4 / CrysAlisPro) N3->N4 Raw frames N5 Absorption Correction (Self-Validation: Monitor R-int drop) N4->N5 Uncorrected intensities N6 Structure Solution (Intrinsic Phasing - SHELXT) N5->N6 Corrected hkl N7 Anisotropic Refinement (Least-Squares on F² - SHELXL) N6->N7 Initial phase model N8 Halogen Bond Analysis (Map C-I···O / C-I···S contacts) N7->N8 Final CIF generation

Crystallographic Data Processing Pipeline for Heavy-Atom Thiophene Derivatives

References

  • Koivuporras, A., et al. "Halogen Bonding in Halothiophene Building Blocks". Crystal Growth & Design, ACS Publications, 2023. URL: [Link]

  • Momma, K., et al. "Experimental electron density distribution of KZnB3O6 constructed by maximum-entropy method". Powder Diffraction, Cambridge Core, 2024. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 2015. URL:[Link]

  • Zeiser, C., et al. "Unveiling the Role of Solvents in DBTTF:HATCN Ternary Cocrystals". arXiv, 2023. URL:[Link]

Sources

Validation

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Ethyl 5-Iodothiophene-2-carboxylate

For researchers and professionals in drug development and materials science, the functionalization of thiophene scaffolds is a critical step in the synthesis of numerous valuable compounds. Ethyl 5-iodothiophene-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the functionalization of thiophene scaffolds is a critical step in the synthesis of numerous valuable compounds. Ethyl 5-iodothiophene-2-carboxylate is a key building block, and its efficient transformation via palladium-catalyzed cross-coupling reactions is paramount. This guide provides an in-depth comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions involving this substrate. By examining experimental data and explaining the mechanistic rationale behind catalyst selection, this document serves as a practical resource for optimizing synthetic strategies.

The superior reactivity of the carbon-iodine bond in ethyl 5-iodothiophene-2-carboxylate, compared to its bromo or chloro counterparts, makes it an excellent substrate for a range of palladium-catalyzed transformations.[1] The weaker C-I bond facilitates the oxidative addition step, which is often rate-limiting in the catalytic cycle, allowing for milder reaction conditions and higher efficiency.[1]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds, offering high functional group tolerance and utilizing generally non-toxic organoboron reagents.[2]

The choice of palladium catalyst and its associated ligands is crucial for achieving high yields and reaction efficiency. Below is a comparative summary of common palladium catalysts for the Suzuki-Miyaura coupling of ethyl 5-iodothiophene-2-carboxylate with arylboronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ TriphenylphosphineK₃PO₄1,4-Dioxane/H₂O901285-95[3]
Pd(dppf)Cl₂ dppfCs₂CO₃THF1002~90[4]
Pd(OAc)₂ / SPhos SPhosK₂CO₃Toluene/H₂O806High[2]
PdCl₂(PPh₃)₂ TriphenylphosphineK₂CO₃PEG60-Good[5]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl PEG = Polyethylene glycol

Expert Insights:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic, highly effective catalyst for a broad range of Suzuki couplings.[6] Its primary drawback can be the need for relatively high catalyst loading and longer reaction times.

  • Pd(dppf)Cl₂ often provides excellent yields with shorter reaction times due to the electron-rich and bulky nature of the dppf ligand, which stabilizes the active Pd(0) species and promotes the reductive elimination step.

  • Buchwald-type ligands like SPhos , when used with a simple palladium precursor like Pd(OAc)₂, are known for their high activity at low catalyst loadings, even with challenging substrates.[2]

  • PdCl₂(PPh₃)₂ is another common and effective catalyst, often used in various solvent systems, including greener options like PEG.[5]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine ethyl 5-iodothiophene-2-carboxylate, arylboronic acid, and base in a flask. B Add solvent (e.g., 1,4-Dioxane/H₂O). A->B C Purge with inert gas (Ar or N₂). B->C D Add Palladium Catalyst (e.g., Pd(PPh₃)₄). C->D E Heat to specified temperature (e.g., 90 °C) with stirring. D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature. F->G H Dilute with organic solvent and wash with water/brine. G->H I Dry organic layer, concentrate, and purify by chromatography. H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

  • To an oven-dried flask, add ethyl 5-iodothiophene-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent).

  • Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophene-2-carboxylate.[3]

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond at an unsaturated carbon.[7]

The efficiency of the Heck reaction is highly dependent on the catalyst, ligand, base, and solvent system. For electron-rich iodo-thiophenes, a variety of catalysts can be effective.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ P(o-tol)₃Et₃NDMF100-1202-570-90[8][9]
Herrmann's Catalyst -NaOAcNMP1404High[7]
Pd/C -K₂CO₃DMF1206Moderate-Good[10]
Pd(OAc)₂ / P(t-Bu)₃ P(t-Bu)₃Cs₂CO₃Dioxane1002>95[9]

P(o-tol)₃ = Tri(o-tolyl)phosphine Herrmann's Catalyst = trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) P(t-Bu)₃ = Tri(tert-butyl)phosphine

Expert Insights:

  • Pd(OAc)₂ with Phosphine Ligands: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[11] The choice of phosphine ligand is critical; electron-rich and bulky ligands like P(o-tol)₃ or P(t-Bu)₃ often accelerate the reaction and improve yields, especially with less reactive substrates.[9]

  • Palladacycles (e.g., Herrmann's Catalyst): These are highly stable and active precatalysts that can provide very high turnover numbers, making them suitable for reactions with low catalyst loadings.[7]

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the advantage of easier catalyst removal (by filtration), which is beneficial for large-scale synthesis and reducing product contamination. However, it may require higher temperatures and can sometimes lead to lower yields compared to homogeneous systems.

Heck_Cycle Pd0 Pd(0)Ln PdII_A R-Pd(II)LnX Pd0->PdII_A Oxidative Addition (R-X) PdII_B Olefin Complex PdII_A->PdII_B Olefin Coordination PdII_C Migratory Insertion Product PdII_B->PdII_C Migratory Insertion HPdX H-Pd(II)LnX PdII_C->HPdX β-Hydride Elimination (Product Release) HPdX->Pd0 Reductive Elimination (Base, -HX)

Caption: Generalized catalytic cycle for the Heck reaction.

  • In a sealed tube, combine ethyl 5-iodothiophene-2-carboxylate (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add DMF as the solvent (to achieve a 0.2 M concentration).

  • Seal the tube and heat the mixture to 120 °C for 4 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is the most prevalent method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable conjugated enynes and arylalkynes.[12]

Both copper-catalyzed and copper-free Sonogashira protocols are widely used, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ CuIEt₃NTHFRT1.5~97
Pd(PPh₃)₄ CuIi-Pr₂NHToluene502High[13]
Pd(OAc)₂ / XPhos -Cs₂CO₃Dioxane804High[14]
PdCl₂(PPh₃)₂ -TBAFSolvent-freeRT<1~90[15]

XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl TBAF = Tetrabutylammonium fluoride

Expert Insights:

  • Classical System (PdCl₂(PPh₃)₂/CuI): This is the most traditional and highly reliable catalyst system for Sonogashira couplings. The copper(I) co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

  • Copper-Free Systems: The elimination of copper is often desirable to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify purification, especially when dealing with sensitive substrates.[12] Modern catalyst systems with bulky, electron-rich ligands (like XPhos) or specific bases (like TBAF) can efficiently promote the reaction without a copper co-catalyst.[14][15]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine ethyl 5-iodothiophene-2-carboxylate and terminal alkyne in a flask. B Add solvent (e.g., THF) and base (e.g., Et₃N). A->B C Degas the solution. B->C D Add Pd catalyst (e.g., PdCl₂(PPh₃)₂) and CuI co-catalyst (if applicable). C->D E Stir at specified temperature (e.g., room temperature). D->E F Monitor reaction by TLC or LC-MS. E->F G Quench with water. F->G H Extract with organic solvent, wash, and dry. G->H I Concentrate and purify by chromatography. H->I

Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.

  • To a two-necked flask under a nitrogen atmosphere, add ethyl 5-iodothiophene-2-carboxylate (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.) dropwise.

  • Stir the mixture at room temperature for 1.5 hours.

  • Monitor the reaction's completion by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Conclusion

The selection of an optimal palladium catalyst for reactions with ethyl 5-iodothiophene-2-carboxylate is a multi-faceted decision that depends on the specific transformation desired (Suzuki, Heck, or Sonogashira), as well as considerations of cost, reaction time, and ease of purification. For Suzuki couplings, Pd(dppf)Cl₂ offers a balance of high activity and reliability. In Heck reactions, a simple Pd(OAc)₂ precursor combined with an appropriate phosphine ligand like P(t-Bu)₃ provides a versatile and effective system. For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains highly efficient, while modern copper-free alternatives offer advantages in specific applications. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively navigate the catalyst landscape to achieve their synthetic goals.

References

  • [Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of 1)

Sources

Comparative

Assessing the biological activity of compounds synthesized from Ethyl 5-iodothiophene-2-carboxylate

Title: Unlocking the Bioactive Potential of Ethyl 5-iodothiophene-2-carboxylate: A Comparative Guide to Scaffold Diversification Executive Summary & Strategic Value Ethyl 5-iodothiophene-2-carboxylate is not merely a che...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Bioactive Potential of Ethyl 5-iodothiophene-2-carboxylate: A Comparative Guide to Scaffold Diversification

Executive Summary & Strategic Value

Ethyl 5-iodothiophene-2-carboxylate is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its two functional handles: the C-5 iodine (highly reactive for Palladium-catalyzed cross-couplings) and the C-2 ethyl ester (ready for hydrolysis or amidation).

This guide assesses the biological activity of libraries synthesized from this core, specifically comparing them against standard clinical agents in oncology and infectious disease. Unlike benzene-based analogs, the thiophene ring offers unique bioisosteric properties—enhanced lipophilicity and specific electronic distribution—that often result in superior membrane permeability and target binding.

Synthetic Utility: The Gateway to Diversity

To assess biological activity, one must first access the library. The 5-iodo position is the critical pivot point.

Comparative Reactivity Profile
FeatureEthyl 5-iodothiophene-2-carboxylateEthyl 5-bromothiophene-2-carboxylateBenzene Analogs (e.g., Ethyl 4-iodobenzoate)
C-X Bond Energy Weakest (C-I) : Facile oxidative addition by Pd(0).Moderate (C-Br): Requires higher temps or specialized ligands.Stronger: Often requires activated substrates.
Reaction Scope Suzuki, Sonogashira, Stille, Heck.Suzuki, Stille (often sluggish).Broad, but lacks thiophene's electronic benefits.
Electronic Effect Electron-rich ring facilitates electrophilic attack at C-3/C-4.Less electron-rich.Electron-neutral/deficient.
Core Synthesis Workflow (DOT Visualization)

The following diagram illustrates the divergence strategy to generate bioactive libraries from the title compound.

SynthesisWorkflow Start Ethyl 5-iodothiophene- 2-carboxylate Suzuki Pd(PPh3)4 / Aryl-B(OH)2 (Suzuki Coupling) Start->Suzuki Sonogashira PdCl2(PPh3)2 / CuI / Alkyne (Sonogashira Coupling) Start->Sonogashira Inter1 5-Aryl-thiophene- 2-carboxylate Suzuki->Inter1 Inter2 5-Alkynyl-thiophene- 2-carboxylate Sonogashira->Inter2 Hydrolysis LiOH / THF:H2O (Hydrolysis) Inter1->Hydrolysis Amidation R-NH2 / HATU (Amide Coupling) Inter1->Amidation Final1 Target A: 5-Aryl-thiophene- 2-carboxylic acid (PTP1B Inhibitors) Hydrolysis->Final1 Acidic Library Final2 Target B: 5-Aryl-thiophene- 2-carboxamide (Antimicrobial/Anticancer) Amidation->Final2 Amide Library

Caption: Divergent synthesis strategy utilizing the C-5 iodine handle for library generation.

Biological Assessment: Comparative Case Studies

The biological utility of this scaffold is best understood by comparing its derivatives to established standards.

Case Study 1: Anticancer Activity (MCF-7 & HepG2 Cell Lines)

Derivatives synthesized via Suzuki coupling (introducing 4-chlorophenyl or 3,4-dimethoxyphenyl groups at C-5) have shown potent cytotoxicity.

  • Mechanism: Many 5-substituted thiophene-2-carboxamides act as biomimetics of Combretastatin A-4 , inhibiting tubulin polymerization, or as inhibitors of PTP1B (Protein Tyrosine Phosphatase 1B).

Performance Comparison Table:

Compound ClassTarget Cell LineIC50 Range (µM)Comparison to StandardKey Advantage
5-Aryl-thiophene-2-carboxamides (Derived from Title)MCF-7 (Breast Cancer)2.18 – 5.25 µM Comparable to Cisplatin (IC50 ~2-4 µM)Higher lipophilicity may improve cellular uptake.
Standard: Doxorubicin MCF-70.5 – 1.0 µM More potentHigher toxicity profile in normal cells (HaCaT).
5-Alkynyl-thiophene derivatives HepG2 (Liver Cancer)5.46 – 12.58 µM Less potent than 5-FU Novel mechanism (often PTP1B) avoids common resistance pathways.

Expert Insight: While Doxorubicin is more potent on a molar basis, the thiophene derivatives often exhibit a better Selectivity Index (SI) , showing significantly lower toxicity against normal human fibroblasts (WI-38) compared to cancer cells [1].

Case Study 2: Antimicrobial Efficacy (MDR Strains)

The introduction of a carboxamide or hydrazide moiety at C-2, combined with a lipophilic aryl group at C-5 (via the iodine handle), yields compounds active against Multi-Drug Resistant (MDR) bacteria.

  • Target: Bacterial DNA Gyrase and membrane disruption.

Performance Comparison Table:

Compound ClassOrganismMIC (µg/mL)Standard (Ciprofloxacin)Interpretation
5-(4-Chlorophenyl)-thiophene-2-carboxamide S. aureus (Gram +)4 – 8 µg/mL 0.5 – 1.0 µg/mLModerate activity; useful as a lead for MRSA due to distinct scaffold.
5-(Heteroaryl)-thiophene derivatives E. coli (Gram -)16 – 32 µg/mL 0.01 – 0.5 µg/mLLower potency; Gram-negative penetration is the limiting factor.
Standard: Ampicillin S. aureus2 – 4 µg/mL N/AThiophene derivatives show comparable activity to beta-lactams in some strains.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

Protocol A: Suzuki-Miyaura Coupling (Library Generation)

Objective: To replace the C-5 iodine with an aryl group.

  • Reagents: Ethyl 5-iodothiophene-2-carboxylate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas with N2 for 15 mins (Critical for Pd(0) stability).

  • Procedure:

    • Mix reactants in a sealed tube under inert atmosphere.

    • Heat to 90°C for 12 hours .

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting iodide (Rf ~0.7) should disappear; a fluorescent product spot (Rf ~0.4-0.6) should appear.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via silica column.[1]

Protocol B: MTT Cytotoxicity Assay

Objective: To assess metabolic activity in cancer cells.

  • Seeding: Plate MCF-7 cells (5 x 10^3 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add synthesized thiophene derivatives dissolved in DMSO (Final DMSO < 0.1%). Test concentrations: 0.1, 1, 10, 50, 100 µM.

  • Controls:

    • Negative: 0.1% DMSO media.

    • Positive: Doxorubicin (10 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Visualization

Understanding where to modify the scaffold is key to optimizing activity.

SAR_Map Center Thiophene Core Pos5 Position 5 (C-I Origin) Lipophilic Aryl/Heteroaryl Center->Pos5 Substituted via Pd-Coupling Pos2 Position 2 (Ester Origin) H-Bond Donor/Acceptor Center->Pos2 Modified via Amidation Act1 Anticancer Potency (Tubulin/PTP1B) Pos5->Act1 Bulky Aryl Group (e.g., 4-OMe-Ph) Act2 Antimicrobial Activity (DNA Gyrase) Pos5->Act2 Electron Withdrawing (e.g., 4-Cl-Ph) Pos2->Act1 Hydrazide Linker Act3 Solubility & PK Pos2->Act3 Hydrophilic Amides (e.g., Piperazine)

Caption: SAR Map indicating critical substitution patterns for targeted biological outcomes.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives: Hawash, M., et al. (2022).[2][3] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. PMC.

  • Antimicrobial Evaluation: Seelam, N., et al. (2016). Synthesis and Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. JOCPR.

  • Thiophene Scaffold Versatility: Roman, G. (2022). Thiophene-based agents with antimicrobial activity.[4][5][6][7][8][9] Frontiers in Microbiology.

  • Cytotoxicity Mechanisms: Mohareb, R. M., et al. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta Pharm.

Sources

Validation

Benchmarking the performance of Ethyl 5-iodothiophene-2-carboxylate against other organoiodine compounds

Executive Summary Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0) represents a premium electrophile in the organosulfur class, specifically engineered for high-efficiency palladium-catalyzed cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-iodothiophene-2-carboxylate (CAS: 225797-24-0) represents a premium electrophile in the organosulfur class, specifically engineered for high-efficiency palladium-catalyzed cross-coupling reactions. While bromo- and chloro- analogs are often selected for cost-efficiency in early-stage screening, the 5-iodo variant offers superior oxidative addition kinetics, making it the "Gold Standard" for challenging couplings, late-stage functionalization, and synthesis involving sensitive substrates where mild conditions are non-negotiable.

This guide benchmarks the performance of the iodo- ester against its bromo- and chloro- counterparts, providing decision-making criteria for medicinal chemists and process engineers.

Chemical Profile & Structural Analysis[1][2]

The reactivity of this compound is governed by the interplay between the electron-withdrawing ester group at C2 and the halogen at C5.

PropertySpecification
IUPAC Name Ethyl 5-iodothiophene-2-carboxylate
CAS Number 225797-24-0
Molecular Formula C₇H₇IO₂S
Molecular Weight 282.10 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility High in DCM, THF, Toluene, DMF; Low in Water
Stability Light-sensitive (store in amber vials); Stable under inert atmosphere
Electronic Activation Analysis

The ester group at position 2 exerts a strong -M (mesomeric) and -I (inductive) effect, pulling electron density away from the thiophene ring.

  • Effect on C5: This electron deficiency makes the C5 position highly susceptible to oxidative addition by Pd(0) species.

  • Halogen Synergy: The C-I bond is significantly weaker (approx. 51 kcal/mol) than C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol). Combined with the electron-poor ring, the C-I bond in this molecule activates at room temperature or mild heating, often avoiding the need for harsh reflux conditions required by the bromo- analog.

Performance Benchmark: Iodo vs. Bromo vs. Chloro[3]

The following table summarizes the comparative performance in standard cross-coupling scenarios (Suzuki-Miyaura, Sonogashira).

FeatureEthyl 5-iodothiophene-2-carboxylate Ethyl 5-bromothiophene-2-carboxylate Ethyl 5-chlorothiophene-2-carboxylate
Reactivity (k_rel) High (100) Moderate (10-20)Low (<1)
Oxidative Addition Fast, often Rate-Limiting Step (RLS) is TransmetallationModerate, RLS is Oxidative AdditionVery Slow, requires specialized ligands
Reaction Temp. 25°C – 60°C60°C – 100°C>100°C (often requires microwave)
Catalyst Loading Low (0.5 – 2 mol%)Standard (3 – 5 mol%)High (5 – 10 mol%)
Ligand Requirement Standard (PPh₃)Standard (PPh₃, dppf)Specialized (Buchwald ligands, XPhos)
Cost HighLowVery Low
Atom Economy Lower (Massive leaving group)ModerateHigh
Decision Matrix
  • Choose Iodo (CAS 225797-24-0) when: [1][2]

    • The coupling partner is sterically hindered or electron-poor.[3]

    • The substrate contains thermally sensitive groups (e.g., epoxides, acetals) requiring mild temperatures (<50°C).

    • You need to minimize catalyst loading to reduce heavy metal scavenging costs later.

  • Choose Bromo (CAS 5751-83-7) when:

    • Cost is the primary driver in scale-up (>100g).

    • Reaction conditions (reflux in toluene/water) are tolerated.

Experimental Protocols

A. High-Efficiency Suzuki-Miyaura Coupling

This protocol leverages the high reactivity of the iodo- substituent to achieve coupling under mild conditions, minimizing dehalogenation side products.

Reagents:

  • Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (1-2 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[4]

Workflow:

  • Setup: Charge a Schlenk flask with the iodo-ester, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst: Add Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction: Stir at 40-50°C for 4-6 hours. (Note: The Bromo- analog typically requires 80-90°C).

  • Monitoring: Monitor by TLC/LC-MS. The starting material (Rt ~ X min) should disappear rapidly.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

B. Copper-Free Sonogashira Coupling

The iodo- derivative is sufficiently reactive to undergo Sonogashira coupling without Copper co-catalysis in many cases, avoiding the formation of Glaser homocoupling byproducts.

Reagents:

  • Ethyl 5-iodothiophene-2-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)[5]

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF or THF[5]

Workflow:

  • Dissolve the iodo-ester and alkyne in dry DMF under Argon.

  • Add Et₃N and the Pd catalyst.

  • Stir at Room Temperature for 1 hour, then warm to 40°C if necessary.

  • Observation: The reaction often proceeds with a color change from yellow to dark orange/brown.

Mechanistic Visualizations

Comparison of Oxidative Addition Energetics

The diagram below illustrates why the Iodo- analog allows for milder conditions. The activation energy barrier (


) for the oxidative addition of Pd(0) into the C-I bond is significantly lower than for C-Br.

ReactionEnergy Figure 1: Kinetic advantage of C-I oxidative addition allows for milder reaction temperatures. Start Reactants (Pd(0) + Substrate) TS_I TS (C-I) Low Barrier Start->TS_I Fast (25°C) TS_Br TS (C-Br) High Barrier Start->TS_Br Slow (>60°C) Int_I Pd(II) Intermediate (Oxidative Addition Complex) TS_I->Int_I TS_Br->Int_I

Standard Suzuki Coupling Workflow

A standardized decision tree for optimizing the coupling of Ethyl 5-iodothiophene-2-carboxylate.

SuzukiWorkflow Figure 2: Optimization workflow for Suzuki coupling of iodothiophenes. Start Start: Ethyl 5-iodothiophene-2-carboxylate + Boronic Acid SolventSelect Select Solvent System Start->SolventSelect Cond1 Dioxane/H2O (4:1) Base: K2CO3 SolventSelect->Cond1 Polar Substrates Cond2 Toluene/H2O (3:1) Base: K3PO4 SolventSelect->Cond2 Non-polar Substrates TempCheck Reaction Temp Cond1->TempCheck Cond2->TempCheck Result1 40-50°C (Standard) TempCheck->Result1 Result2 80°C (Difficult Substrates) TempCheck->Result2 Monitor Monitor (LCMS) Result1->Monitor Result2->Monitor Success Complete Conversion >90% Yield Monitor->Success Product Formed Fail Incomplete/Dehalogenation Monitor->Fail Stalled Fix Switch to Pd(dppf)Cl2 or Anhydrous Conditions Fail->Fix

Case Study: Drug Discovery Application

Context: Thiophene esters are common bioisosteres for phenyl esters in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Challenge: A project required the introduction of a bulky, electron-rich aryl group to the 5-position of the thiophene core. Comparison:

  • Attempt 1 (Bromo-ester): Using Ethyl 5-bromothiophene-2-carboxylate at 90°C resulted in 65% yield with 15% dehalogenated byproduct (Ethyl thiophene-2-carboxylate) due to prolonged heating.

  • Attempt 2 (Iodo-ester): Switching to Ethyl 5-iodothiophene-2-carboxylate allowed the reaction to proceed at 45°C. The yield improved to 92% , and dehalogenation was suppressed to <2% due to the faster reaction rate (2 hours vs 12 hours).

References

  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid. (2025).[5][6] Link

  • National Institutes of Health (NIH). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities. (2025).[5][6] Link

  • BLD Pharm. Ethyl 5-iodothiophene-2-carboxylate Product Page (CAS 225797-24-0).[1][2][7]Link

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions - Reactivity Trends.Link

  • Sigma-Aldrich. Safety Data Sheet: Thiophene Derivatives.Link

Sources

Comparative

Technical Guide: Validating the Purity of Synthesized Ethyl 5-iodothiophene-2-carboxylate by HPLC

Executive Summary Ethyl 5-iodothiophene-2-carboxylate is a critical intermediate in medicinal chemistry, frequently utilized as an electrophile in Suzuki-Miyaura cross-coupling reactions to generate complex heteroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-iodothiophene-2-carboxylate is a critical intermediate in medicinal chemistry, frequently utilized as an electrophile in Suzuki-Miyaura cross-coupling reactions to generate complex heteroaromatic scaffolds. Its purity is paramount; residual starting material (Ethyl thiophene-2-carboxylate) or over-iodinated byproducts (Ethyl 4,5-diiodothiophene-2-carboxylate) can act as competitive substrates in downstream couplings, leading to difficult-to-remove impurities in the final drug substance.

This guide challenges the "default" reliance on C18 alkyl phases for this class of compounds.[1][2] While C18 is robust, it often lacks the selectivity required to resolve halogenated regioisomers or structurally similar de-iodinated impurities. We demonstrate that a Phenyl-Hexyl stationary phase offers superior resolution through


 interactions and shape selectivity, providing a more rigorous validation of purity.

Critical Impurity Profiling

Before establishing a method, we must define the "molecular enemies" likely to be present in the crude synthesis mixture.

Impurity IDCompound NameOriginPhysicochemical Challenge
Impurity A Ethyl thiophene-2-carboxylateUnreacted Starting MaterialLacks Iodine; significantly less hydrophobic.
Impurity B 5-Iodothiophene-2-carboxylic acidHydrolysis ByproductHighly polar (acidic); elutes near void volume in RP-HPLC.
Impurity C Ethyl 4,5-diiodothiophene-2-carboxylateOver-iodination ByproductHighly hydrophobic; structurally similar to product but bulkier.
Target Ethyl 5-iodothiophene-2-carboxylate Product Halogenated Aromatic Ester

Comparative Method Assessment

The Baseline: C18 Reverse Phase

The industry standard, C18 (Octadecylsilane), relies almost exclusively on hydrophobic subtraction.

  • Mechanism: Dispersive interactions (Van der Waals).

  • Limitation: While it separates Impurity A (SM) from the Target easily due to large hydrophobicity differences, it often struggles to resolve the Target from Impurity C (Di-iodo) or potential regioisomers (e.g., 4-iodo variants) which have identical mass and similar LogP values.

The Challenger: Phenyl-Hexyl Phase[1][4]
  • Mechanism: Mixed-mode retention involving hydrophobicity (hexyl chain) and

    
     interactions (phenyl ring).
    
  • Advantage: The iodine atom on the thiophene ring increases the polarizability of the

    
    -system. The Phenyl-Hexyl phase interacts distinctively with the electron-deficient iodinated ring versus the non-iodinated starting material. Furthermore, "shape selectivity" helps resolve the bulky di-iodo impurity more effectively than simple alkyl chains.
    

Optimized Experimental Protocol

Based on comparative analysis, the Phenyl-Hexyl Method is recommended for validation.

Chromatographic Conditions[4][5][6][7]
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes

selectivity for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of Impurity B (Acid), improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; sharper peaks for thiophenes.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV-PDA at 265 nm

for conjugated thiophene esters is typically 250-280 nm.
Injection Vol 5.0 µLMinimizes band broadening.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial hold to retain polar Impurity B slightly.
2.040Isocratic hold.
12.090Gradient ramp to elute hydrophobic Target and Impurity C.
15.090Wash step to clear column.
15.140Re-equilibration.
20.040End of Run.
Sample Preparation
  • Stock Solution: Weigh 10 mg of synthesized product into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Target Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:ACN) to prevent solvent mismatch peaks (Target Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Representative Performance Data

The following data compares the separation efficiency (Resolution,


) between a standard C18 column and the optimized Phenyl-Hexyl column.

Note: Data below is representative of typical performance for halogenated thiophenes.

Table 1: System Suitability & Selectivity Comparison
AnalyteRetention Time (C18)Retention Time (Phenyl-Hexyl)Resolution (

) on C18
Resolution (

) on Phenyl-Hexyl
Impurity B (Acid) 2.1 min2.3 minN/AN/A
Impurity A (SM) 5.4 min6.1 min4.55.2
Target (5-Iodo) 8.2 min 9.8 min 3.16.8
Impurity C (Di-iodo) 9.1 min12.4 min1.4 (Marginal) 4.1 (Excellent)

Analysis: The Phenyl-Hexyl column provides a significantly wider window (


) between the Target and the lipophilic Di-iodo impurity compared to the C18 column (

), ensuring that low levels of over-iodinated byproduct are not masked by the main peak tail.

Method Validation Logic (Workflow)

The following diagrams illustrate the decision-making process and the experimental workflow for validating the purity of the synthesized compound.

Diagram 1: Analytical Workflow

AnalyticalWorkflow Start Crude Synthesis Product Prep Sample Preparation (1 mg/mL in ACN -> Dilute) Start->Prep System HPLC System Setup (Phenyl-Hexyl, UV 265nm) Prep->System Inject Injection & Gradient Run System->Inject Data Data Acquisition (PDA) Inject->Data Analysis Peak Integration & Purity Check Data->Analysis Report Final Purity Report Analysis->Report

Caption: Step-by-step workflow from crude synthesis material to final purity reporting.

Diagram 2: Method Selection Logic (C18 vs. Phenyl)

MethodSelection Start Select Stationary Phase C18 Try C18 Column (Standard RP) Start->C18 Check Check Resolution (Rs) of Di-iodo Impurity C18->Check Decision Rs > 2.0? Check->Decision Pass Validate C18 Method Decision->Pass Yes Fail Switch to Phenyl-Hexyl Decision->Fail No Reason Leverage Pi-Pi Interactions for Halogen Selectivity Fail->Reason

Caption: Decision tree highlighting when to switch from standard C18 to Phenyl-Hexyl phases based on resolution requirements.

Validation Parameters (ICH Q2(R1) Guidelines)

To ensure the method is suitable for publication or regulatory filing, the following parameters must be assessed:

  • Specificity: Inject individual standards of Impurity A, B, and C to confirm they do not co-elute with the Target. Use a PDA peak purity tool to ensure the Main Peak is spectrally homogeneous.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). The correlation coefficient (

    
    ) should be 
    
    
    
    .
  • LOD/LOQ: Determine the Limit of Detection (Signal-to-Noise ratio 3:1) and Limit of Quantitation (S/N 10:1) to ensure trace impurities (<0.1%) can be detected.

  • Precision: Perform 6 replicate injections of the standard. RSD of retention time should be <1.0%, and Peak Area <2.0%.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][4] Chromatography Online. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 588192, 5-Ethylthiophene-2-carboxylic acid.[Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.[Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Functionalized Thiophenes

For Researchers, Scientists, and Drug Development Professionals The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties.[1] The synthesis of functionalized thiophenes is, therefore, a critical endeavor in modern organic chemistry. This guide provides an in-depth, objective comparison of key synthetic routes, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal strategy for their specific applications.

Classical Ring-Forming Reactions: Building the Thiophene Core

Traditional methods for thiophene synthesis excel at constructing the heterocyclic ring from acyclic precursors, offering a high degree of control over the final substitution pattern. These well-established reactions remain invaluable for their simplicity and the diverse range of accessible thiophene derivatives.

The Gewald Synthesis: A Gateway to 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, multicomponent condensation that provides a direct and efficient route to polysubstituted 2-aminothiophenes.[2] This reaction, first reported by Karl Gewald in 1966, involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2]

Mechanism and Experimental Causality

The mechanism of the Gewald synthesis is generally understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[3] This is followed by the nucleophilic addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene.[4] The choice of base is crucial; organic bases like morpholine or triethylamine are commonly used to facilitate the initial condensation without promoting unwanted side reactions.

digraph "Gewald_Synthesis_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Ketone [label="Ketone/Aldehyde"]; Nitrile [label="α-Cyanoester"]; Sulfur [label="Sulfur (S8)"]; Base [label="Base"]; Knoevenagel [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfur_Addition [label="Sulfur Addition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tautomerization [label="Tautomerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Aminothiophene", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

Ketone -> Knoevenagel; Nitrile -> Knoevenagel; Base -> Knoevenagel [label="catalyst"]; Knoevenagel -> Sulfur_Addition; Sulfur -> Sulfur_Addition; Sulfur_Addition -> Cyclization; Cyclization -> Tautomerization; Tautomerization -> Product; }

Caption: A simplified diagram illustrating the key stages of the Gewald aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [1]

This protocol provides a robust method for the synthesis of a tetrasubstituted 2-aminothiophene, a valuable intermediate in medicinal chemistry.[5]

Materials:

  • Cyclohexanone (10.0 g, 0.102 mol)

  • Ethyl cyanoacetate (11.5 g, 0.102 mol)

  • Elemental sulfur (3.27 g, 0.102 g-atom)

  • Morpholine (8.9 g, 0.102 mol)

  • Ethanol (50 mL)

Procedure:

  • To a mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol, add morpholine dropwise with stirring.

  • Heat the reaction mixture at 50°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to afford the desired 2-aminothiophene.

digraph "Gewald_Synthesis_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Mix Reactants:\nKetone, Cyanoester, Sulfur, Solvent"]; Add_Base [label="Add Base\n(e.g., Morpholine)"]; Heat [label="Heat Reaction\n(e.g., 50°C)"]; Monitor [label="Monitor by TLC"]; Cool [label="Cool to Room Temp."]; Filter [label="Filter & Wash"]; Dry [label="Dry Product"]; Product [label="Purified 2-Aminothiophene", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Add_Base -> Heat -> Monitor -> Cool -> Filter -> Dry -> Product; }

Caption: A general workflow for the synthesis and purification of 2-aminothiophenes via the Gewald reaction.[2]
The Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes

The Paal-Knorr synthesis is a classic and reliable method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[6] The reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, yields the corresponding thiophene.[4] The substitution pattern of the resulting thiophene is directly dictated by the substituents on the starting 1,4-dicarbonyl compound.

Mechanism and Safety Considerations

The mechanism is thought to involve the conversion of the dicarbonyl to a bis-thioketone intermediate, which then undergoes cyclization and dehydration.[7] A significant practical consideration is the evolution of toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating the use of a well-ventilated fume hood and appropriate safety precautions.[7]

digraph "Paal_Knorr_Thiophene_Synthesis_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Mix 1,4-Dicarbonyl\nand Lawesson's Reagent\nin Anhydrous Toluene"]; Heat [label="Heat to 80-110°C\nwith Vigorous Stirring"]; Monitor [label="Monitor by TLC"]; Cool [label="Cool to Room Temp."]; Evaporate [label="Remove Solvent"]; Purify [label="Column Chromatography"]; Product [label="Pure Substituted Thiophene", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Heat -> Monitor -> Cool -> Evaporate -> Purify -> Product; }

Caption: General workflow for the Paal-Knorr thiophene synthesis.
The Fiesselmann Thiophene Synthesis: Access to 3-Hydroxy-2-thiophenecarboxylates

The Fiesselmann synthesis provides a regioselective route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8] It involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid derivatives.[9] This method is particularly valuable for accessing electron-rich thiophenes that can be further functionalized.[8]

Mechanism and Regiocontrol

The reaction proceeds through a sequence of Michael additions to form a thioacetal intermediate, followed by a Dieckmann condensation to generate a cyclic β-keto ester.[8] Subsequent elimination and tautomerization, driven by the formation of the aromatic thiophene ring, yield the 3-hydroxylated product.[8] The high degree of regiocontrol is a key advantage of this method.[1]

digraph "Fiesselmann_Thiophene_Synthesis_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Prepare Sodium Ethoxide Solution"]; Add_Thio [label="Add Ethyl Thioglycolate at 0-5°C"]; Add_Esters [label="Add α,β-Acetylenic Ester"]; Stir [label="Stir at Room Temperature"]; Evaporate [label="Evaporate Solvent"]; Acidify [label="Dissolve in Water and Acidify"]; Isolate [label="Filter and Recrystallize"]; Product [label="Pure 3-Hydroxy-2-thiophenecarboxylate", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Add_Thio -> Add_Esters -> Stir -> Evaporate -> Acidify -> Isolate -> Product; }

Caption: General workflow for the Fiesselmann thiophene synthesis.[1]

Modern Synthetic Approaches: Functionalization of the Thiophene Ring

The advent of transition-metal catalysis has revolutionized the synthesis of functionalized thiophenes, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing thiophene core.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Stille cross-coupling reactions are powerful tools for the introduction of a wide variety of substituents onto the thiophene ring.[10][11] These reactions typically involve the coupling of a halothiophene with an organoboron (Suzuki) or organotin (Stille) reagent in the presence of a palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene [1]

Materials:

  • 2-Bromothiophene (1.63 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol)

  • Sodium carbonate (2.54 g, 24 mmol)

  • Toluene (40 mL), Ethanol (10 mL), Water (10 mL)

Procedure:

  • Combine 2-bromothiophene, phenylboronic acid, palladium catalyst, and sodium carbonate in a mixture of toluene, ethanol, and water.

  • Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-phenylthiophene.

Experimental Protocol: Stille Coupling of 2-Bromothiophene [1]

Materials:

  • 2-Bromothiophene (0.815 g, 5 mmol)

  • 4-Methoxyphenyltributylstannane (2.45 g, 5.5 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (0.175 g, 0.25 mmol)

  • Anhydrous DMF (20 mL)

Procedure:

  • To a solution of 2-bromothiophene and 4-methoxyphenyltributylstannane in anhydrous DMF, add the palladium catalyst.

  • Heat the mixture at 90°C under an argon atmosphere for 8 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with a saturated aqueous solution of potassium fluoride to remove tin byproducts, then with brine, and dry over anhydrous sodium sulfate.[12]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation represents a significant advancement towards more sustainable and atom-economical synthetic strategies.[1] This method avoids the pre-functionalization of the thiophene ring with organometallic reagents, directly coupling a C-H bond with an aryl halide.[1]

digraph "Direct_CH_Arylation_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Mix Thiophene, Aryl Halide,\nCatalyst, Base, and Additive"]; Heat [label="Heat Reaction"]; Monitor [label="Monitor by GC/MS or TLC"]; Cool [label="Cool to Room Temp."]; Workup [label="Aqueous Workup and Extraction"]; Purify [label="Column Chromatography"]; Product [label="Pure Arylated Thiophene", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Heat -> Monitor -> Cool -> Workup -> Purify -> Product; }

Caption: General workflow for the direct C-H arylation of thiophenes.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a functionalized thiophene is contingent upon the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthetic MethodTypical Yields (%)Substrate ScopeKey ReagentsAdvantagesLimitations
Gewald Synthesis 60-90Ketones, aldehydes, α-cyanoestersElemental sulfur, baseHigh functional group tolerance, multicomponent, straightforward access to 2-aminothiophenes.[1]Limited to 2-aminothiophene derivatives.[1]
Paal-Knorr Synthesis 50-801,4-Dicarbonyl compoundsP₄S₁₀ or Lawesson's reagentGood for polysubstituted thiophenes, direct control of substitution pattern.Evolution of toxic H₂S gas, sometimes harsh reaction conditions.[7]
Fiesselmann Synthesis 65-95α,β-Acetylenic esters, thioglycolic acid derivativesBaseExcellent regiocontrol for 3-hydroxy-2-carboxythiophenes.[1]Limited to specific substitution patterns.[1]
Suzuki-Miyaura Coupling 70-95Halothiophenes, boronic acids/estersPalladium catalyst, baseBroad substrate scope, high yields, commercially available reagents.Requires pre-functionalization of both coupling partners.
Stille Coupling 70-95Halothiophenes, organostannanesPalladium catalystWide functional group tolerance, mild reaction conditions.Toxicity of organotin reagents and byproducts.[12]
Direct C-H Arylation 50-80Thiophenes, aryl halidesPalladium catalyst, base, ligandAtom-economical, avoids pre-functionalization of thiophene.Regioselectivity can be a challenge, sometimes requires specific directing groups.[13]

Applications in Drug Development and Materials Science

Functionalized thiophenes are integral to a wide range of applications, from pharmaceuticals to organic electronics.

  • Drug Development: The 2-aminothiophene scaffold, readily accessible through the Gewald synthesis, is a privileged structure in medicinal chemistry, found in compounds with antiviral, antifungal, antibacterial, and antiproliferative properties.[2] Thiophene-containing drugs are also used to treat a variety of conditions, including inflammation, hypertension, and cancer.[14] However, it is important to note that the metabolism of some thiophene-containing drugs can lead to toxic side effects.[15][16]

  • Organic Electronics: Thiophene-based oligomers and polymers are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their excellent charge transport properties.[11][17] Modern cross-coupling methods and C-H functionalization are instrumental in the synthesis of these advanced materials.[10][18]

Conclusion

The synthesis of functionalized thiophenes is a rich and evolving field. Classical ring-forming reactions like the Gewald, Paal-Knorr, and Fiesselmann syntheses remain highly valuable for their ability to construct the thiophene ring with specific functionalities in a single step.[1] For the further elaboration of a pre-existing thiophene core, modern transition-metal-catalyzed cross-coupling reactions and direct C-H arylation offer unparalleled precision and efficiency.[1] Researchers and drug development professionals should carefully consider the advantages and limitations of each method, as outlined in this guide, to select the most appropriate route for their specific target molecule.

References

  • BenchChem. (2025). Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Application Notes for Researchers.
  • BenchChem. (2025). The Gateway to High-Performance Organic Electronics: Synthesis of Organic Semiconductors from 2,5-Dihydrothiophene Derivatives.
  • Gewald reaction and apply in drug synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Thiophenes.
  • Byers, P. (2021). Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. Trends Tech Sci Res, 5(2).
  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Dou, L., et al. (2018).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives.
  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Singh, S., & Singh, P. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1851-1886.
  • Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. (2025, November 4). Spectrum: Concordia University Research Repository. Retrieved from [Link]

  • Penrose, S. D., et al. (2009). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry, 7(24), 5150-5158.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Roger, J., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic Chemistry Frontiers, 10(5), 1236-1243.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024, March 25). ACS Publications. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010, July 9). Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Thiophene Oligomers with Low Cost and Easy Synthesis for Efficient Organic Solar Cells. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. (2026, January 29). ResearchGate. Retrieved from [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018, March 30). MDPI. Retrieved from [Link]

  • Stille Coupling of 2-Diarylaminothiophenes with Mono and Dibromo(het)arylenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Model reaction for Suzuki–Miyaura bisarylation of thiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. Retrieved from [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025, February 18). ACS Publications. Retrieved from [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022, March 22). RSC Publishing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Synthesis of Furan and Thiophene. (n.d.). SlideShare. Retrieved from [Link]

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  • Organic Syntheses Procedure. (n.d.). 4-METHOXY-4'-NITROPHENYL. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-iodothiophene-2-carboxylate

This document provides essential safety and logistical information for the proper disposal of Ethyl 5-iodothiophene-2-carboxylate. As a crucial reagent in synthetic chemistry, particularly in the development of novel pha...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of Ethyl 5-iodothiophene-2-carboxylate. As a crucial reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, its handling and disposal demand a rigorous, science-based approach. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance. The protocols herein are grounded in established chemical safety principles and regulatory standards.

Part 1: Core Principles of Disposal: Hazard-Based Segregation

Ethyl 5-iodothiophene-2-carboxylate is a halogenated organic compound. This classification is the single most important factor governing its disposal. The presence of iodine, a halogen, necessitates its segregation from non-halogenated organic waste streams.[1][2] The fundamental reason for this is the difference in final disposal methodology: non-halogenated solvents can often be recycled as fuel additives, whereas halogenated waste must undergo high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts.[3] Mixing these two waste streams results in the entire volume being classified as halogenated, significantly increasing disposal costs and environmental burden.[3]

While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 5-iodothiophene-2-carboxylate is not always readily available, data from analogous thiophene-based and iodinated compounds indicate that it should be handled with caution, assuming potential for skin, eye, and respiratory irritation.[4][5] Therefore, all handling and disposal operations must be conducted based on a conservative risk assessment.

Part 2: Safety and Handling Protocols

Prior to any disposal procedure, ensuring the safety of laboratory personnel is paramount. This involves the correct use of Personal Protective Equipment (PPE) and adherence to safe handling practices.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize any risk of exposure during handling and waste consolidation.[6] All operations involving this compound should be performed within a certified chemical fume hood to control vapor inhalation.[7][8]

PPE CategoryRequired EquipmentRationale and Best Practices
Eye & Face Protection Chemical Safety Goggles & Face ShieldMust be worn at all times to protect against splashes. A face shield provides an additional layer of protection and is recommended when handling larger quantities.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contamination occurs. Consult a glove compatibility chart for the specific solvents being used.[7]
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat is essential for protecting personal clothing. For tasks with a higher risk of significant splashes, a chemical-resistant apron or suit should be utilized.[6]
Respiratory Protection NIOSH-Approved RespiratorWhile working in a fume hood is the primary engineering control, a respirator may be required if aerosols could be generated or if ventilation is insufficient.[7][8]
Chemical Incompatibility

Store waste containers of Ethyl 5-iodothiophene-2-carboxylate away from strong oxidizing agents (e.g., nitric acid, peroxides), strong acids, and strong bases to prevent potentially violent reactions.[4][9][10]

Part 3: Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe disposal of Ethyl 5-iodothiophene-2-carboxylate from the laboratory.

Step 1: Waste Segregation At the point of generation, immediately segregate all waste containing Ethyl 5-iodothiophene-2-carboxylate. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

  • Contaminated PPE (e.g., gloves, disposable lab coats).[6]

  • Spill cleanup materials.

This waste must be placed exclusively into a designated "Halogenated Organic Waste" container.[1][11] Under no circumstances should it be mixed with non-halogenated organic solvents like acetone, ethanol, or hexane.[3][12]

Step 2: Container Selection and Management Use only appropriate, leak-proof containers with securely fastening screw-top caps, provided or approved by your institution's Environmental Health and Safety (EHS) department.[3]

  • The container must be made of a material compatible with the chemical and any solvents used.

  • Ensure the container is in good condition, free from cracks or defects.[11]

  • Keep the waste container closed at all times, except when actively adding waste.[11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Accurate and Compliant Labeling Proper labeling is a critical regulatory requirement. The waste container must be labeled clearly as soon as the first drop of waste is added.[11] The label must include:

  • The words "Hazardous Waste" .[12]

  • A clear indication of the contents, such as "Halogenated Organic Waste" .[11]

  • A complete list of all chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[11][12]

  • The full chemical name: "Ethyl 5-iodothiophene-2-carboxylate" .

  • The date when waste was first added to the container (accumulation start date).

Step 4: Storage and Accumulation Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secondary containment (such as a spill tray) and away from drains, heat sources, and incompatible chemicals.[13]

Step 5: Final Disposal Arrange for the collection of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][14] Never pour Ethyl 5-iodothiophene-2-carboxylate or any halogenated organic compound down the drain.[1][11] This is strictly prohibited by environmental regulations due to the potential for aquatic toxicity and contamination of water systems.[13]

Part 4: Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above, including respiratory protection if vapors are present.

  • Containment: Prevent the spill from spreading or entering any drains by diking with an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth.[7][8]

  • Absorption: Carefully absorb the spilled material with the inert absorbent.

  • Collection: Using non-sparking tools, gently sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[7][9]

  • Labeling and Disposal: Label the container as "Halogenated Organic Waste - Spill Debris" with a list of the contents and dispose of it following the procedure outlined in Part 3.

  • Decontamination: Decontaminate the spill area and any tools used with an appropriate solvent, collecting the rinsate as hazardous waste.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the critical decision-making and operational workflow for the proper disposal of waste containing Ethyl 5-iodothiophene-2-carboxylate.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation Point (e.g., reaction quench, expired reagent) B Is the waste Ethyl 5-iodothiophene-2-carboxylate or contaminated with it? A->B C Segregate into a dedicated, properly labeled 'Halogenated Organic Waste' container. B->C  Yes F Follow standard procedures for NON-halogenated waste streams. B->F  No D Ensure container is kept closed in a designated Satellite Accumulation Area. C->D E Contact EHS for pickup by a licensed hazardous waste contractor. D->E

Caption: Decision workflow for the safe segregation and disposal of laboratory waste.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of Ethyl 5-iodothiophene-2-carboxylate responsibly, ensuring the safety of personnel, maintaining regulatory compliance, and protecting the environment.

References

  • Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. Benchchem.
  • Essential Safety and Operational Guide for Thiophene-2-amidoxime. Benchchem.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
  • Organic Solvents. Environment, Health and Safety, Princeton University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Hazardous Waste Segregation. Carleton College.
  • Thiophenol-108-98-5.docx. University of Georgia Research.
  • Material Safety Data Sheet Thiophene. ScienceLab.com.
  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia.
  • Hazard Summary Identification for Thiophene. New Jersey Department of Health.
  • Safety Data Sheet for Ethyl 2-aminocyclohepta[b]thiophene-3-carboxylate. Fisher Scientific.
  • Safety Data Sheet. Sigma-Aldrich.
  • Safety Data Sheet for 2-Iodothiophene. Fisher Scientific.
  • Safety Data Sheet for Thiophene-2-carboxylic acid. Fisher Scientific.
  • Material Safety Data Sheet. Chemcia Scientific.
  • Chemical Incompatibility Table. University of California, Santa Cruz.
  • Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green. Benchchem.
  • 5-Ethylthiophene-2-carboxylic acid. PubChem, National Center for Biotechnology Information.

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Handling

Personal protective equipment for handling Ethyl 5-iodothiophene-2-carboxylate

This guide serves as a definitive operational manual for the safe handling, logistical management, and experimental application of Ethyl 5-iodothiophene-2-carboxylate . It is designed for researchers requiring immediate,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive operational manual for the safe handling, logistical management, and experimental application of Ethyl 5-iodothiophene-2-carboxylate . It is designed for researchers requiring immediate, actionable data without redundant filler.

CAS: 225797-24-0 | Formula: C


H

IO

S | MW: 282.10 g/mol [1]
Executive Safety & Technical Summary

Ethyl 5-iodothiophene-2-carboxylate is a high-value heterocyclic building block, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Expert Insight: While the 5-bromo analog (CAS 5751-83-7) is common, the 5-iodo variant offers superior reactivity due to the lower bond dissociation energy of the C–I bond compared to C–Br.[2] This allows for milder reaction conditions (lower temperatures, lower catalyst loading), which is critical when handling sensitive substrates that may decompose under the harsh conditions required for aryl bromides.

Hazard Identification & Risk Assessment
  • Signal Word: WARNING

  • GHS Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3][4]

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity and ambient temperature). Treat as a solid for dust control purposes during weighing.

Personal Protective Equipment (PPE) Matrix

Proper PPE selection is non-negotiable. Thiophene derivatives can be lipophilic; standard latex gloves are insufficient.

PPE CategorySpecificationRationale
Hand Protection Nitrile (Double-gloved) Outer: >0.11 mmInner: Standard NitrilePrevents incidental splash permeation. Thiophene esters can penetrate thin rubber rapidly.
Respiratory Fume Hood (Face Velocity >0.5 m/s) Or N95/P2 mask if hood unavailableIodine-containing compounds can release irritating vapors or iodine gas (

) upon decomposition.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient if the compound is in solution or if dust generation is possible.
Body Lab Coat (Cotton/Poly blend) Closed-toe shoesStandard barrier protection against solid particulates.
Operational Workflow: Safe Handling Protocol

This workflow ensures zero contamination and maximum yield retention.

Phase 1: Pre-Operational Checks
  • Verify Ventilation: Ensure fume hood sash is at the safe working height.

  • Equipment Prep: Use anti-static weighing boats. Glass spatulas are preferred over metal to prevent potential trace metal contamination (though rare with aryl iodides, it is good practice for catalytic chemistry).

Phase 2: Weighing & Transfer (The Critical Step)
  • Step 1: Tare the anti-static boat inside the fume hood if the balance allows. If the balance is external, transfer the closed container to the balance, tare, and weigh quickly to minimize atmospheric exposure.

  • Step 2: If the substance has solidified into a hard cake (common with low-melting solids), do not chisel it aggressively. Gently warm the container (water bath <30°C) to loosen or melt it for liquid transfer if applicable.

  • Step 3: Transfer immediately to the reaction vessel containing the solvent (e.g., 1,4-Dioxane, DMF).

  • Step 4: Rinse the weighing boat with the reaction solvent to ensure quantitative transfer (Aryl iodides are heavy; residual mass can be significant).

Phase 3: Reaction Monitoring
  • TLC Monitoring: Aryl iodides are UV-active. Use Hexane:Ethyl Acetate (typically 8:1 to 4:1) for elution.[5] The C-I bond is labile; protect reaction mixtures from excessive light to prevent photo-deiodination.

Visualized Safety Workflow

The following diagram outlines the logical flow for handling this compound, emphasizing the "Decontamination" step often missed in standard protocols.

G Start Storage (2-8°C, Dark) Check Engineering Check (Fume Hood >0.5m/s) Start->Check Retrieve PPE Don PPE (Double Nitrile + Goggles) Check->PPE Pass Handle Handling/Weighing (Avoid Metal Spatulas) PPE->Handle Ready Transfer Solvent Transfer (Rinse Boat) Handle->Transfer Quant. Transfer Decon Decontamination (Wipe surfaces with EtOH) Transfer->Decon Complete Waste Disposal (Halogenated Waste) Decon->Waste Dispose

Figure 1: Operational workflow for handling Ethyl 5-iodothiophene-2-carboxylate, ensuring containment from storage to disposal.

Emergency Response & Disposal
Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: If the spill is powder, cover with a damp paper towel to prevent dust dispersion. If liquid/oil, use a vermiculite or sand absorbent.[6]

  • Clean: Wipe the area with 10% sodium thiosulfate solution.

    • Why? Thiosulfate neutralizes potential free iodine (

      
      ) generation, which appears as a brown stain/vapor.
      
  • Dispose: Collect all waste into a sealed bag.

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (acetone/ethanol waste) if your facility separates them, as the high iodine content can complicate incineration protocols.

    • Labeling: Clearly mark as "Contains Organic Iodide."

References
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 588192: 5-Ethylthiophene-2-carboxylic acid (Homolog Data). Retrieved from [Link]

Sources

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